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  • Product: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione
  • CAS: 39137-36-5

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism and Application of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

Executive Summary: The Privileged Scaffold 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CAS: 19382-49-1 for HCl salt) represents a distinct chemotype within the thiazolidinedione (TZD) class.[1] Unlike classical glitazon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CAS: 19382-49-1 for HCl salt) represents a distinct chemotype within the thiazolidinedione (TZD) class.[1] Unlike classical glitazones (e.g., Pioglitazone) which primarily target the nuclear receptor PPAR-γ to modulate insulin sensitivity, the introduction of a basic 2-aminoethyl tail at the N-3 position fundamentally alters the pharmacophore's interactome.

This modification shifts the molecule's primary biological activity toward two distinct, high-value targets:

  • Sigma-1 Receptor (S1R): Acting as a high-affinity ligand for neuroprotection and neuropathic pain modulation.

  • ERK MAPK Docking Domain: Functioning as a substrate-selective inhibitor that blocks protein-protein interactions (PPI) rather than the ATP catalytic site.

This guide details the mechanistic underpinnings of these interactions, providing researchers with the protocols and logic required to utilize this scaffold in drug discovery.

Physicochemical Profile & Structural Logic[2]

The core structure consists of a thiazolidine-2,4-dione ring N-substituted with an ethylamine chain.[1] This basic amine is the critical "warhead" for its unique mechanism.

PropertyValue / DescriptionImpact on MOA
Molecular Formula C₅H₈N₂O₂SCompact scaffold suitable for fragment-based design.
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH; critical for salt-bridge formation with acidic residues (e.g., Glu172 in S1R, Asp residues in ERK).
H-Bond Donors 1 (Primary Amine)Facilitates specific anchoring in receptor pockets.
Lipophilicity Low (LogP < 1)Requires hydrophobic substitution (e.g., benzylidene at C-5) to achieve cell permeability and high affinity.

Mechanism of Action A: Sigma-1 Receptor (S1R) Modulation

The S1R is a chaperone protein residing at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). It regulates calcium signaling and ER stress.

Binding Mechanism

The 3-(2-aminoethyl) moiety serves as a "scaffold hop" from traditional piperazine-based S1R ligands.

  • The Anchor: The protonated nitrogen of the aminoethyl group forms a critical salt bridge with the carboxylate of Glu172 in the S1R binding pocket.

  • The Stabilizer: The TZD ring engages in dipole-dipole interactions, while C-5 substitutions (if present) engage in

    
    -
    
    
    
    stacking with Tyr103 .
Physiological Cascade

Upon binding, the ligand modulates the oligomerization state of S1R, influencing its interaction with the IP3 receptor (IP3R). This stabilizes calcium flux from the ER to the mitochondria, preventing calcium overload and subsequent apoptosis or nociceptive signaling.

S1R_Pathway Fig 1. Sigma-1 Receptor Modulation Pathway by Aminoethyl-TZD Ligands Ligand 3-(2-Aminoethyl)-TZD (Ligand) S1R_Inactive Sigma-1 Receptor (Oligomer/Inactive) Ligand->S1R_Inactive Binds (Glu172 Salt Bridge) S1R_Active Sigma-1 Receptor (Monomer/Active) S1R_Inactive->S1R_Active Dissociation IP3R IP3 Receptor (ER Membrane) S1R_Active->IP3R Chaperoning Ca_Flux Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flux Stabilizes Outcome Reduced ER Stress & Neuropathic Pain Mitigation Ca_Flux->Outcome Homeostasis

[1][3][4][5][6][7]

Mechanism of Action B: ERK Docking Domain Inhibition

Unlike ATP-competitive kinase inhibitors (which often lack selectivity), derivatives of 3-(2-aminoethyl)-TZD target the substrate docking domain of ERK2.

The "D-Recruitment Site" (DRS) Blockade

ERK2 possesses a "Common Docking" (CD) domain rich in acidic residues (Asp316, Asp319) that recruits substrates containing a "D-domain" (basic motif).

  • Electrostatic Mimicry: The protonated 2-aminoethyl tail mimics the basic residues of the substrate's D-domain.

  • Competitive Inhibition: By binding to the CD domain, the molecule prevents ERK from latching onto specific substrates (e.g., RSK, Elk-1) without blocking the catalytic ATP pocket.

  • Result: This preserves basal ERK activity (preventing total pathway shutdown toxicity) while inhibiting pathological signaling associated with hyperactive substrates in melanoma.

ERK_Inhibition Fig 2. Substrate-Selective Inhibition via ERK Docking Domain Blockade ERK ERK2 Kinase (Active) Substrate Substrate (e.g., RSK/Elk-1) Substrate->ERK Docking Attempt (Blocked) Inhibitor 3-(2-Aminoethyl)-TZD Derivative Inhibitor->ERK Occupies CD Domain (Asp316/319 Interaction) ATP ATP ATP->ERK Binds Catalytic Site (Unaffected)

Experimental Protocols

Synthesis of the Core Scaffold

Context: This protocol yields the HCl salt of the core scaffold, ready for C-5 derivatization.

  • Reagents: Thiazolidine-2,4-dione (1.0 eq), 2-Chloroethylamine hydrochloride (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve thiazolidine-2,4-dione in ACN.

    • Add K₂CO₃ and stir at room temperature for 30 min to generate the N-anion.

    • Add 2-Chloroethylamine HCl.

    • Reflux at 80°C for 6-12 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

    • Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Ether.

  • Validation: ¹H NMR (DMSO-d₆) should show triplet signals for the ethyl linker at

    
     ~2.8-3.5 ppm.
    
Sigma-1 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine K_i of the derivative.

  • Membrane Prep: Use rat brain homogenates or CHO cells overexpressing human S1R.

  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Mix 100 µg membrane protein + [³H]-Ligand + Test Compound (10⁻⁹ to 10⁻⁵ M).

    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.

ERK Substrate-Selectivity Assay

Objective: Confirm docking inhibition vs. catalytic inhibition.

  • System: Recombinant Active ERK2 enzyme.

  • Substrates:

    • Substrate A (Docking-dependent): Elk-1 fusion protein.

    • Substrate B (Docking-independent): Myelin Basic Protein (MBP).

  • Reaction:

    • Incubate ERK2 with Test Compound (10 µM) for 15 min.

    • Add ATP (100 µM) and [γ-³²P]ATP.

    • Add Substrate A or B.[2][3]

  • Readout: SDS-PAGE followed by autoradiography.

  • Success Criteria: Significant inhibition of Elk-1 phosphorylation with minimal/no inhibition of MBP phosphorylation. This confirms the compound blocks the docking groove, not the active site.

References

  • Elkholy, N., et al. (2022).[4][5] "Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands."[4] Chemical Biology & Drug Design, 100(1), 25-40.[4] Link

  • Li, Q., et al. (2009).[6] "Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(21), 6042-6046. Link

  • Hancock, C. N., et al. (2005).[6] "Identification of novel extracellular signal-regulated kinase docking domain inhibitors." Journal of Medicinal Chemistry, 48(14), 4586-4595. Link

  • BenchChem. "3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride Biological Activity." Link

Sources

Exploratory

The Emergence of a Sigma-1 Receptor Ligand: A Technical Guide to the Discovery and History of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

Abstract This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione. While the thiazolidinedione core has a long-standing history in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione. While the thiazolidinedione core has a long-standing history in medicinal chemistry, particularly as the backbone for the "glitazone" class of antidiabetic drugs, the N-aminoethyl substituted variant has recently emerged as a distinct and significant chemotype. This document details the scientific context that led to its investigation, provides a comprehensive, step-by-step synthesis protocol, and elucidates its contemporary discovery as a potent sigma-1 receptor ligand. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this compound's scientific journey and its potential therapeutic applications.

Introduction: The Thiazolidinedione Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidine-2,4-dione (TZD) ring is a five-membered heterocyclic scaffold that has garnered significant attention in drug discovery for over a century.[1] Its versatile structure, with reactive sites at the N-3 and C-5 positions, allows for extensive chemical modification, leading to a wide array of pharmacological activities.[2]

The most prominent chapter in the history of TZDs began in the late 1990s with the introduction of the "glitazone" drugs for the treatment of type 2 diabetes mellitus.[3] Compounds like rosiglitazone and pioglitazone were found to act as potent agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism.[3][4] This discovery solidified the TZD moiety as a "privileged structure" in medicinal chemistry. However, the story of the TZD scaffold is not limited to diabetes. Derivatives have been investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][5] It is within this context of broad therapeutic potential that novel derivatives, such as 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, have been explored.

Discovery and Modern Context: A Shift in Therapeutic Target

While the TZD core has a long history, the specific discovery of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione as a molecule of significant biological interest is a more recent development. A 2022 study by Rossi et al. identified this compound and its derivatives as a novel chemotype of sigma-1 receptor (S1R) ligands.[6][7] The sigma-1 receptor is a unique transmembrane protein primarily located in the endoplasmic reticulum, and it has been implicated in a variety of neurological conditions, including neuropathic pain, anxiety, and depression.[6][7]

The discovery by Rossi and colleagues represented a significant shift in the therapeutic application of the TZD scaffold, moving beyond the well-trodden path of PPARγ agonism. Their work involved exploring the structure-activity relationship of substitutions on the TZD core to optimize binding to the sigma-1 receptor.[6] This research identified 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione as a foundational structure for developing potent and selective S1R ligands, opening a new avenue for the potential treatment of neurological disorders.[6]

Comprehensive Synthesis Protocol

The synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is a multi-step process that begins with the formation of the core TZD ring, followed by the strategic introduction of the 2-aminoethyl side chain at the N-3 position. The use of a protecting group for the amine is crucial to prevent unwanted side reactions during the alkylation step.

Rationale for Experimental Design

The chosen synthetic route is logical and efficient. The initial formation of the TZD ring via the condensation of thiourea and chloroacetic acid is a well-established and high-yielding method.[8][9] The most critical part of the synthesis is the N-alkylation step. Direct alkylation with 2-bromoethylamine would be problematic due to the nucleophilicity of the primary amine, which could lead to self-condensation or other side reactions. Therefore, a protecting group strategy is employed. The phthalimide group is an excellent choice as it is robust, renders the nitrogen non-nucleophilic, and can be cleanly removed under hydrazinolysis conditions (the Ing-Manske procedure). This ensures the selective formation of the desired N-substituted product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: TZD Core Synthesis cluster_1 Part 2: Side Chain Precursor Synthesis cluster_2 Part 3: Coupling and Deprotection A Thiourea C 2-Iminothiazolidin-4-one (Intermediate) A->C H2O, Reflux B Chloroacetic Acid B->C D Thiazolidine-2,4-dione (TZD) C->D Acid Hydrolysis (HCl) H 3-(2-Phthalimidoethyl)-1,3- thiazolidine-2,4-dione D->H K2CO3, DMF E Potassium Phthalimide G N-(2-Bromoethyl)phthalimide E->G DMF F 1,2-Dibromoethane F->G G->H I 3-(2-Aminoethyl)-1,3- thiazolidine-2,4-dione H->I Hydrazine Hydrate, EtOH, Reflux

Caption: Synthetic workflow for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione.

Step-by-Step Methodology

Part 1: Synthesis of Thiazolidine-2,4-dione (TZD Core) [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add thiourea (1.0 eq) and chloroacetic acid (1.0 eq) to water.

  • Condensation: Heat the mixture to reflux for 10-14 hours. A white precipitate of 2-iminothiazolidin-4-one will form.

  • Hydrolysis: After cooling, add concentrated hydrochloric acid to the mixture.

  • Isolation: Heat the mixture to reflux for an additional 4-6 hours to facilitate the hydrolysis of the imino group.

  • Purification: Cool the reaction mixture in an ice bath. The resulting white crystalline solid, thiazolidine-2,4-dione, is collected by vacuum filtration, washed with cold water, and dried.

Part 2: Synthesis of N-(2-Bromoethyl)phthalimide (Side Chain Precursor) [2]

  • Reaction Setup: In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in dimethylformamide (DMF).

  • Alkylation: Add 1,2-dibromoethane (a significant excess, e.g., 3-5 eq) to the solution.

  • Reaction: Heat the mixture at 80-100°C for 4-6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove unreacted potassium phthalimide and DMF, and then recrystallize from ethanol to yield pure N-(2-bromoethyl)phthalimide.

Part 3: Coupling and Deprotection

  • N-Alkylation: In a round-bottom flask, suspend thiazolidine-2,4-dione (1.0 eq) and potassium carbonate (1.5 eq) in DMF.

  • Coupling: Add N-(2-bromoethyl)phthalimide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 80°C and stir for 12-16 hours.

  • Isolation of Protected Intermediate: Cool the reaction, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-(2-phthalimidoethyl)-1,3-thiazolidine-2,4-dione.

  • Deprotection (Ing-Manske Procedure): Dissolve the protected intermediate in ethanol and add hydrazine hydrate (1.5 eq).

  • Final Product Formation: Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Purification: Cool the mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt by treatment with HCl in ether to yield 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione as a stable salt.

Chemical Characterization

The structural confirmation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is typically achieved through standard spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the methylene protons of the ethyl chain (typically two triplets), and the methylene protons of the TZD ring (a singlet). The chemical shifts will vary depending on the solvent and whether the compound is in its free base or salt form. For the hydrochloride salt in DMSO-d₆, characteristic peaks appear around δ 3.1–3.5 ppm for the CH₂-NH and a singlet for the ring CH₂.
¹³C NMR Resonances for the two carbonyl carbons in the TZD ring (typically >170 ppm), and the three distinct methylene carbons. For the hydrochloride salt, a peak around 45.2 ppm is characteristic of the CH₂-NH carbon.
Mass Spec (HRMS) The calculated exact mass should be confirmed, providing the elemental composition of the molecule.
FT-IR Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the dione, and C-N and C-S bond vibrations.

Mechanism of Action: Targeting the Sigma-1 Receptor

The contemporary interest in 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is centered on its activity as a sigma-1 receptor (S1R) ligand.[6] The S1R is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, involved in regulating calcium signaling, ion channel function, and cellular stress responses.

The proposed binding mechanism involves key interactions within the S1R binding pocket:

  • Cationic Interaction: The primary amine of the aminoethyl side chain, being protonated at physiological pH, forms a crucial salt bridge with the glutamate 172 (Glu172) residue in the receptor.[6] This electrostatic interaction is a primary anchor for the ligand.

  • Hydrophobic/Aromatic Interactions: The thiazolidinedione ring and any further substitutions can engage in hydrophobic and π-stacking interactions with aromatic residues in the binding site, such as tyrosine 103 (Tyr103).[6]

MOA_Diagram cluster_S1R Sigma-1 Receptor Binding Pocket cluster_Ligand 3-(2-Aminoethyl)-TZD Glu172 Glu172 Tyr103 Tyr103 Other Other Hydrophobic Residues Amine Primary Amine (protonated, NH3+) Amine->Glu172 Salt Bridge (Electrostatic) TZD_Ring Thiazolidinedione Ring TZD_Ring->Tyr103 π-Stacking TZD_Ring->Other Hydrophobic Interaction

Caption: Binding mode of 3-(2-Aminoethyl)-TZD at the Sigma-1 Receptor.

Conclusion and Future Directions

The journey of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is a compelling example of how established pharmacophores can be repurposed for novel biological targets. From the historical context of the TZD core as an antidiabetic agent to its recent emergence as a promising scaffold for neurological drug discovery, this molecule represents a successful evolution in medicinal chemistry. Future research will likely focus on optimizing the structure to enhance potency and selectivity for the sigma-1 receptor, exploring its efficacy in preclinical models of neuropathic pain and other CNS disorders, and further elucidating the downstream signaling pathways affected by its binding. The foundation laid by its synthesis and initial biological characterization provides a robust starting point for the development of a new class of therapeutics.

References

  • Rossi, M., et al. (2022). Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Chemical Biology & Drug Design, 100(1), 25-40. [Link]

  • ResearchGate. (n.d.). Discovery of 3‐(2‐aminoethyl)‐thiazolidine‐2,4‐diones as a novel chemotype of sigma‐1 receptor ligands | Request PDF. Retrieved from [Link]

  • Abdel-rahman, H. M., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1864. [Link]

  • Hameed, B. S., et al. (2021). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. Basrah Journal of Science, 39(3), 514-527. [Link]

  • PubMed. (2022). Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1864. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-bromoethyl)phthalimide. Retrieved from [Link]

  • Long, N., Le Gresley, A., & Wren, S. P. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Current Medicinal Chemistry, 23(16), 1717-1741. [Link]

  • Singh, P., et al. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules, 27(19), 6739. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Kumar, A., et al. (2019). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports, 9(1), 1-17. [Link]

  • Organic Syntheses. (n.d.). β-BROMOETHYLPHTHALIMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US20040176613A1 - Method for preparing n-(ω-bromoalkyl)phthalimides.
  • Wikipedia. (n.d.). Thiazolidinedione. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Biological Activity &amp; Therapeutic Potential of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

The following technical guide details the biological activity, mechanism of action, and experimental applications of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione . This document is structured for researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental applications of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione . This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CAS: 19382-49-1) is a functionalized derivative of the thiazolidinedione (TZD) class, a "privileged scaffold" in medicinal chemistry. While the core TZD ring is historically associated with insulin sensitization via PPAR-


 agonism, the addition of the aminoethyl side chain  at the N-3 position transforms this molecule into a versatile bifunctional linker .

This compound rarely acts as a monotherapy. Instead, it serves as a critical pharmacophore used to synthesize "hybrid" drugs—molecules that combine the metabolic regulation of TZDs with other bioactive moieties (e.g., DNA intercalators, enzyme inhibitors). Its primary utility lies in fragment-based drug design (FBDD) , where it enhances aqueous solubility and provides a reactive handle for targeting diabetes, cancer (VEGFR-2 inhibition), and neurodegeneration (AChE inhibition).

Chemical Architecture & Properties

The molecule consists of a five-membered thiazolidine-2,4-dione ring N-substituted with an ethylamine group. This structure dictates its dual biological role:

  • The TZD Core (Head): Acts as a hydrogen bond acceptor/donor system mimicking the carboxylic acid headgroup of endogenous ligands, critical for binding to the ligand-binding domain (LBD) of nuclear receptors like PPAR-

    
    .
    
  • The Aminoethyl Chain (Tail): Introduces basicity (pKa ~9-10 for the amine) and hydrophilicity, improving the bioavailability of otherwise lipophilic TZD derivatives. It serves as a covalent attachment point for "warheads" (e.g., acridines, sulfonamides).

PropertyValue / Description
IUPAC Name 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione
Molecular Formula C

H

N

O

S
Molecular Weight 160.20 g/mol
Solubility Soluble in DMSO, Methanol; Moderate in water (enhanced as HCl salt)
Key Functionality PPAR-

anchoring (Ring), Covalent conjugation (Amine)

Mechanism of Action (MOA)

The biological activity of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is context-dependent. It operates through two distinct mechanistic pathways depending on its derivatization.

Pathway A: PPAR- Activation (Metabolic Regulation)

The TZD ring binds to the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-


), a nuclear transcription factor.
  • Ligand Binding: The TZD ring occupies the hydrophobic pocket of the PPAR-

    
     LBD.
    
  • Heterodimerization: Activated PPAR-

    
     forms a heterodimer with the Retinoid X Receptor (RXR).
    
  • Transactivation: The complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA.

  • Outcome: Upregulation of genes involved in glucose uptake (GLUT4) and lipid metabolism, reducing insulin resistance.

Pathway B: Hybrid "Linker" Pharmacology (Oncology/Antimicrobial)

In oncology, the aminoethyl group links the TZD core to cytotoxic agents (e.g., acridine).

  • Dual Targeting: The TZD moiety may bind PPAR-

    
     (anti-proliferative effect) or act as a bioisostere for other targets.
    
  • Solubility Modulation: The aminoethyl chain prevents the hydrophobic "warhead" from precipitating in biological media.

  • Target Interaction: The terminal amine often participates in electrostatic interactions with phosphate backbones (DNA) or active site residues (enzymes like AChE).

Visualization: Dual Signaling Pathways

MOA_Pathways cluster_metabolic Metabolic Pathway (Diabetes) cluster_oncology Oncology Pathway (Hybrid Drugs) Compound 3-(2-Aminoethyl)-TZD PPAR PPAR-gamma Activation Compound->PPAR Core Binding Linker Covalent Linkage (to Warhead) Compound->Linker Amine Conjugation RXR RXR Heterodimerization PPAR->RXR GeneExp Gene Transcription (GLUT4, Adiponectin) RXR->GeneExp InsulinSens Insulin Sensitization GeneExp->InsulinSens VEGFR VEGFR-2 Inhibition Linker->VEGFR Hybrid Molecule Apoptosis Apoptosis Induction VEGFR->Apoptosis

Figure 1: Bifurcated mechanism of action showing metabolic regulation (green) and oncological application via hybridization (red).

Therapeutic Applications & SAR

Antidiabetic Activity

While the unsubstituted aminoethyl compound has weak intrinsic activity, it is a precursor for potent 5-benzylidene derivatives.

  • Structure-Activity Relationship (SAR): The N-3 aminoethyl group improves the pharmacokinetic profile compared to N-methyl analogs. However, high potency requires a lipophilic substituent at the C-5 position (e.g., 4-methoxybenzylidene) to fully engage the PPAR-

    
     hydrophobic pocket.
    
Anticancer Potential (VEGFR-2 & DNA Binding)

Researchers utilize the aminoethyl-TZD scaffold to synthesize VEGFR-2 inhibitors .

  • Mechanism: The TZD ring mimics the ATP-binding motif of the kinase, while the aminoethyl linker extends out of the pocket to interact with solvent-exposed residues, improving binding affinity.

  • Hybrid Agents: Derivatives linked to acridine show DNA intercalation properties, where the aminoethyl chain acts as a flexible tether allowing the TZD to reside in the minor groove.

Antimicrobial & Neuroprotective
  • Antimicrobial: N-substituted TZDs disrupt bacterial cell walls. The cationic nature of the aminoethyl group (at physiological pH) enhances interaction with negatively charged bacterial membranes.

  • Alzheimer’s (AChE): TZD-aminoethyl-tacrine hybrids have been designed as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

Experimental Protocols

Synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

Objective: To synthesize the core scaffold for further derivatization.

Reagents: Thiazolidine-2,4-dione, 2-Chloroethylamine hydrochloride, Potassium Carbonate (K


CO

), Acetone/DMF.

Protocol:

  • Preparation: Dissolve thiazolidine-2,4-dione (1.0 eq) in dry acetone or DMF.

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (2.0 eq) and stir at room temperature for 30 minutes to generate the N-anion.
  • Alkylation: Add 2-chloroethylamine hydrochloride (1.2 eq) portion-wise.

  • Reflux: Heat the mixture to reflux (60-80°C) for 6-8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

  • Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from ethanol to obtain the product as a white solid/salt.

In Vitro PPAR- Transactivation Assay

Objective: To verify if the derivative activates the nuclear receptor.

System: HEK293 cells transiently transfected with a PPAR-


 expression vector and a PPRE-luciferase reporter.

Protocol:

  • Seeding: Plate HEK293 cells in 96-well plates (

    
     cells/well).
    
  • Transfection: Transfect cells using Lipofectamine with:

    • Plasmid encoding human PPAR-

      
      .
      
    • PPRE-Luciferase reporter plasmid.

    • Renilla luciferase (internal control).

  • Treatment: After 24h, treat cells with the test compound (0.1 - 100

    
    M) and Rosiglitazone (positive control, 1 
    
    
    
    M).
  • Incubation: Incubate for 24 hours.

  • Measurement: Lyse cells and measure luminescence using a Dual-Luciferase Assay System.

  • Analysis: Normalize Firefly luciferase activity to Renilla activity. Plot dose-response curves to determine EC

    
    .
    
Visualization: Experimental Workflow

Experimental_Workflow Start Start: TZD Core Synth Synthesis: N-Alkylation (K2CO3, Reflux) Start->Synth Purify Purification (Recrystallization) Synth->Purify Branch Select Assay Purify->Branch Assay1 PPAR-gamma Assay (Luciferase Reporter) Branch->Assay1 Diabetes Assay2 Cytotoxicity Assay (MTT / Cancer Lines) Branch->Assay2 Oncology Data1 EC50 Calculation (Metabolic Potency) Assay1->Data1 Data2 IC50 Calculation (Cell Viability) Assay2->Data2

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Safety & Toxicology

While the aminoethyl-TZD scaffold is a valuable tool, researchers must be aware of class-wide toxicological risks associated with TZDs:

  • Hepatotoxicity: Historical data from Troglitazone suggests that the TZD ring can undergo metabolic activation to reactive quinone-type intermediates. The aminoethyl side chain may alter this metabolic route, potentially reducing toxicity, but liver enzyme monitoring (ALT/AST) is mandatory in in vivo studies.

  • Fluid Retention: PPAR-

    
     activation in the renal collecting duct can lead to sodium retention and edema.
    
  • Cytotoxicity: The free amine group can be cytotoxic at high concentrations due to lysosomotropism (accumulation in acidic organelles).

References

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. Chemistry & Biodiversity, 2024.

  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones: Potential VEGFR-2 inhibitors and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Applic

    
     modulation. ChemistrySelect, 2016. 
    
  • Synthesis, biological evaluation and in-silico ADME studies: Thiazolidin-2,4-dione derivatives as antimicrobial and antioxidant agents. Future Journal of Pharmaceutical Sciences, 2022.

  • Indole and 2,4-Thiazolidinedione conjugates: Potential anticancer modulators.[2] PeerJ, 2018.

Sources

Exploratory

The 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Scaffold: A Modular Platform for Multi-Target Ligand Design

Executive Summary 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione represents a critical divergence from "classic" glitazone pharmacology. While traditional thiazolidinediones (TZDs) like Rosiglitazone rely on a free acidic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione represents a critical divergence from "classic" glitazone pharmacology. While traditional thiazolidinediones (TZDs) like Rosiglitazone rely on a free acidic amine at the N-3 position to activate PPAR


 for insulin sensitization, the introduction of an aminoethyl tail at N-3  fundamentally alters the electronic and steric landscape of the pharmacophore.

This structural modification shifts the pharmacological profile away from nuclear receptor agonism (PPAR


) and toward enzyme inhibition (PTP1B)  and kinase modulation (VEGFR-2) . Consequently, this specific scaffold serves as a privileged "linker-head" intermediate, allowing researchers to tether the TZD ring to lipophilic tails or intercalating agents (e.g., acridines, chromones) via amide coupling at the primary amine.

This technical guide details the pharmacology, synthetic utility, and assay protocols for derivatives based on this specific N-substituted scaffold.

Part 1: Structural Biology & SAR Analysis[1]

The Pharmacological Pivot: From PPAR to PTP1B

The classic TZD pharmacophore requires an acidic proton at N-3 (pKa ~6.8) to form hydrogen bonds within the PPAR


 ligand-binding domain (LBD). Alkylation at this position, such as the addition of an aminoethyl group, typically abolishes PPAR

transactivation. However, this modification unlocks potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of the insulin signaling pathway.
  • PTP1B Mechanism: The TZD ring acts as a phosphate mimetic (bioisostere). The N-substituent projects the molecule into the secondary aryl-binding site of the enzyme, increasing selectivity over T-cell protein tyrosine phosphatase (TCPTP).

  • Anticancer Mechanism: When linked to aromatic heterocycles (e.g., acridine, quinazolinone), the N-substituted TZD moiety functions as a zinc-binding group or an ATP-competitive inhibitor against kinases like VEGFR-2 , inducing apoptosis in cancer cell lines (HT-29, MDA-MB-231).

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates how the 3-(2-aminoethyl) linker serves as a pivot point for diverse pharmacological outcomes.

SAR_Map TZD_Core Thiazolidine-2,4-dione (TZD) Ring N3_Sub N-3 Substitution (Aminoethyl Linker) TZD_Core->N3_Sub Alkylation C5_Sub C-5 Benzylidene (Lipophilic Tail) TZD_Core->C5_Sub Knoevenagel Condensation PPAR PPARγ Agonism (Classic Glitazones) N3_Sub->PPAR Abolishes Activity PTP1B PTP1B Inhibition (Insulin Sensitization) N3_Sub->PTP1B Enhances Selectivity VEGFR VEGFR-2 Inhibition (Anti-Angiogenesis) N3_Sub->VEGFR Linker to Pharmacophore

Figure 1: SAR Logic Flow. The N-3 aminoethyl substitution steers the molecule away from PPAR


 agonism (red dotted line) and toward PTP1B and VEGFR-2 inhibition (green solid lines).

Part 2: Synthetic Protocols

The synthesis of 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione is rarely the endpoint; it is the intermediate for creating amide-linked hybrids.

Protocol A: Synthesis of the Scaffold (Gabriel Synthesis Route)

This protocol avoids the dimerization often seen with direct alkylation of diamines.

Reagents: Thiazolidine-2,4-dione, N-(2-Bromoethyl)phthalimide, Potassium Carbonate (


), Hydrazine Hydrate.
  • N-Alkylation:

    • Dissolve thiazolidine-2,4-dione (1.0 eq) in dry DMF.

    • Add anhydrous

      
       (2.0 eq) and stir at room temperature for 30 min to generate the anion.
      
    • Add N-(2-Bromoethyl)phthalimide (1.1 eq) dropwise.

    • Heat to 80°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. Filter the precipitate (3-(2-phthalimidoethyl)-TZD). Recrystallize from ethanol.

  • Deprotection (Hydrazinolysis):

    • Suspend the phthalimide intermediate in ethanol.

    • Add Hydrazine Hydrate (3.0 eq). Reflux for 4 hours.

    • Cool the mixture; phthalhydrazide precipitate will form.

    • Acidify with 10% HCl to pH 2 (to dissolve the amine product) and filter off the solid phthalhydrazide.

    • Neutralize the filtrate with NaOH to pH 10 and extract with Chloroform.

    • Yield: ~75-85% of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione.

Protocol B: Derivatization (Hybrid Drug Synthesis)

Objective: Coupling the aminoethyl-TZD to a lipophilic acid (e.g., substituted benzoic acid or chromone-carboxylic acid).

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) in DCM. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Coupling: Add the 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at RT for 12 hours.

  • Purification: Wash with 1N HCl, then sat.

    
    . Purify via silica gel column chromatography.
    

Part 3: Pharmacological Assay Methodologies[1]

PTP1B Inhibition Assay (Enzymatic)

This assay validates the insulin-sensitizing potential of the derivative without the weight-gain side effects of PPAR


 agonists.

Principle: PTP1B hydrolyzes p-Nitrophenyl Phosphate (pNPP) to p-Nitrophenol (yellow, 405 nm). Inhibitors reduce the rate of color formation.

Protocol:

  • Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Enzyme Mix: Dilute recombinant human PTP1B (0.5 µg/mL) in buffer.

  • Inhibitor Incubation: Add 10 µL of the test compound (dissolved in DMSO) to 80 µL of Enzyme Mix in a 96-well plate. Incubate at 37°C for 10 min.

  • Substrate Addition: Add 10 µL of pNPP (final conc. 2 mM).

  • Measurement: Monitor absorbance at 405 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    
    • Control: Sodium Orthovanadate (Standard inhibitor).

In Vitro Cytotoxicity (MTT Assay)

Used to assess the anticancer potential of hybrids (e.g., TZD-Acridine).

Protocol:

  • Seeding: Plate cancer cells (e.g., HepG2, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with graded concentrations (0.1 - 100 µM) of the TZD derivative for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

Part 4: Comparative Data Summary

The following table summarizes the shift in pharmacological potency when the N-3 position is substituted, based on aggregate literature data [1][2][3].

Pharmacological TargetClassic TZD (Rosiglitazone)N-Substituted TZD HybridMechanism of Action
PPAR


Inactive / WeakNuclear Receptor Agonism
PTP1B Inactive

Allosteric/Active Site Inhibition
VEGFR-2 Inactive

Kinase Inhibition (ATP Competitive)
Primary Indication T2 Diabetes (Insulin Sensitizer)Cancer / Obesity / DiabetesMulti-target modulation

Part 5: Signaling Pathway Visualization

The diagram below details the mechanism by which N-substituted TZD derivatives improve insulin sensitivity via PTP1B inhibition, bypassing the PPAR


 nuclear translocation pathway.

Insulin_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylation PI3K PI3K / AKT Pathway IRS1->PI3K Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Deactivates) PTP1B->IRS1 Dephosphorylates TZD_Deriv N-Substituted TZD (Inhibitor) TZD_Deriv->PTP1B Inhibits

Figure 2: Mechanism of Action. The N-substituted TZD derivative inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR) and IRS-1, thereby sustaining the insulin signaling cascade.

References

  • Bhattarai, B. R., et al. (2020). Thiazolidine-2,4-dione derivatives as PTP1B inhibitors: A mini review (2012-2018). Current Medicinal Chemistry.

  • El-Miligy, M. M., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Laxmi, S. V., et al. (2018). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.[3] ResearchGate.[4]

  • Marc, G., et al. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MedCrave Online.

  • Wang, J., et al. (2023). New chromone derivatives bearing thiazolidine-2,4-dione moiety as potent PTP1B inhibitors.[5] Bioorganic Chemistry.[6]

Sources

Foundational

Investigating the Chemical Space of Thiazolidinedione Analogs: A Technical Guide

Executive Summary: The PPAR Paradox and the Pivot to Partiality The thiazolidinedione (TZD) class represents a cautionary tale in medicinal chemistry: highly effective insulin sensitizers (e.g., Rosiglitazone, Pioglitazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The PPAR Paradox and the Pivot to Partiality

The thiazolidinedione (TZD) class represents a cautionary tale in medicinal chemistry: highly effective insulin sensitizers (e.g., Rosiglitazone, Pioglitazone) that were marred by cardiovascular and edematous side effects.[1] The core technical challenge in investigating TZD analogs today is decoupling insulin sensitization from adipogenesis and fluid retention .

Current research has shifted from "super-agonists" (high affinity, high transcriptional activity) to Selective PPAR


 Modulators (SPPARMs)  and Mitochondrial Pyruvate Carrier (MPC)  inhibitors. This guide outlines the technical roadmap for exploring this evolved chemical space, moving beyond the classical glitazone pharmacophore to safer, mechanism-based analogs.

Structural Activity Relationship (SAR): The Pharmacophore Triad

The classical TZD pharmacophore binds to the Peroxisome Proliferator-Activated Receptor gamma (PPAR


) Ligand Binding Domain (LBD) in a U-shaped conformation. To design novel analogs, one must manipulate three distinct regions.
The Acidic Head Group (The Anchor)
  • Function: Forms critical hydrogen bonds with His323 , His449 , and Tyr473 in the hydrophilic pocket of the LBD.

  • The Trap: Strong interaction with Tyr473 (Helix 12) stabilizes the active conformation (AF-2), leading to full agonism and associated side effects (weight gain).

  • Design Strategy: Replace the 2,4-thiazolidinedione ring with bioisosteres (e.g., oxadiazolidinediones or carboxylic acids) that maintain H-bonding with His323 but weaken the interaction with Tyr473. This promotes partial agonism .

The Linker Region
  • Function: Spans the LBD entrance. Typically an ethoxy-phenyl chain in classical glitazones.

  • Optimization: Restricting conformational flexibility here (e.g., using rigid unsaturated linkers via Knoevenagel condensation products) can shift the ligand from a full agonist to a partial agonist by altering the recruitment of co-activators like SRC-1 vs. co-repressors like NCoR.

The Lipophilic Tail
  • Function: Occupies the large hydrophobic arm of the LBD.

  • Emerging Trend: Bulky, rigid lipophilic groups (e.g., fused aromatics) can enhance potency but may also increase non-specific binding.

  • Mitochondrial Targeting: Modifications here determine if the molecule can penetrate the mitochondrial membrane to inhibit the MPC, a mechanism distinct from PPAR

    
     activation (e.g., Mitoglitazone).
    

Computational Exploration: Virtual Screening for "Partiality"

Standard docking scores (binding affinity) are insufficient for TZD analogs because safety depends on conformation, not just affinity.

Protocol: Helix 12 Stabilization Index

To distinguish a dangerous full agonist from a safer partial agonist in silico, use Molecular Dynamics (MD) rather than static docking.

  • Docking: Dock analogs into PPAR

    
     crystal structures (e.g., PDB: 3DZY  for partial agonist conformation).
    
  • MD Simulation: Run a 50–100 ns simulation.

  • Metric: Measure the Root Mean Square Fluctuation (RMSF) of residues 470–477 (Helix 12).

    • Low RMSF (< 1.5 Å): Indicates rigid stabilization of Helix 12

      
       Likely Full Agonist  (High Toxicity Risk).
      
    • High RMSF (> 2.0 Å): Indicates dynamic Helix 12

      
       Likely Partial Agonist  (Target Profile).
      

ComputationalWorkflow Start Library Generation (R-Group Enumeration) Dock Molecular Docking (Target: PPARγ LBD) Start->Dock Filter Affinity Filter (Binding Energy < -8.0 kcal/mol) Dock->Filter MD MD Simulation (100ns, Explicit Water) Filter->MD Top 10% Decision Helix 12 RMSF Analysis MD->Decision Decision->Filter Rigid (Full Agonist) - REJECT Outcome Candidate Selection (SPPARM Profile) Decision->Outcome High Mobility (Partial)

Figure 1: Computational workflow prioritizing Helix 12 dynamics to filter for partial agonists.

Synthetic Strategies: Accessing the Chemical Space

The Knoevenagel condensation remains the most robust method for generating TZD analogs, particularly those with unsaturated linkers that restrict conformational freedom.

Protocol: Microwave-Assisted Knoevenagel Condensation

Rationale: Traditional reflux methods often degrade sensitive aldehydes and require long reaction times. Microwave synthesis improves yield and purity.

Reagents:

  • Aromatic Aldehyde (1.0 eq)[2]

  • 2,4-Thiazolidinedione (1.0 eq)[3]

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq)

  • Solvent: Ethanol or Toluene

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve the aldehyde and 2,4-TZD in ethanol. Add the piperidine/acetic acid catalyst system.[2]

  • Irradiation: Irradiate at 140°C for 10–15 minutes (Power: 250W). Note: Use a ramp time of 2 minutes to prevent pressure spikes.

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol and water. Recrystallize from ethanol/DMF if necessary.

  • Validation: Confirm structure via

    
    H NMR (look for the singlet vinylic proton signal around 
    
    
    
    7.7–8.0 ppm).

Reduction (Optional): To generate the saturated "glitazone-like" linker, perform catalytic hydrogenation (H


, 10% Pd/C, MeOH, 40 psi) on the Knoevenagel product. Caution: Saturated linkers often increase PPAR

activation (full agonism).

Biological Evaluation Framework

A self-validating screening funnel is essential to filter out toxic full agonists early.

The Discrimination Funnel
StageAssay TypeMetricTarget Profile
1 TR-FRET Binding

(Affinity)
High Affinity (< 50 nM)
2 Luciferase Reporter

(Transactivation)
Partial Efficacy (20–60% of Rosiglitazone)
3 Adipogenesis (3T3-L1) Lipid AccumulationMinimal/Reduced vs. Rosiglitazone
4 Mitochondrial Respiration Oxygen Consumption Rate (OCR)Inhibition of Pyruvate-driven respiration (MPC effect)
Mechanistic Pathway: Transactivation vs. Transrepression

The goal is to retain Transrepression (anti-inflammatory, NF-


B inhibition) while minimizing Transactivation  (adipogenesis).

PPAR_Pathway Ligand TZD Analog PPAR PPARγ LBD Ligand->PPAR Binds Heterodimer PPARγ-RXR Complex PPAR->Heterodimer Dimerizes RXR RXR RXR->Heterodimer CoAct Co-Activators (SRC-1, CBP) Heterodimer->CoAct Full Agonist Recruitment CoRep Co-Repressors (NCoR, SMRT) Heterodimer->CoRep Partial Agonist Stabilization Transactivation Transactivation (Adipogenesis, ENaC) CoAct->Transactivation High Output Transrepression Transrepression (Anti-inflammatory) CoRep->Transrepression NF-κB Blockade

Figure 2: Differential signaling. Partial agonists favor transrepression over transactivation.

Emerging Trends: Mitoglitazones

Recent data suggests that the insulin-sensitizing effects of some TZDs may not require PPAR


 activation at all, but rather the inhibition of the Mitochondrial Pyruvate Carrier (MPC) .
  • Concept: "Mitoglitazones" (e.g., MSDC-0160) are TZD analogs designed to have reduced affinity for PPAR

    
     but high affinity for the MPC.
    
  • Mechanism: Blocking pyruvate entry into the mitochondria shifts metabolism towards glycolysis and fatty acid oxidation, improving insulin sensitivity without the genomic side effects of PPAR

    
     over-activation.
    
  • Design Tip: Modifications at the TZD nitrogen (N-substitution) or the linker can drastically reduce PPAR

    
     binding while maintaining MPC activity.
    

References

  • Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. Source: PMC / NIH URL:[Link]

  • Structural basis for PPAR partial or full activation revealed by a novel ligand binding mode. Source: Scientific Reports / Nature URL:[Link]

  • Synthesis of Thiazolidinedione Compound Library (Microwave Protocol). Source: MDPI Molecules URL:[Link]

  • Mitoglitazone: Ligand Page & Mechanism. Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link][4]

  • Computer-Aided Strategy on Thiazolidine-2,4-Diones (QSAR & Docking). Source: PMC / NIH URL:[Link]

Sources

Exploratory

Preliminary In Vitro Screening of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione: A Strategic Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse bi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities which include antidiabetic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4] This guide presents a robust, logic-driven framework for the initial in vitro evaluation of a novel derivative, 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione. We eschew a rigid, one-size-fits-all template in favor of a tailored screening cascade that begins with foundational cytotoxicity profiling to establish a therapeutic window. Subsequently, a series of functional assays are detailed to probe the compound's anti-inflammatory, antioxidant, and specific enzyme inhibitory potential. Each experimental choice is rationalized, providing the causal link between the assay and the scientific question being addressed. This document serves as a technical blueprint for generating a preliminary, yet comprehensive, bioactivity profile to guide subsequent hit-to-lead optimization efforts.

The Scientific Premise: Rationale for Screening a Novel TZD Derivative

The therapeutic legacy of the TZD nucleus is primarily linked to its role as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a mechanism central to the action of "glitazone" antidiabetic drugs.[5][6][7][8][9] However, extensive research has revealed that the bioactivity of this scaffold is not monolithic; structural modifications can unlock a wide spectrum of pharmacological effects.[2][3] The introduction of a (2-Aminoethyl) substituent at the N3 position of the TZD ring in our subject compound, 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, presents a unique chemical entity whose biological potential is unexplored.

Therefore, our preliminary screening strategy is designed to be both efficient and informative. It follows a logical progression, ensuring that data from one stage informs the experimental design of the next.

Foundational Assessment: Determining the Therapeutic Index via Cytotoxicity Profiling

A compound's potential as a therapeutic agent is fundamentally dependent on its safety profile. Before investigating any specific biological function, it is imperative to determine the concentration range over which the compound is non-toxic to cells. This establishes the working concentrations for all subsequent functional assays and provides an initial assessment of the compound's therapeutic window.

Recommended Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used to assess cell viability.[10] It relies on the principle that viable cells with active mitochondria contain dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Enzymatic Reaction cluster_detection Step 3: Signal Detection cluster_analysis Step 4: Data Analysis P1 1. Prepare assay buffer, enzyme (e.g., COX-2), and substrate solutions as per kit protocol. P2 2. Prepare dilutions of test compound and a known inhibitor (e.g., Celecoxib for COX-2). P1->P2 R1 3. Add enzyme and test compound/inhibitor to a 96-well plate. R2 4. Pre-incubate to allow for binding. R1->R2 R3 5. Initiate the reaction by adding the substrate (e.g., arachidonic acid). R2->R3 R4 6. Incubate for the specified time at the recommended temperature. R3->R4 D1 7. Measure the output (e.g., fluorescence or color) using a plate reader. A1 8. Calculate the percent inhibition relative to the uninhibited control. A2 9. Determine the IC50 value for the compound against the specific enzyme. A1->A2

Caption: A generalized workflow for a commercial kit-based enzyme inhibition assay.

Conclusion: Synthesizing a Coherent Bioactivity Profile

The successful execution of this screening cascade will yield a multi-dimensional preliminary profile of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione. By integrating the data—cytotoxicity (IC50), anti-inflammatory activity (inhibition of NO production), antioxidant capacity (DPPH scavenging), and enzyme inhibition (COX/LOX IC50)—a clear picture of the compound's primary bioactivities and potential mechanisms will emerge. This data-driven profile is essential for making informed decisions regarding the compound's future, including whether to proceed with more advanced in vitro and in vivo studies, or to redirect efforts toward other derivatives.

References

  • Title: SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES Source: Connect Journals URL
  • Title: Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents Source: PubMed URL: [Link]

  • Title: Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation Source: PubMed Central URL: [Link]

  • Title: Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents Source: PubMed Central URL: [Link]

  • Title: Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico Source: MDPI URL: [Link]

  • Title: Integrated fragment-based drug design and virtual screening techniques for exploring the antidiabetic potential of thiazolidine-2,4-diones: Design, synthesis and in vivo studies Source: PubMed URL: [Link]

  • Title: Mechanism of Action of Thiazolidin-2,4-dione Source: Encyclopedia MDPI URL: [Link]

  • Title: Synthesis and Biological Activity of Some New Thiazolidinone Derivatives Source: Systematic Reviews in Pharmacy URL: [Link]

  • Title: (PDF) Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation Source: ResearchGate URL: [Link]

  • Title: Thiazolidinediones Source: NCBI Bookshelf URL: [Link]

  • Title: Thiazolidinediones – mechanisms of action Source: Australian Prescriber URL: [Link]

  • Title: Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays Source: ResearchGate URL: [Link]

  • Title: Thiazolidinedione Source: Wikipedia URL: [Link]

  • Title: Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin Source: PubMed Central URL: [Link]

  • Title: Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors Source: PubMed Central URL: [Link]

  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery Source: Scilight Press URL: [Link]

  • Title: How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery Source: Paperless Lab Academy URL: [Link]

  • Title: A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives Source: ResearchGate URL: [Link]

  • Title: Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits Source: NCBI URL: [Link]

  • Title: An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells Source: Agilent URL: [Link]

  • Title: α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway Source: Spandidos Publications URL: [Link]

  • Title: (PDF) How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach Source: NIH URL: [Link]

  • Title: (PDF) Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation Source: ResearchGate URL: [Link]

  • Title: Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth Source: MDPI URL: [Link]

  • Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: ResearchGate URL: [Link]

  • Title: Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action Source: Australian Prescriber URL: [Link]

  • Title: Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances Source: Potravinarstvo Slovak Journal of Food Sciences URL: [Link]

  • Title: LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds Source: PubMed Central URL: [Link]

  • Title: Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Antioxidant capacity measured by DPPH (a), ORAC (b), and ABTS (c)... Source: ResearchGate URL: [Link]

  • Title: Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo Source: MDPI URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects Source: NIH URL: [Link]

  • Title: Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation Source: PubMed Central URL: [Link]

  • Title: Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents Source: Journal of Pharmacognosy and Phytochemistry URL: [Link]

  • Title: The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies Source: MDPI URL: [Link]

  • Title: How to Develop a Successful in vitro Screening Strategy Source: Sygnature Discovery URL: [Link]

  • Title: The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations Source: PubMed Central URL: [Link]

  • Title: Unraveling the mechanism of action of thiazolidinediones Source: JCI URL: [Link]

  • Title: Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example Source: PubMed Central URL: [Link]

  • Title: LDH Cytotoxicity Assay Kit Source: NACALAI TESQUE, INC. URL: [Link]

  • Title: Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin Source: PubMed Central URL: [Link]

  • Title: The inhibitory effects of 1–24 against LPS-induced NO production in... Source: ResearchGate URL: [Link]

  • Title: Reactive Oxygen Species (ROS) Detection Source: BMG LABTECH URL: [Link]

  • Title: Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs Source: ScienceDirect URL: [Link]

Sources

Foundational

physical and chemical properties of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

Comprehensive Technical Guide: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Executive Summary 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CAS: 19382-49-1 for HCl salt) is a bifunctional heterocyclic scaffold widely utili...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

Executive Summary

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CAS: 19382-49-1 for HCl salt) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry.[1] It serves as a critical "privileged structure" in the development of glitazone-type antidiabetic agents, Sigma-1 receptor ligands, and anticancer therapeutics.

Its chemical value lies in its dual reactivity:

  • The Thiazolidine-2,4-dione (TZD) Ring : Possesses an active methylene group at the C5 position, enabling Knoevenagel condensations to generate diverse arylidene derivatives.

  • The Aminoethyl Side Chain : Provides a primary amine handle for amide couplings, reductive aminations, or sulfonylation, facilitating the construction of complex pharmacophores.

This guide details the physicochemical properties, synthesis, reactivity, and handling protocols for this compound, designed for researchers in drug discovery and organic synthesis.

Physicochemical Profile

The molecule exists primarily as a hydrochloride salt in commercial and laboratory settings due to the stability and handling advantages of the salt form over the hygroscopic free base.

Table 1: Core Physical & Chemical Properties[2]
PropertyData (HCl Salt)Data (Free Base)
CAS Registry Number 19382-49-1 39137-36-5
IUPAC Name 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione
Molecular Formula C₅H₈N₂O₂S[2][3][4][5] · HClC₅H₈N₂O₂S
Molecular Weight 196.65 g/mol 160.20 g/mol
Appearance White to off-white crystalline solidViscous oil or low-melting solid
Melting Point 227–228 °C [1][2]Not typically isolated; estimated <100 °C
Solubility Water, DMSO, Methanol, EthanolDCM, Chloroform, Ethyl Acetate
pKa (Predicted) ~9.0 (Amine), ~12.0 (C5-H)~9.0 (Amine)
LogP -1.5 (Highly polar)-0.4

Key Insight : The high melting point of the hydrochloride salt (227–228 °C) indicates a stable crystal lattice driven by ionic interactions, making it the preferred form for storage. The free base is prone to oxidation and should be generated in situ if possible.

Synthetic Routes & Manufacturing

Two primary strategies exist for synthesizing 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione. The choice depends on the availability of starting materials and the desired scale.

Route A: N-Alkylation of Thiazolidine-2,4-dione (Preferred)

This is the most common laboratory method. It involves the direct alkylation of the commercially available TZD ring with 2-chloroethylamine.

  • Reagents : Thiazolidine-2,4-dione, 2-Chloroethylamine hydrochloride, Base (KOH or NaH).

  • Solvent : DMF or Ethanol.

  • Mechanism : The base deprotonates the acidic N3-proton of the TZD ring (pKa ~6.8), creating a nucleophilic anion that attacks the alkyl halide.

Route B: Cyclization of Thiourea Derivatives

This route builds the ring and side chain simultaneously.

  • Reagents : Thiourea, Chloroacetic acid, Ethylenediamine (or related precursor).

  • Conditions : Acidic reflux (HCl).

Synthesis_Workflow Start1 Thiazolidine-2,4-dione (Starting Material) Intermediate N-Anion Formation (Nucleophile) Start1->Intermediate Deprotonation (DMF) Reagent1 2-Chloroethylamine HCl + KOH/NaH Reagent1->Intermediate Electrophile Product 3-(2-Aminoethyl)-TZD (Target Molecule) Intermediate->Product SN2 Alkylation

Figure 1: Primary synthetic pathway via N-alkylation of the TZD scaffold.

Chemical Reactivity & Applications

The molecule acts as a bifunctional linker. Understanding the orthogonality of its reactive sites is crucial for library synthesis.

C5-Position: Knoevenagel Condensation

The methylene group at position 5 (between the Sulfur and Carbonyl) is acidic.

  • Reaction : Condensation with aromatic aldehydes.[6]

  • Catalyst : Piperidine/Acetic Acid or Sodium Acetate.

  • Product : 5-Arylidene-3-(2-aminoethyl)-2,4-thiazolidinediones.

  • Application : This is the classic route to "Glitazone" derivatives used in diabetes research (PPARγ agonists) and anticancer studies (PIM kinase inhibitors) [3][4].

Side-Chain Amine: Nucleophilic Substitution

The primary amine is a standard nucleophile.

  • Reaction : Amide coupling (with carboxylic acids/EDC), Sulfonylation (with sulfonyl chlorides), or Urea formation (with isocyanates).

  • Application : Attaching the TZD "warhead" to lipophilic tails or other pharmacophores (e.g., Sigma-1 receptor ligands) [5].

Reactivity_Map Core 3-(2-Aminoethyl)-TZD C5 C5-Methylene (Acidic) Core->C5 Site 1 N_Side Side-Chain Amine (Nucleophilic) Core->N_Side Site 2 Prod_Glitazone Glitazone Derivatives (Antidiabetic/Anticancer) C5->Prod_Glitazone + Aldehyde (Knoevenagel) Prod_Amide Amide/Urea Conjugates (Sigma-1 Ligands) N_Side->Prod_Amide + Acid Chloride (Coupling)

Figure 2: Orthogonal reactivity map showing the two primary derivatization sites.

Analytical Characterization

To validate the identity of synthesized or purchased material, use the following spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR)
  • Solvent : DMSO-d₆ (Preferred for HCl salt).

  • ¹H NMR Diagnostic Peaks :

    • δ ~8.0–8.5 ppm : Broad singlet (3H, –NH₃⁺), disappears with D₂O shake.

    • δ 4.2–4.3 ppm : Singlet (2H), Ring –S–CH₂–C=O (C5 protons).[1] Note: This peak shifts downfield to >7.5 ppm if the C5 position is substituted.

    • δ 3.8–3.9 ppm : Triplet (2H), –N–CH₂– (adjacent to ring Nitrogen).

    • δ 3.0–3.1 ppm : Triplet (2H), –CH₂–NH₂ (adjacent to Amine).

  • ¹³C NMR :

    • Carbonyls : ~171 ppm (C2), ~173–174 ppm (C4).

    • Ring Methylene : ~35–36 ppm.

    • Side Chain : ~38 ppm (CH₂-N), ~40 ppm (CH₂-NH₂).

Infrared Spectroscopy (FT-IR)
  • C=O Stretches : Two distinct bands characteristic of the dione system at 1680 cm⁻¹ and 1740–1750 cm⁻¹ .

  • N-H Stretch : Broad band at 3000–3200 cm⁻¹ (Amine salt).

Handling, Stability & Safety

Safety Protocol
  • Hazard Classification : Irritant (Skin, Eye, Respiratory).

  • GHS Signal : Warning.[7]

  • H-Codes : H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[7] Irrit.).

  • PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.

Stability & Storage
  • Hygroscopicity : The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Temperature : Stable at room temperature (25°C). Long-term storage at 4°C is recommended to prevent slow hydrolysis or oxidation of the amine.

  • Incompatibility : Strong oxidizing agents and strong bases (which liberate the free amine).

References

  • ChemicalBook . (2025).[8] 3-(2-Aminoethyl)thiazolidine-2,4-dione hydrochloride Properties and Melting Point. Retrieved from

  • ChemBK . (2024). Physical Properties of CAS 19382-49-1. Retrieved from

  • National Institutes of Health (NIH) . (2022). Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. PubMed.[7] Retrieved from

  • PubChem . (2025).[7] Thiazolidine-2,4-dione Compound Summary. National Library of Medicine. Retrieved from

  • Fisher Scientific . (2025).[8] Safety Data Sheet: 2,4-Thiazolidinedione Derivatives. Retrieved from

Sources

Exploratory

Technical Guide: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione – Structural Architecture &amp; Conformational Dynamics

Executive Summary 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CAS: 19382-49-1) represents a critical bifunctional scaffold in medicinal chemistry. Unlike the classic "glitazone" class of antidiabetics where the pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CAS: 19382-49-1) represents a critical bifunctional scaffold in medicinal chemistry. Unlike the classic "glitazone" class of antidiabetics where the pharmacophore hinges on the acidic N-H proton of the thiazolidine-2,4-dione (TZD) ring, this molecule features an N-alkylated motif. This substitution fundamentally alters its physicochemical profile, abolishing the ring's acidity (pKa ~6.8) and introducing a basic primary amine tail. This guide provides a rigorous analysis of its electronic structure, conformational energy minima, and the "Gold Standard" synthetic protocols required to maintain high purity during functionalization.

Molecular Architecture & Electronic Profile

The Thiazolidine-2,4-dione (TZD) Core

The TZD ring system is a five-membered heterocycle containing a sulfur atom at position 1, a nitrogen at position 3, and carbonyls at positions 2 and 4.[1][2][3][4]

  • Planarity: The TZD ring is essentially planar due to the conjugation between the lone pairs of the heteroatoms (S1, N3) and the

    
    -orbitals of the carbonyl groups.
    
  • Electronic Distribution: In unsubstituted TZDs, the N3-H proton is acidic (

    
    ) due to resonance stabilization of the resulting anion across the two carbonyls. However, in 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione , the N3 position is alkylated.
    
    • Consequence: The acidic character is removed. The molecule behaves as a weak base due to the distal primary amine.

    • C5 Acidity: The methylene protons at C5 remain slightly acidic (

      
      ) but are not ionizable at physiological pH, unlike the N-H of the parent TZD.
      
The Aminoethyl Side Chain

The ethyl linker attached to N3 acts as a flexible tether. This "tail" transforms the molecule into a ligand capable of bidentate interactions:

  • TZD Head: Acts as a hydrogen bond acceptor (via C2/C4 carbonyls).

  • Amine Tail: Acts as a hydrogen bond donor or a cationic anchor (at physiological pH, the amine is protonated,

    
    ).
    

Conformational Landscape

The conformational flexibility of the 2-aminoethyl chain is the defining feature of this molecule's behavior in solution and binding pockets.

Rotational Barriers and Torsion Angles

The critical torsion angle is defined by the


 bond sequence.
  • Anti-Conformer (180°): This is the global energy minimum in non-polar solvents. It minimizes steric clash between the TZD ring and the terminal amine.

  • Gauche-Conformer (60°): In polar protic solvents or within protein binding pockets, the gauche conformer becomes energetically accessible. This folding allows for a potential intramolecular hydrogen bond between the terminal amine protons and the carbonyl oxygen at C2.

The "Scorpion" Effect (Intramolecular Interactions)

Molecular dynamics simulations of N-substituted imides suggest a "back-biting" phenomenon. The terminal amine can fold back toward the ring.

  • Stabilization: An intramolecular H-bond (

    
    ) forms a pseudo-7-membered ring.
    
  • Relevance: This conformation mimics the bioactive pose required for Sigma-1 receptor ligands, where the basic nitrogen must be positioned at a specific distance from the hydrophobic aromatic/heterocyclic core.

Synthetic Methodology: The Gabriel Protocol

Direct alkylation of thiazolidine-2,4-dione with 2-chloroethylamine is fraught with issues, primarily poly-alkylation and polymerization. To ensure scientific integrity and high yield, the "Gabriel Synthesis" approach using a phthalimide-protected linker is the validated industry standard.

Reaction Logic (Causality)
  • Protection: We use N-(2-bromoethyl)phthalimide to introduce the ethyl chain. The phthalimide group prevents the nitrogen from reacting prematurely.

  • Base Selection: Potassium carbonate (

    
    ) is sufficient to deprotonate the TZD ring (
    
    
    
    6.8), creating a nucleophilic TZD anion.
  • Hydrazinolysis: The final step uses hydrazine to cleave the phthalimide, releasing the primary amine cleanly.

Validated Protocol

Step 1: N-Alkylation

  • Dissolve thiazolidine-2,4-dione (1.0 eq) in DMF (dry).

  • Add

    
     (1.5 eq) and stir at 60°C for 30 mins to generate the salt.
    
  • Add N-(2-bromoethyl)phthalimide (1.1 eq) dropwise.

  • Heat to 80°C for 6-8 hours.

  • Validation: TLC should show disappearance of TZD and appearance of a less polar spot.

  • Precipitate in water, filter, and dry.

Step 2: Deprotection

  • Suspend the intermediate in Ethanol.

  • Add Hydrazine hydrate (1.2 eq).

  • Reflux for 2-4 hours. A white precipitate (phthalhydrazide byproduct) will form.

  • Cool, filter off the byproduct.

  • Concentrate the filtrate. Acidify with HCl/Ethanol to crystallize the target as the hydrochloride salt.

Synthetic Pathway Visualization

SynthesisPath TZD Thiazolidine-2,4-dione (Core) Inter Intermediate (Phthalimide-TZD) TZD->Inter K2CO3, DMF 80°C Linker N-(2-bromoethyl)phthalimide (Protected Linker) Linker->Inter Product 3-(2-Aminoethyl)-TZD (Final Target) Inter->Product EtOH, Reflux -Phthalhydrazide Reagent Hydrazine Hydrate (Deprotection) Reagent->Product

Figure 1: The Gabriel Synthesis pathway prevents poly-alkylation, ensuring a pure primary amine product.

Characterization & Data Specifications

For researchers verifying the synthesized compound, the following spectral data serves as the quality control benchmark.

Quantitative Data Summary
PropertySpecificationNotes
Formula

Usually isolated as HCl salt
MW 196.65 g/mol (HCl salt)Free base: 160.19 g/mol
Melting Point 227 - 228 °CSharp mp indicates high purity
Solubility Water, DMSO, MethanolInsoluble in non-polar organics
pKa (Calc) ~9.5 (Amine), ~12.5 (C5-H)N-substitution removes acidic NH
Spectroscopic Fingerprint
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.10 (br s, 3H, 
      
      
      
      ) – Exchangeable with
      
      
      .
    • 
       4.12 (s, 2H, Ring 
      
      
      
      at C5) – Characteristic singlet for TZD.
    • 
       3.85 (t, 2H, 
      
      
      
      ) – Deshielded by the ring nitrogen.
    • 
       3.05 (t, 2H, 
      
      
      
      ) – Adjacent to the ammonium group.
  • IR (KBr Pellet):

    • 1736

      
       (C=O, strong, C4 carbonyl).
      
    • 1689

      
       (C=O, strong, C2 carbonyl).
      
    • 2800-3000

      
       (Broad ammonium band).
      

Applications in Drug Discovery[1][4][7]

This molecule is rarely a drug in itself but serves as a versatile "warhead" or linker in fragment-based drug design (FBDD).

Sigma-1 Receptor Ligands

Recent studies indicate that N-substituted TZDs bind to the Sigma-1 receptor. The 2-aminoethyl chain mimics the pharmacophore of known sigma ligands (a basic amine separated from a hydrophobic region by a spacer).

  • Mechanism:[1][5][6] The TZD ring sits in the hydrophobic pocket, while the protonated amine forms an electrostatic bridge with Asp126 in the receptor.

PPAR- Agonist Linkers

While N-substitution generally reduces PPAR-


 activity compared to the acidic parent, these derivatives are used to link the TZD head to antioxidant moieties (e.g., acridine or indole) to create multi-target directed ligands (MTDLs) for complex diseases like Alzheimer's or cancer.
Pharmacophore Mapping

Pharmacophore TZD_Ring TZD Ring (Hydrophobic/Acceptor) Linker Ethyl Chain (Spacer: 2.5 - 3.5 Å) TZD_Ring->Linker Covalent Amine Terminal Amine (Cationic/Donor) Linker->Amine Covalent Target Receptor Site (e.g., Asp126 in Sigma-1) Amine->Target Electrostatic/H-Bond

Figure 2: Pharmacophore map showing the functional role of the aminoethyl tail in receptor binding.

References

  • Elkholy, N., et al. (2022).[2][7][8] "Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands." Chemical Biology & Drug Design, 100(1), 25-40.

  • ChemicalBook. (2025). "3-(2-aminoethyl)thiazolidine-2,4-dione hydrochloride Properties and Suppliers."

  • Marc, G., et al. (2022). "Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents." Molecules, 27(19), 6754.

  • PubChem. (2025).[3] "Thiazolidine-2,4-dione Compound Summary." National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the in vitro characterization of 3-(2-Aminoethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro characterization of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, a novel thiazolidinedione derivative identified as a ligand for the sigma-1 receptor (S1R).[1][2] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of cellular processes crucial for neuronal health and survival.[3][4][5] Dysregulation of S1R function has been linked to several neurological and psychiatric disorders, making it an attractive therapeutic target.[2][6] These application notes and protocols are designed to provide researchers with a robust experimental framework to investigate the cellular effects of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, from initial compound handling to detailed mechanistic studies. The methodologies described herein are grounded in established cell biology techniques and tailored to the specific investigation of S1R signaling.

Foundational Concepts and Rationale

The thiazolidine-2,4-dione (TZD) scaffold is a well-established pharmacophore present in a variety of clinically approved drugs and investigational compounds with diverse biological activities, including antidiabetic, anti-inflammatory, and anticancer properties.[7] While many TZDs exert their effects through agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ), recent studies have revealed that derivatives of this scaffold can interact with other cellular targets. 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione has emerged as a novel chemotype with affinity for the sigma-1 receptor, a protein of significant interest in the field of neuroscience.[1][2]

The sigma-1 receptor is a pluripotent modulator of cellular signaling, playing a key role in regulating calcium homeostasis, mitigating endoplasmic reticulum (ER) stress, and influencing the activity of various ion channels and receptors.[3][4][5][8] Its activation is associated with neuroprotective effects, including the promotion of neurite outgrowth and enhancement of neuronal plasticity.[1][9] Therefore, the experimental design for characterizing 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione should focus on elucidating its effects on neuronal cell viability, morphology, and the modulation of S1R-associated signaling pathways.

Compound Handling and Preparation

Proper handling and preparation of small molecule compounds are critical for ensuring experimental reproducibility and obtaining reliable data.

Materials
  • 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Protocol for Stock Solution Preparation (10 mM)
  • Equilibration: Before opening, allow the vial of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione powder to equilibrate to room temperature to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user, assume for this example 174.22 g/mol ), weigh 1.74 mg.

  • Dissolution: Add the appropriate volume of cell culture-grade DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear and free of particulates. Gentle warming (up to 37°C) can be used if necessary, but the stability of the compound under these conditions should be considered.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[10]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with a concentration of 0.1% or lower being preferable.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Cell Line Selection and Culture

The choice of cell line is crucial for studying the effects of a sigma-1 receptor ligand. Neuronal cell lines that endogenously express S1R are ideal for these studies.

Recommended Cell Lines
Cell LineDescriptionKey Characteristics
SH-SY5Y Human neuroblastoma cell lineExpresses sigma-1 receptors and is widely used in neurotoxicity and neuroprotection studies. Can be differentiated into a more mature neuronal phenotype.
PC12 Rat pheochromocytoma cell lineExpresses sigma-1 receptors and can be induced to differentiate and extend neurites in response to nerve growth factor (NGF).
Primary Neurons e.g., Cortical or hippocampal neuronsProvide a more physiologically relevant model but are more challenging to culture and transfect.
General Cell Culture Protocol (for SH-SY5Y)
  • Medium: Culture SH-SY5Y cells in a complete growth medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells when they reach 80-90% confluency. Use a 0.25% trypsin-EDTA solution to detach the cells.

Experimental Protocols

The following protocols provide a stepwise approach to characterizing the cellular effects of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione.

Protocol 1: Determination of Cytotoxicity and IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12] It is essential to determine the concentration range at which the compound is non-toxic for subsequent mechanistic studies.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with serial dilutions of the compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione in complete growth medium. A suggested starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO).

  • Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[13][14]

Protocol 2: Assessment of Neurite Outgrowth

A neurite outgrowth assay is a functional endpoint to assess the potential neurotrophic or neuroprotective effects of the compound.[15]

Neurite_Outgrowth_Workflow A Seed neuronal cells on a coated plate B Allow cells to attach A->B C Treat with non-toxic concentrations of the compound B->C D Incubate for 48-72 hours C->D E Fix and stain cells (e.g., with β-III tubulin antibody) D->E F Image acquisition using fluorescence microscopy E->F G Quantify neurite length and number F->G Western_Blot_Workflow A Treat cells with the compound B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Protein transfer to a membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection G->H I Analysis H->I

Caption: A simplified workflow for Western blot analysis.

  • Cell Treatment and Lysis: Treat cells with 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control, such as GAPDH or β-actin.

Data Interpretation and Troubleshooting

  • Cytotoxicity Data: A sigmoidal dose-response curve is expected. A high IC50 value suggests low cytotoxicity.

  • Neurite Outgrowth: An increase in neurite length or number compared to the vehicle control suggests a neurotrophic effect.

  • Western Blot: Changes in the expression or phosphorylation of target proteins can provide insights into the signaling pathways modulated by the compound.

IssuePossible CauseSolution
Compound Precipitation Poor solubility in culture medium.Prepare fresh working solutions. Ensure the final DMSO concentration is low.
High Variability in Assays Inconsistent cell seeding, pipetting errors.Use a multichannel pipette for consistency. Ensure a single-cell suspension before seeding.
No Effect Observed Compound is inactive, concentration is too low, or incubation time is too short.Test a wider range of concentrations and time points. Confirm the expression of the target in your cell line.
Weak Western Blot Signal Low protein expression, inefficient antibody.Optimize antibody concentration and incubation time. Use a positive control lysate.

Conclusion

The protocols outlined in this document provide a solid foundation for the in vitro investigation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione. By systematically evaluating its cytotoxicity, effects on neuronal morphology, and modulation of sigma-1 receptor-related signaling pathways, researchers can gain valuable insights into the therapeutic potential of this novel compound. A thorough and well-controlled experimental approach is paramount for generating high-quality, reproducible data in the field of drug discovery and development.

References

  • Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. (2022). Chem Biol Drug Des. [Link]

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in pharmacological sciences, 31(12), 557-566. [Link]

  • Abdel-Zaher, A. O., et al. (2022). Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Chemical biology & drug design, 99(5), 653-665. [Link]

  • Peviani, M., et al. (2014). Sigma-1 Receptors Fine-Tune the Neuronal Networks. In Sigma Receptors: Their Role in Disease and as Therapeutic Targets. Springer, Cham. [Link]

  • Su, T. P., & Hayashi, T. (2003). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Cell, 115(4), 379-382. [Link]

  • Zhao, H., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(16), 8887. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 979-998. [Link]

  • Hayashi, T., & Su, T. P. (2007). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in bioscience : a journal and virtual library, 12, 1544-1554. [Link]

  • Kourrich, S., Su, T. P., Fujimoto, M., & Bonci, A. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in neurosciences, 35(12), 748-756. [Link]

  • Penke, B., et al. (2018). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Journal of Alzheimer's disease : JAD, 62(3), 971-987. [Link]

  • Sahnoun, S., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International journal of molecular sciences, 23(19), 11846. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. (2019). Current protocols in chemical biology, 11(3), e69. [Link]

  • Defining the ligand-dependent proximatome of the sigma 1 receptor. (2022). Frontiers in Molecular Neuroscience, 15, 966031. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2024). Cancers, 16(11), 2056. [Link]

  • What are the best optimal conditions for dissolving and storing the all-trans retinoic acid?. (2022). ResearchGate. [Link]

  • Neurite Outgrowth Assay. (n.d.). Evotec. [Link]

  • Sigma1 Receptor Inhibits TRPC1-Mediated Ca2+ Entry That Promotes Dopaminergic Cell Death. (2020). Molecular neurobiology, 57(9), 3748-3760. [Link]

  • Investigation of the Entry Pathway and Molecular Nature of σ1 Receptor Ligands. (2023). International Journal of Molecular Sciences, 24(7), 6367. [Link]

  • MTT assay and IC50 calculation. (2024). YouTube. [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. [Link]

  • Neurite Outgrowth and Cell Health Analysis Protocol. (n.d.). Sartorius. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2020). Molecules, 25(11), 2549. [Link]

Sources

Application

analytical methods for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione characterization

Application Note: Analytical Characterization of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Introduction & Scope 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (hereafter referred to as ATZD ) is a critical heterocyclic bu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

Introduction & Scope

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (hereafter referred to as ATZD ) is a critical heterocyclic building block used in the synthesis of glitazone-type antidiabetic drugs, PPAR-


 agonists, and novel Sigma-1 receptor ligands. Structurally, it consists of a lipophilic thiazolidine-2,4-dione (TZD) core N-substituted with a polar ethylamine chain.

The Analytical Challenge: Characterizing ATZD presents a "polarity paradox." The TZD ring is relatively hydrophobic and UV-active, while the primary amine tail confers high polarity and basicity (


). Standard Reverse-Phase HPLC (RP-HPLC) methods often fail because the protonated amine causes:
  • Poor Retention: Elution in the void volume (

    
    ) on C18 columns.
    
  • Peak Tailing: Secondary interactions with residual silanols on the stationary phase.[1]

This guide provides a validated, multi-modal protocol to overcome these issues, ensuring precise identification and purity assessment.

Analytical Workflow

The following decision matrix outlines the logical flow for characterizing ATZD, from crude synthesis to final release.

ATZD_Workflow Start Crude ATZD Sample Solubility Solubility Check (DMSO vs. Water) Start->Solubility IR FT-IR Spectroscopy (Functional Group ID) Solubility->IR Solid State HPLC_Decision Purity Profiling (HPLC-UV) Solubility->HPLC_Decision Dissolved Method_A Method A: Ion-Pair RP-HPLC (0.1% TFA) HPLC_Decision->Method_A Standard QC Method_B Method B: HILIC (For high polarity impurities) HPLC_Decision->Method_B If Retention < 2 min MS LC-MS (ESI+) Confirm MW: 160.19 Da Method_A->MS Method_B->MS NMR 1H-NMR (DMSO-d6) Structural Validation MS->NMR Mass Confirmed Release Certificate of Analysis (Release) NMR->Release Structure Validated

Figure 1: Integrated analytical workflow for ATZD characterization, prioritizing retention control and structural confirmation.

Protocol 1: Ion-Pair HPLC-UV Method (Purity & Assay)

Rationale: To prevent peak tailing caused by the primary amine interacting with silanols, we utilize Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, forming a neutral complex with the amine and suppressing silanol ionization.[1]

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water[1]

  • Trifluoroacetic Acid (Sequencing Grade)[1]

Instrument Parameters:

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm
Mobile Phase A Water + 0.1% (v/v) TFA
Mobile Phase B Acetonitrile + 0.1% (v/v) TFA
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 230 nm (TZD ring absorption) & 210 nm (Amine/Amide)
Injection Vol 10 µL

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar retention)
12.04060Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End

System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5 (TFA ensures this).
    
  • Retention Time (

    
    ):  ATZD typically elutes between 4.5 – 6.0 min depending on column carbon load.[1]
    

Protocol 2: Structural Validation via NMR

Rationale: NMR is required to differentiate the methylene protons of the TZD ring from the methylene protons of the ethyl chain.[1] DMSO-d6 is the preferred solvent as ATZD (especially the HCl salt) has poor solubility in


.[1]

Sample Preparation: Dissolve 10 mg of ATZD in 0.6 mL DMSO-d6. If the sample is the HCl salt, the amine protons will appear as a broad singlet around 8.0 ppm.

Expected Chemical Shifts (


-NMR, 400 MHz, DMSO-d6): 
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment
Ring C-5

4.15 – 4.25Singlet2HThiazolidine ring methylene
Linker


3.60 – 3.75Triplet2HMethylene adjacent to Ring N
Linker


2.90 – 3.05Triplet (or Broad)2HMethylene adjacent to primary amine
Amine

7.80 – 8.20Broad Singlet2-3HAmmonium (

) if salt form

Critical Interpretation:

  • The singlet at ~4.2 ppm is diagnostic of the intact TZD ring.[1] If this splits or shifts significantly, ring opening (hydrolysis) may have occurred.[1]

  • The triplet pattern of the ethyl chain confirms the N-alkylation.[1]

Protocol 3: FT-IR Spectroscopy (Fingerprinting)

Rationale: Quick verification of the carbonyl environment and salt formation.[1]

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Diagnostic Bands:

  • Carbonyl (

    
    ):  Two distinct bands at 1680 cm⁻¹  and 1740 cm⁻¹  (characteristic of the imide-like dione structure).[1]
    
  • Amine (

    
    ): 
    
    • Free Base:[1] Weak doublets ~3300-3400 cm⁻¹.[1]

    • HCl Salt: Broad, strong band ~2800-3000 cm⁻¹ (ammonium stretch).[1]

  • C-S Stretch: Weak band ~600-700 cm⁻¹.

Troubleshooting & Derivatization (Trace Analysis)

If sensitivity at 230 nm is insufficient (e.g., for cleaning validation), the primary amine allows for fluorescence tagging.

FMOC-Cl Derivatization Protocol:

  • Buffer: Borate buffer (pH 9.0).

  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Reaction: Mix Sample + Buffer + Reagent (1:1:1). Incubate at ambient temp for 2 minutes.

  • Quench: Add 1-Adamantanamine (ADAM) to consume excess FMOC.

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).[1] Result: This increases sensitivity by 100-1000x compared to direct UV.[1]

References

  • PubChem Compound Summary. (2023). Thiazolidinedione | C3H3NO2S.[1] National Center for Biotechnology Information.[1] [Link][1]

  • Abdel-Rahman, H. M., et al. (2022).[1][2] Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Chemical Biology & Drug Design, 100(1), 25-40.[1][3] [Link]

  • Vieira, C. M., et al. (2016).[1] UHPLC Quantitation Method for New Thiazolidinedione LPSF/GQ-02. Current Pharmaceutical Analysis. [Link]

Sources

Method

Application Notes and Protocols for the Dissolution of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

Abstract This document provides a comprehensive guide for the dissolution of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, a versatile heterocyclic building block frequently utilized in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the dissolution of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, a versatile heterocyclic building block frequently utilized in medicinal chemistry and drug discovery.[1][2] Given its physicochemical properties, particularly when supplied as a hydrochloride salt, establishing a robust and reproducible dissolution protocol is critical for the success of downstream applications. These notes delineate the principles behind solvent selection, pH optimization, and stability considerations, offering detailed, step-by-step protocols for preparing both organic stock solutions and aqueous working solutions for various experimental paradigms.

Introduction: Understanding the Molecule

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is a derivative of the thiazolidinedione (TZD) scaffold, a core structure in various pharmacologically active compounds.[3] The presence of a primary aminoethyl group at the N3 position and the dione moiety confers distinct chemical characteristics that govern its solubility and stability.[1] This compound is often supplied as a hydrochloride (HCl) salt to improve its handling and stability as a solid. The presence of the HCl salt means that in aqueous media, the compound will exist in a protonated, more polar state, which significantly influences its solubility.

The TZD ring itself is susceptible to hydrolysis under alkaline conditions (pH > 7), while the aminoethyl group can be a site for oxidation.[1] Therefore, a carefully designed dissolution protocol is paramount to maintaining the structural integrity of the compound for accurate and reproducible experimental results.

Physicochemical Properties and Solubility Overview

A foundational understanding of the compound's properties is essential for selecting an appropriate dissolution strategy.

PropertyValue / ObservationSource(s)
Chemical Formula C₅H₉ClN₂O₂S[4]
Molecular Weight 196.66 g/mol [4]
Form Typically a crystalline solid (hydrochloride salt)[5]
Melting Point 227-228 °C[4]
pKa Not explicitly reported, but the aminoethyl group is basic.
General Solubility As a hydrochloride salt, it exhibits polarity and is expected to have some aqueous solubility. Organic solvents like DMF and ethanol are used in its synthesis, indicating solubility.[1][1]
Stability The thiazolidinedione ring is prone to hydrolysis at pH > 7.[1] Stability is enhanced in acidic to neutral conditions (pH 4-6 recommended for storage in solution).[1] The aminoethyl group is susceptible to oxidation.[1][1]

Strategic Solvent Selection: A Decision-Making Workflow

The choice of solvent is dictated by the intended application. For in vitro biological assays, a biocompatible solvent is required, often starting with a concentrated stock in an organic solvent like DMSO, followed by dilution in an aqueous buffer. For chemical synthesis, a wider range of organic solvents may be appropriate.

Below is a decision-making workflow to guide solvent selection.

G cluster_0 Start: Define Experimental Context cluster_1 Solvent Pathways cluster_2 Recommended Solvents & Protocols start What is the intended application? synthesis Organic Synthesis / Chemical Reaction start->synthesis Reaction Medium invitro In Vitro Biological Assay (e.g., cell culture) start->invitro Biological System invivo In Vivo / Animal Studies start->invivo Systemic Delivery dmf_eth Consider DMF, Ethanol, or mixtures. (See Protocol 3) synthesis->dmf_eth dmso Prepare concentrated stock in DMSO. (See Protocol 1) invitro->dmso vehicle Formulate in a biocompatible vehicle (e.g., saline with co-solvent). Requires careful formulation and toxicity testing. invivo->vehicle aqueous Dilute DMSO stock into aqueous buffer (e.g., PBS, cell media). (See Protocol 2) dmso->aqueous Prepare working solution

Caption: Workflow for solvent selection.

Experimental Protocols

Safety First: Always handle 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is recommended for preparing a high-concentration stock solution for long-term storage and subsequent dilution for in vitro assays.

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds. It is a standard solvent for creating stock solutions for biological screening.

Materials:

  • 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 1.967 mg for 1 mL of DMSO.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube.

  • Dissolution: a. Cap the tube securely and vortex thoroughly for 1-2 minutes. b. Visually inspect for any undissolved particulate matter. c. If particulates remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 37°C) may also aid dissolution but should be used cautiously.

  • Sterilization (Optional): If required for a sterile application, filter the DMSO stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. For stability, ensure vials are tightly sealed.

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock

This protocol details the dilution of the DMSO stock into an aqueous buffer for immediate use in experiments like cell-based assays.

Rationale: Most biological experiments are conducted in aqueous environments. It is crucial to dilute the organic stock in a manner that avoids precipitation of the compound. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize solvent-induced artifacts.

Materials:

  • Concentrated DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile dilution tubes

Procedure:

  • Pre-warm Buffer: Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture). This can help maintain solubility upon dilution.

  • Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions rather than a single large dilution. a. For example, to get a 10 µM solution from a 10 mM stock, first dilute 1:10 in the aqueous buffer (e.g., 2 µL of stock into 18 µL of buffer) to get a 1 mM intermediate solution. b. Vortex the intermediate dilution gently. c. Perform the final 1:100 dilution (e.g., 10 µL of the 1 mM intermediate into 990 µL of buffer) to reach the final 10 µM concentration.

  • Direct Dilution (for lower concentrations): For very dilute final concentrations, a direct dilution may be possible. Add the small volume of DMSO stock to the larger volume of buffer while vortexing to ensure rapid mixing.

  • pH Check and Adjustment: The hydrochloride salt will create a slightly acidic solution. For pH-sensitive assays, check the pH of the final working solution and adjust if necessary with dilute NaOH or HCl. Remember that the TZD ring is unstable at pH > 7.[1] It is recommended to maintain the final solution pH between 4 and 6 for optimal stability.[1]

  • Use Immediately: Aqueous solutions should be prepared fresh and used immediately, as the compound's stability in aqueous media over long periods is not well-characterized.

Protocol 3: Dissolution in Organic Solvents for Chemical Synthesis

This protocol is intended for applications in organic chemistry where the compound is used as a reactant.

Rationale: Solvents like Dimethylformamide (DMF) and ethanol are often used in synthetic chemistry. DMF, in particular, has been noted to improve the solubility of thiazolidinedione intermediates, especially with heating.[1]

Materials:

  • 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

  • Anhydrous DMF or Ethanol

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent Addition: To the reaction vessel containing the compound, add the desired volume of the organic solvent (e.g., DMF, ethanol, or a 1:1 mixture).

  • Stirring: Stir the mixture at room temperature.

  • Heating (if necessary): If the compound does not fully dissolve, gentle heating may be applied as per the reaction requirements. For instance, temperatures of 70-80°C have been used in syntheses involving this compound.[1]

  • Inert Atmosphere: For reactions sensitive to oxidation, it is advisable to perform the dissolution and subsequent reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Stability and Storage Recommendations

Solid Compound:

  • Store the solid hydrochloride salt at room temperature in a tightly sealed container, protected from light and moisture.

Solutions:

  • DMSO Stock: Store at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Prepare fresh for each experiment. If short-term storage is necessary, keep on ice and use within a few hours. For longer-term storage of aqueous solutions, it is critical to maintain a pH between 4 and 6 and store at 4°C or frozen.[1] The addition of antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v has been suggested to prevent oxidation of the aminoethyl group.[1]

The diagram below illustrates the key factors affecting the stability of the dissolved compound.

G cluster_threats Degradation Pathways cluster_mitigation Mitigation Strategies compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione in Solution hydrolysis Alkaline Hydrolysis (pH > 7) compound->hydrolysis oxidation Oxidation of Aminoethyl Group compound->oxidation cold_storage Store at ≤ 4°C or Frozen compound->cold_storage Preserved by ph_control Maintain pH 4-6 hydrolysis->ph_control Prevented by antioxidants Add Antioxidants (e.g., BHT) oxidation->antioxidants Mitigated by inert_atm Use Inert Atmosphere (N₂/Ar) oxidation->inert_atm Mitigated by

Caption: Factors influencing compound stability.

References

  • 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride - Benchchem.

  • Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed.

  • 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione,hydrochloride - Echemi.

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - MDPI.

  • Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed.

  • 19382-49-1|3-(2-Aminoethyl)thiazolidine-2,4-dione hydrochloride - BLDpharm.

  • 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione,hydrochloride - Echemi.

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - MDPI.

Sources

Application

developing novel thiazolidinedione derivatives for PPAR-γ activation

Abstract Thiazolidinediones (TZDs) such as Rosiglitazone and Pioglitazone are potent insulin sensitizers but are plagued by adverse effects (weight gain, edema, bone fractures) linked to full agonism of Peroxisome Prolif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazolidinediones (TZDs) such as Rosiglitazone and Pioglitazone are potent insulin sensitizers but are plagued by adverse effects (weight gain, edema, bone fractures) linked to full agonism of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). This guide outlines a validated workflow for developing "Next-Generation" TZDs. The focus is on Selective PPAR-γ Modulators (SPPARMs) that decouple insulin sensitization from adipogenesis by avoiding the canonical stabilization of Helix 12 (H12) or by blocking Cdk5-mediated phosphorylation.

Mechanistic Rationale: The "Helix 12" Paradigm

To develop superior derivatives, one must understand the structural failure of first-generation TZDs.

  • Full Agonists (e.g., Rosiglitazone): Bind the ligand-binding domain (LBD) and stabilize Helix 12 into a conformation that powerfully recruits co-activators (e.g., SRC-1). This drives massive transcriptional activity, leading to both insulin sensitization and excessive adipogenesis (weight gain).

  • Partial Agonists/SPPARMs: Bind distinct pockets (often stabilizing Helix 3 but destabilizing Helix 12). They may also inhibit the phosphorylation of PPAR-γ at Ser273 by Cdk5, a key marker for insulin resistance, without fully activating the adipogenic gene program.

Objective: Synthesize derivatives that maintain high affinity (


 < 50 nM) but exhibit reduced maximal efficacy (

~40-60% of Rosiglitazone) in transcriptional assays.

PPAR_Mechanism Ligand Novel TZD Derivative LBD PPAR-γ LBD Binding Ligand->LBD Path_Full Helix 12 Stabilization (Canonical Agonism) LBD->Path_Full Full Agonist Path_Partial Helix 12 Destabilization + Cdk5 Block (Ser273) LBD->Path_Partial SPPARM Design Result_Full High Efficacy (Insulin Sensitization + Weight Gain/Edema) Path_Full->Result_Full Result_Partial Optimized Efficacy (Insulin Sensitization w/o Side Effects) Path_Partial->Result_Partial

Figure 1: Mechanistic divergence between full agonists and targeted partial agonists (SPPARMs).

Phase I: In Silico Design & Synthesis

Molecular Docking Strategy

Before synthesis, candidates must be screened virtually.

  • Target Structure: Use PDB ID 1FM6 (Rosiglitazone-bound) for canonical binding or 2PRG for alternate conformations.

  • Key Interactions:

    • Acidic Head Group: Must form H-bonds with His323 , His449 , and Tyr473 (Arm I).

    • Hydrophobic Tail: Modifications here determine the "partial" nature. Avoid bulky groups that rigidly lock Helix 12.

Synthetic Protocol: Knoevenagel Condensation

The core TZD scaffold is synthesized via the condensation of 2,4-thiazolidinedione with substituted benzaldehydes.

Protocol:

  • Reagents: Equimolar amounts of substituted benzaldehyde and 2,4-thiazolidinedione.

  • Catalyst: Piperidine (catalytic amount) and Glacial Acetic Acid.

  • Solvent: Toluene or Ethanol.

  • Procedure: Reflux at 110°C for 6–12 hours.

  • Purification: Cool to room temperature. The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.

  • Validation:

    
    H-NMR must show the disappearance of the aldehyde proton (9-10 ppm) and appearance of the methylidene proton (7.7-8.0 ppm).
    

Phase II: Biochemical Validation (TR-FRET)

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Rationale: This assay measures the ability of the derivative to displace a fluorophore-labeled pan-agonist. It is robust (high Z-factor) and eliminates wash steps.

Reagents:

  • GST-tagged PPAR-γ LBD.[1][2]

  • Tb-labeled anti-GST antibody (Donor).[1][2][3]

  • Fluormone™ Pan-PPAR Green (Acceptor/Tracer).

Protocol:

  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <1%.

  • Incubation:

    • Mix GST-PPAR-γ LBD (5 nM final) + Tb-anti-GST Ab (5 nM final) + Fluormone (5 nM final).

    • Add 20 µL of this master mix to 384-well plates containing 20 nL of test compound.

  • Equilibrium: Incubate for 2 hours at room temperature in the dark.

  • Detection: Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Data Analysis: Calculate Ratio = (Em 520 / Em 495).

    • IC50 Determination: Plot % Inhibition vs. Log[Concentration].

Self-Validation (Z-Factor): Ensure the assay quality using the formula:



Target Z' > 0.5 for a reliable screen.

Phase III: Functional Cellular Assays

Binding does not equal function. You must differentiate between "activation" and "adipogenesis."

Luciferase Reporter Assay (Transcriptional Efficacy)
  • Cell Line: HEK293T or COS-7.

  • Plasmids: PPRE-Luc (Firefly luciferase driven by PPAR Response Element) + Renilla Luc (internal control) + PPAR-γ expression vector.

  • Protocol:

    • Transiently transfect cells.

    • Treat with compounds (0.1 - 10 µM) for 24 hours.

    • Measure Luminescence (Dual-Glo system).

  • Success Criteria: A "Partial Agonist" should show 20–60% maximal activation compared to Rosiglitazone (100%).

Adipogenesis Assay (3T3-L1 Differentiation)

This is the critical safety filter. We want insulin sensitization without excessive fat cell formation.

Protocol:

  • Seed: 3T3-L1 preadipocytes in 24-well plates. Grow to confluence (Day 0).

  • Induction (Day 2): Treat with DMI Cocktail (Dexamethasone, IBMX, Insulin) + Test Compound .

    • Control: Rosiglitazone (Positive), DMSO (Negative).

  • Maintenance (Day 4): Switch to media with Insulin + Test Compound only.

  • Staining (Day 8-10):

    • Fix cells with 4% Paraformaldehyde.

    • Stain with Oil Red O (stains lipid droplets red).[4]

    • Elute stain with isopropanol and read absorbance at 510 nm.

Data Interpretation:

Compound Type Luciferase Activity Oil Red O (Lipid Accumulation) Clinical Potential
Full Agonist (Rosi) High (100%) High (100%) High Side Effect Risk
Antagonist (GW9662) None (<5%) None No Efficacy

| Ideal SPPARM | Moderate (40-60%) | Low (<50%) | High (Lead Candidate) |

Experimental Workflow Summary

Workflow Step1 1. In Silico Docking (Target: 1FM6 / 2PRG) Step2 2. Synthesis (Knoevenagel Condensation) Step1->Step2 Step3 3. TR-FRET Binding (Ki Determination) Step2->Step3 Step4 4. Luciferase Reporter (Transcriptional Efficacy) Step3->Step4 Step5 5. 3T3-L1 Adipogenesis (Differentiation/Side Effect Proxy) Step4->Step5 Decision Select Lead: High Affinity + Low Adipogenesis Step5->Decision

Figure 2: Sequential screening cascade for TZD derivative development.

References

  • Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). Journal of Biological Chemistry. Link

  • Choi, J. H., et al. (2010). Anti-diabetic drugs inhibit obesity-linked phosphorylation of PPARgamma by Cdk5. Nature. Link

  • Berger, J. P., et al. (2002). The mechanisms of action of PPARs. Annual Review of Medicine. Link

  • Nolte, R. T., et al. (1998). Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma.[5] Nature. Link

  • Invitrogen (Thermo Fisher). LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Protocol. Link

Sources

Method

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione as a VEGFR-2 inhibitor in assays

Application Note: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Scaffolds as VEGFR-2 Inhibitors Executive Summary & Scientific Rationale The 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (TZD) core represents a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Scaffolds as VEGFR-2 Inhibitors

Executive Summary & Scientific Rationale

The 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (TZD) core represents a privileged scaffold in medicinal chemistry, distinct from its traditional role in PPAR


 agonism (glitazones). In the context of oncology, this specific N-substituted scaffold functions as a critical pharmacophore for developing Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)  inhibitors.

While the unsubstituted 3-(2-aminoethyl)-TZD serves as the hydrophilic "head" group—improving solubility and providing hydrogen-bonding capabilities—its potent VEGFR-2 inhibitory activity is typically unlocked via Knoevenagel condensation at the C5 position with hydrophobic aldehydes (e.g., benzylidene derivatives). This configuration mimics the binding mode of established inhibitors like Sunitinib, occupying the ATP-binding pocket of the kinase domain.

Key Mechanistic Insights:

  • The Head (N-3 position): The 2-aminoethyl chain often extends towards the solvent front or interacts with acidic residues (e.g., Asp/Glu) near the ribose-binding pocket, improving the pharmacokinetic profile.

  • The Core (TZD Ring): Functions as a hydrogen bond acceptor/donor system, interacting with the kinase hinge region (Cys919 in VEGFR-2).

  • The Tail (C-5 position): A hydrophobic benzylidene moiety (if present) penetrates the hydrophobic back pocket, essential for nanomolar potency.

Signal Transduction & Mechanism of Action

The following diagram illustrates the specific pathway blocked by TZD derivatives. The compound acts as an ATP-competitive inhibitor, preventing the autophosphorylation of tyrosine residues (Tyr1175) and halting the angiogenic cascade.

VEGFR2_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Binding P_VEGFR2 p-VEGFR-2 (Tyr1175) VEGFR2->P_VEGFR2 Autophosphorylation ATP ATP ATP->VEGFR2 Phosphorylation TZD 3-(2-Aminoethyl)-TZD (Inhibitor) TZD->VEGFR2 Competitive Inhibition (ATP Pocket) PLCg PLCγ P_VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF / MEK PKC->RAF ERK ERK1/2 RAF->ERK Response Endothelial Proliferation & Angiogenesis ERK->Response

Figure 1: Mechanism of Action.[1] The TZD derivative competes with ATP for the binding site on VEGFR-2, preventing downstream signaling via the RAF/MEK/ERK pathway.

Validated Experimental Protocols

To validate 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione derivatives, a tiered screening approach is required: Enzymatic (Cell-Free)


Cellular (Proliferation) 

Functional (Angiogenesis).
Protocol A: Cell-Free VEGFR-2 Kinase Assay (Luminescence)

Purpose: To determine the IC50 of the compound against the purified catalytic domain of VEGFR-2.

Reagents:

  • Recombinant VEGFR-2 kinase domain (human).

  • Substrate: Poly (Glu:Tyr) (4:1) or specific peptide substrate.

  • ATP (10 µM final, near

    
    ).
    
  • Detection Reagent: ADP-Glo™ or Kinase-Glo® (Promega) or HTRF reagents.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

Workflow:

  • Preparation: Dissolve TZD compound in 100% DMSO to 10 mM stock. Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in Assay Buffer (keep DMSO < 1%).

  • Enzyme Mix: Add 2–5 ng of VEGFR-2 enzyme per well in a white 384-well plate (total vol: 5 µL).

  • Inhibitor Addition: Add 2.5 µL of TZD dilution. Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Development: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase). Incubate 30 min.
    
  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition


. Fit to a sigmoidal dose-response curve to derive IC50.
Protocol B: HUVEC Tube Formation Assay (Functional Angiogenesis)

Purpose: To confirm the compound inhibits the physical formation of capillary-like structures in endothelial cells, a direct proxy for angiogenesis.

Reagents:

  • HUVEC (Human Umbilical Vein Endothelial Cells), passage 2–5.

  • Matrigel™ (Growth Factor Reduced).

  • EBM-2 Basal Medium + VEGF (50 ng/mL).

Workflow:

  • Coating: Thaw Matrigel on ice overnight. Coat a 96-well plate with 50 µL/well of Matrigel. Polymerize at 37°C for 30 min.

  • Seeding: Trypsinize HUVECs and resuspend in EBM-2. Seed 1.5

    
     10
    
    
    
    cells/well.
  • Treatment: Immediately add the TZD compound (at IC50 and 10x IC50 concentrations) or Sunitinib (positive control).

  • Incubation: Incubate at 37°C, 5% CO

    
     for 6–18 hours.
    
  • Imaging: Stain with Calcein-AM (2 µg/mL) for 30 min. Image using an inverted fluorescence microscope (4x objective).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count:

    • Total tube length.

    • Number of junctions (nodes).

    • Number of meshes.[2]

Experimental Workflow & Quality Control

The following flowchart outlines the critical path for validating the TZD scaffold, ensuring data integrity at each step.

Workflow Compound 3-(2-Aminoethyl)-TZD Derivative QC QC: NMR / LC-MS (Purity >95%) Compound->QC Kinase Enzymatic Assay (IC50 Determination) QC->Kinase Pass Cellular HUVEC Proliferation (MTT/CCK-8) Kinase->Cellular IC50 < 1 µM Functional Tube Formation & Wound Healing Cellular->Functional Inhibits VEGF-induced growth Decision Lead Candidate? Functional->Decision

Figure 2: Validation Workflow. A step-by-step progression from chemical verification to functional biological assays.

Data Interpretation & Expected Results

Table 1: Expected Performance Metrics for a Potent TZD Inhibitor

Assay TypeMetricTarget Value (Potent)Target Value (Moderate)Notes
Enzymatic (VEGFR-2) IC50< 100 nM100 nM – 1 µMPure TZD core is weak; 5-benzylidene is required for potency.
HUVEC Proliferation IC50< 1 µM1 – 10 µMMust show selectivity against normal fibroblasts (Vero cells).
Selectivity Index SI (Tox/Eff)> 10> 5Ratio of IC50 (Normal) / IC50 (Cancer).
Tube Formation % Inhibition> 80%50 – 80%Measured at non-toxic concentrations.

Troubleshooting the "Aminoethyl" Tail:

  • Issue: Poor cellular permeability.

    • Cause: The primary amine on the ethyl chain may be protonated at physiological pH.

    • Solution: If cellular IC50 is much higher than enzymatic IC50, consider masking the amine as a prodrug or substituting with a tertiary amine (e.g., dimethylamino) to improve membrane traversal.

  • Issue: Low Solubility.

    • Solution: The 2-aminoethyl group is specifically designed to aid solubility. Ensure the salt form (e.g., hydrochloride) is used for initial stock preparation in water/DMSO.

References

  • Elkady, H., et al. (2023).[2][3] "New thiazolidine-2,4-diones as effective anti-proliferative and anti-VEGFR-2 agents: Design, synthesis, in vitro, docking, MD simulations, DFT, ADMET, and toxicity studies." Computational Biology and Chemistry.

  • Bhanushali, U., et al. (2016).[4] "5-Benzylidene-2,4-thiazolidenedione derivatives: Design, synthesis and evaluation as inhibitors of angiogenesis targeting VEGR-2." Bioorganic Chemistry.

  • Taghour, M.S., et al. (2022).[5][6] "Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway." PLOS ONE.

  • Lushington, G.H., et al. (2024).[2] "Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies."[2][3][5][7][8][9] Heliyon.

  • BPS Bioscience. "VEGFR2 (KDR) Kinase Assay Kit Protocol." BPS Bioscience.

Sources

Application

Application Note: Antiproliferative Evaluation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (ATZD)

This Application Note is designed for researchers in medicinal chemistry and oncology drug discovery. It details the protocol for evaluating the antiproliferative properties of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and oncology drug discovery. It details the protocol for evaluating the antiproliferative properties of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (hereafter referred to as ATZD ), a functionalized thiazolidinedione scaffold.

Abstract & Scientific Rationale

The thiazolidine-2,4-dione (TZD) ring is a privileged pharmacophore in medicinal chemistry, primarily known for acting as a Peroxisome Proliferator-Activated Receptor gamma (PPAR


) agonist.[1][2] While clinically utilized for type 2 diabetes (e.g., Rosiglitazone), TZDs exhibit significant antiproliferative activity in various cancer cell lines (MCF-7, HepG2, A549) via cell cycle arrest and apoptosis induction.

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (ATZD) represents a critical structural derivative. The


-substituted aminoethyl tail alters the lipophilicity and provides a reactive handle for fragment-based drug discovery (FBDD). This protocol outlines a standardized MTT/CCK-8 metabolic activity assay  to determine the IC

of ATZD, providing a robust metric for Structure-Activity Relationship (SAR) studies.
Mechanistic Context

Unlike simple cytotoxicity, TZD-induced growth inhibition is often cytostatic, driven by the upregulation of tumor suppressors (e.g., p21


) and downregulation of Cyclin D1.

TZD_Mechanism ATZD ATZD (Test Compound) PPARg PPARγ Activation ATZD->PPARg Agonist binding RXR RXR Heterodimerization PPARg->RXR Recruitment DNA Bind PPRE (DNA) RXR->DNA Nuclear Translocation Transcription Target Gene Modulation DNA->Transcription p21↑, Cyclin D1↓ Outcome G0/G1 Arrest & Apoptosis Transcription->Outcome Phenotype

Figure 1: Putative mechanism of action for TZD scaffolds inducing antiproliferative effects via the PPAR


 pathway.

Experimental Design & Causality

Compound Preparation (The Critical Variable)

ATZD is often supplied as a hydrochloride salt (CAS: 19382-49-1) or a free base.

  • HCl Salt: Highly water-soluble. Can be dissolved directly in PBS or cell culture media.

  • Free Base: Lipophilic. Requires Dimethyl Sulfoxide (DMSO).

  • Recommendation: To maintain consistency with broad small-molecule screening libraries, dissolve in DMSO to create a high-concentration stock. This ensures that if the aminoethyl group is later derivatized (reducing water solubility), the solvent system remains constant.

Assay Selection: Metabolic vs. DNA Synthesis

For primary screening of TZD derivatives, metabolic assays (MTT or CCK-8) are preferred over BrdU. TZDs can induce mitochondrial uncoupling; however, tetrazolium reduction remains the gold standard for high-throughput IC


 determination provided appropriate controls are used.
Cell Line Selection

Select cell lines with known PPAR


 expression for relevant data:
  • MCF-7 (Breast): High sensitivity to TZD-induced G1 arrest.

  • HepG2 (Liver): Standard for metabolic toxicity and efficacy.

  • HUVEC (Normal): Essential "counter-screen" to assess selectivity and rule out general cytotoxicity.

Detailed Protocol

Materials & Reagents
ReagentSpecificationStorage
ATZD >95% Purity (HPLC)-20°C (Desiccated)
Solvent DMSO (Cell Culture Grade)RT
Detection CCK-8 (WST-8) or MTT4°C
Control Rosiglitazone (Positive Control)-20°C
Media DMEM + 10% FBS + 1% Pen/Strep4°C
Stock Solution Preparation
  • Weighing: Weigh 5–10 mg of ATZD.

  • Calculation: Calculate volume for a 20 mM stock .

    • MW of ATZD (Free Base): ~160.2 g/mol [3]

    • MW of ATZD (HCl Salt): ~196.66 g/mol [4]

    • Formula:

      
      
      
  • Solubilization: Add sterile DMSO. Vortex vigorously.

  • Aliquot: Store in amber tubes at -20°C. Avoid freeze-thaw cycles >3 times.

Cell Seeding (Day 0)
  • Density: 3,000 – 5,000 cells/well (96-well plate). Note: TZDs act slower than cytotoxic drugs; lower seeding density prevents over-confluence during the 72h assay.

  • Volume: 100

    
    L per well.
    
  • Incubation: 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Compound Treatment (Day 1)
  • Serial Dilution: Prepare 2X concentrations in complete media to ensure the final DMSO content is constant (max 0.5%).

    • Dose Range: 0, 1, 5, 10, 25, 50, 100

      
      M.
      
  • Vehicle Control: Media + 0.5% DMSO (Must match the highest drug solvent concentration).

  • Positive Control: Rosiglitazone (50

    
    M) or Doxorubicin (1 
    
    
    
    M).
  • Application: Aspirate old media (carefully) or add 100

    
    L of 2X drug solution to existing 100 
    
    
    
    L media.
  • Duration: Incubate for 48 to 72 hours . Rationale: PPAR

    
    -mediated gene transcription takes time to manifest as reduced proliferation.
    
Detection (Day 3/4) - CCK-8 Method
  • Add 10

    
    L of CCK-8 reagent  directly to each well (no media removal needed, minimizing error).
    
  • Incubate for 1–4 hours at 37°C. Monitor color change (orange formazan).

  • Measure Absorbance (OD) at 450 nm .

Data Analysis & Visualization

Calculation

Calculate % Cell Viability for each well:



  • 
    : Media only (no cells).
    
IC50 Determination

Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope).

Experimental Workflow Diagram

Workflow cluster_0 Day 0: Preparation cluster_1 Day 1: Treatment cluster_2 Day 4: Analysis Step1 Seed Cells (3-5k/well) Step4 Apply to Cells (Triplicate) Step1->Step4 24h Attachment Step2 Prepare 20mM Stock (DMSO) Step3 Serial Dilution (0.1 - 100 µM) Step2->Step3 Step3->Step4 Step5 Add CCK-8/MTT Incubate 2h Step4->Step5 72h Incubation Step6 Read OD 450nm Step5->Step6 Step7 Calculate IC50 Step6->Step7

Figure 2: Step-by-step workflow for the ATZD proliferation assay.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Well ATZD insolubility at high conc.Check crystal formation under microscope. Limit max dose to 50

M or improve pre-dilution in warm media.
High Background OD Media interactionPhenol red can interfere with MTT. Use phenol-red free media or switch to CCK-8 (less interference).
No Effect Observed Low potency of scaffoldThe aminoethyl tail may require derivatization (e.g., Schiff base formation) to improve potency. This is a common finding in FBDD.

References

  • BenchChem. (n.d.). 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride Technical Data. Retrieved from

  • Trotsko, N., et al. (2018). Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. Journal of Saudi Chemical Society. Retrieved from

  • El-Jazouli, M., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry. Retrieved from

  • NIST Chemistry WebBook. (n.d.). 2,4-Thiazolidinedione Spectral Data. Retrieved from

Sources

Method

Application Notes and Protocols for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione in Neuropathic Pain Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Novel Approach to a Persistent Challenge Neuropathic pain, a debilitating condition arisin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Approach to a Persistent Challenge

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Existing treatments often provide incomplete relief and are accompanied by a host of dose-limiting side effects.[1][2] The thiazolidin-2,4-dione (TZD) scaffold has emerged as a versatile pharmacophore with a broad spectrum of biological activities, including anti-inflammatory and antioxidant properties.[3][4] This document provides a detailed guide to the application of a specific TZD derivative, 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, a novel sigma-1 receptor (S1R) ligand, for the investigation of neuropathic pain.[1][5] S1R antagonists are a promising therapeutic class, as their inactivation can lead to a reduction in allodynia and hyperalgesia, key features of neuropathic pain.[3][4]

This guide is designed to provide researchers with both the theoretical framework and practical protocols to effectively utilize 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione in preclinical neuropathic pain models. We will delve into its mechanism of action, providing a rationale for its use, and offer detailed, step-by-step protocols for in vivo studies, including model induction, compound administration, and behavioral assessment.

Mechanism of Action: Targeting the Sigma-1 Receptor and Beyond

The primary mechanism through which 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is proposed to exert its analgesic effects in neuropathic pain is through its action as a sigma-1 receptor (S1R) antagonist.[1][5] The S1R is a unique transmembrane protein, predominantly located at the endoplasmic reticulum-mitochondria interface, and is implicated in a variety of neurological disorders, including neuropathic pain.[1][5] In nerve injury states, S1Rs are highly expressed and contribute to the hyperexcitability of neurons, a key driver of pain.[3] By antagonizing the S1R, 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione can modulate nociceptive signaling.

Beyond its primary target, the therapeutic potential of this compound may be augmented by the inherent properties of the thiazolidinedione core and its downstream signaling effects. A structurally similar compound, 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145), has been shown to inhibit downstream ERK and Akt signaling pathways.[6] The PI3K/Akt pathway is a critical signaling cascade involved in central sensitization, a key mechanism in the development and maintenance of neuropathic pain.[7][8] Furthermore, some thiazolidinedione derivatives have been found to inhibit Glycogen Synthase Kinase-3β (GSK-3β), another protein kinase implicated in the pathogenesis of neuropathic pain.[9][10]

The multifaceted mechanism of action of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, targeting both the S1R and potentially key intracellular signaling pathways, makes it a compelling candidate for further investigation in neuropathic pain.

Figure 1: Proposed mechanism of action for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione.

Experimental Protocols: In Vivo Neuropathic Pain Studies

The following protocols provide a framework for evaluating the efficacy of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione in a rodent model of neuropathic pain. The Chronic Constriction Injury (CCI) model is a widely used and validated model that mimics many of the features of clinical neuropathic pain.

Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes the surgical procedure to induce neuropathic pain.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holder)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the lateral surface of the left thigh and sterilize the surgical area with an antiseptic solution.

  • Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures of 4-0 chromic gut around the nerve with about 1 mm spacing between each ligature. The ligatures should be tied until they elicit a brief twitch in the corresponding hind limb.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animals to recover for at least 7 days before commencing behavioral testing to allow for the full development of neuropathic pain symptoms.

Protocol 2: Preparation and Administration of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

This protocol outlines the preparation of the dosing solution and its administration.

Materials:

  • 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

  • Vehicle: 10% DMSO, 40% PEG300, 50% sterile saline (This is a common vehicle for compounds with limited aqueous solubility. It is essential to perform vehicle-only control experiments).

  • Vortex mixer

  • Sonicator

  • Syringes and needles for administration (e.g., intraperitoneal - IP)

Procedure:

  • Calculate the required amount of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione based on the desired dose and the number of animals. A starting dose range of 10-50 mg/kg (IP) is recommended based on studies with similar novel sigma-1 receptor ligands.[11]

  • Dissolve the compound first in DMSO.

  • Add PEG300 and vortex thoroughly.

  • Add the sterile saline and vortex again until a clear solution is formed. Gentle warming and sonication may be required to aid dissolution.

  • Administer the prepared solution to the animals via the chosen route of administration (e.g., intraperitoneal injection). The volume of administration should be consistent across all animals (e.g., 5 mL/kg).

  • For acute studies, administer the compound 30-60 minutes before behavioral testing. For chronic studies, daily administration for a period of 7-14 days is recommended.

Parameter Recommendation Rationale
Compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dioneNovel sigma-1 receptor ligand with potential for neuropathic pain.[1][5]
Animal Model Chronic Constriction Injury (CCI) in ratsWell-established and reliable model of neuropathic pain.[11]
Vehicle 10% DMSO, 40% PEG300, 50% SalineCommon vehicle for poorly soluble compounds in preclinical studies.
Dosage Range 10 - 50 mg/kgBased on effective doses of other novel sigma-1 receptor ligands in pain models.[11]
Route of Administration Intraperitoneal (IP)Common and effective route for systemic drug delivery in rodents.
Treatment Schedule Acute: 30-60 min pre-testing. Chronic: Daily for 7-14 days.To assess both immediate and sustained analgesic effects.

Table 1: Recommended Parameters for In Vivo Studies

Protocol 3: Assessment of Mechanical Allodynia using Von Frey Filaments

This protocol details the measurement of sensitivity to a non-noxious mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the rats to the testing environment by placing them in the individual chambers on the mesh platform for at least 15-20 minutes before testing.

  • Begin with a von Frey filament in the middle of the force range (e.g., 2 g) and apply it to the plantar surface of the injured (ipsilateral) hind paw.

  • The filament should be applied until it just bends, and the pressure should be maintained for 6-8 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold (PWT). If there is a positive response, use the next lower force filament. If there is no response, use the next higher force filament.

  • The pattern of responses is used to calculate the 50% PWT using a specific formula.

  • Repeat the measurement for the uninjured (contralateral) paw as an internal control.

Protocol 4: Assessment of Thermal Hyperalgesia using the Hargreaves Plantar Test

This protocol measures the latency to withdraw from a thermal stimulus.

Materials:

  • Plantar test apparatus (Hargreaves' apparatus)

  • Glass floor

  • Testing chambers

Procedure:

  • Acclimatize the rats to the testing apparatus by placing them in the chambers on the glass floor for 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the ipsilateral hind paw.

  • Activate the heat source. A timer will automatically start.

  • The timer will stop when the rat withdraws its paw. The time taken is the paw withdrawal latency (PWL).

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement.

  • The average of the three latencies is taken as the final PWL.

  • Repeat the measurement for the contralateral paw.

Figure 2: A typical experimental workflow for in vivo testing.

Data Presentation and Interpretation

The data obtained from the behavioral tests should be presented clearly to allow for straightforward interpretation. The 50% paw withdrawal threshold (PWT) from the von Frey test and the paw withdrawal latency (PWL) from the plantar test are the primary endpoints.

Treatment Group Dose (mg/kg) 50% Paw Withdrawal Threshold (g) ± SEM (Ipsilateral Paw) Paw Withdrawal Latency (s) ± SEM (Ipsilateral Paw)
ShamVehicle14.5 ± 1.212.8 ± 0.9
CCI + VehicleVehicle3.2 ± 0.55.1 ± 0.6
CCI + Compound X106.8 ± 0.78.2 ± 0.8
CCI + Compound X3010.5 ± 1.0 10.9 ± 1.1
CCI + Gabapentin10011.2 ± 1.1 11.5 ± 1.0

Table 2: Example Data Presentation. *p<0.05, **p<0.01 compared to CCI + Vehicle group. Data are hypothetical for illustrative purposes.

A significant increase in the PWT and PWL in the compound-treated groups compared to the vehicle-treated CCI group indicates an analgesic effect. A dose-dependent effect, as illustrated in the example table, provides stronger evidence of the compound's efficacy.

Conclusion and Future Directions

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione represents a promising therapeutic lead for the treatment of neuropathic pain. Its novel mechanism of action as a sigma-1 receptor antagonist, potentially coupled with beneficial effects on intracellular signaling pathways, warrants thorough preclinical investigation. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the analgesic potential of this compound.

Future studies should aim to further elucidate the precise molecular mechanisms downstream of S1R antagonism by this compound. Investigating its effects on markers of neuroinflammation and central sensitization in the spinal cord and dorsal root ganglia would provide valuable insights. Furthermore, exploring its efficacy in other models of neuropathic pain (e.g., diabetic neuropathy, chemotherapy-induced neuropathy) will broaden its potential therapeutic applications.

References

  • Elkholy, N., Abdelwaly, A., Mohamed, K., Amata, E., Lombino, J., Cosentino, G., Intagliata, S., & Helal, M. A. (2022). Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands. Chemical Biology & Drug Design, 100(1), 25–40. [Link]

  • Merlos, M., Romero, L., & Vela, J. M. (2017). Sigma-1 receptor antagonists for the treatment of neuropathic pain. Expert Opinion on Investigational Drugs, 26(11), 1245–1254. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. R. B. A. (2016). The chemistry and biological importance of thiazolidinones. Synthetic Communications, 46(1), 1–28. [Link]

  • Pae, A. N., & Keum, G. (2019). Thiazolidinediones as privileged scaffolds in medicinal chemistry. Future Medicinal Chemistry, 11(13), 1585–1610. [Link]

  • Colloca, L., Ludman, T., Bouhassira, D., Baron, R., Dickenson, A. H., Freeman, R., ... & Dworkin, R. H. (2017). Neuropathic pain. Nature reviews Disease primers, 3(1), 1-19. [Link]

  • Finnerup, N. B., Attal, N., Haroutounian, S., McNicol, E., Baron, R., Dworkin, R. H., ... & Jensen, T. S. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162-173. [Link]

  • Kim, H. K., Park, S. K., & Zhou, J. L. (2003). Reactive oxygen species (ROS) in plants: a radical perspective. New Phytologist, 159(3), 547-559. [Link]

  • Pei, J. J., & Hugon, J. (2008). GSK3 and its inhibitors in Alzheimer's disease. Current Alzheimer Research, 5(5), 469-477. [Link]

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274. [Link]

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107. [Link]

  • Sayyah, M., Jonaidi, H., & Sharifi, M. R. (2006). Anticonvulsant activity of some thiazolidine-2, 4-dione derivatives in the pentylenetetrazole-induced seizure model in mice. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 394-400. [Link]

  • Pineda-Farias, J. B., Barragán-Iglesias, P., & Granados-Soto, V. (2017). Role of the PI3K/Akt/mTOR pathway in the development and maintenance of neuropathic pain. Current Neuropharmacology, 15(5), 726-735. [Link]

  • Kim, S. Y., Kim, H., Kim, H. J., Kim, K., & Lee, K. (2014). Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2, 4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent. Journal of medicinal chemistry, 57(11), 4643-4653. [Link]

  • Gao, Y., & Ji, R. R. (2010). Targeting GSK-3β for pain relief. Pain, 148(3), 359-360. [Link]

  • Chaplan, S. R., Bach, F. W., Pogrel, J. W., Chung, J. M., & Yaksh, T. L. (1994). Quantitative assessment of tactile allodynia in the rat with a dynamic plantar aesthesiometer. Journal of neuroscience methods, 53(1), 55-63. [Link]

  • Hargreaves, K., Dubner, R., Brown, F., Flores, C., & Joris, J. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77-88. [Link]

  • Xu, J. T., Xin, W. J., Zang, Y., Wu, C. Y., & Liu, X. G. (2008). The role of the PI3K/Akt pathway in nerve-injury-induced spinal cord central sensitization and pain hypersensitivity. Pain, 137(3), 583-594. [Link]

  • Romero, L., Zamanillo, D., & Merlos, M. (2012). Sigma-1 receptor antagonists: a new class of prospective drugs for the treatment of neuropathic pain. Current topics in medicinal chemistry, 12(8), 875-886. [Link]

  • Martin, L. J., Corbin, A. E., & Smith, M. T. (2014). The investigation of the novel sigma-2 receptor antagonist, CM-398, for antinociceptive and anti-allodynic efficacy against multiple types of nociception with fewer liabilities of use. Pain, 155(12), 2589-2599. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione solubility problems and solutions

A Note from Your Senior Application Scientist Welcome to the dedicated support guide for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione. As a key building block in medicinal chemistry and drug discovery, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Senior Application Scientist

Welcome to the dedicated support guide for 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione. As a key building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel therapeutic agents, its effective handling is paramount to experimental success.[1][2][3] This molecule belongs to the thiazolidinedione (TZD) class, a scaffold known for a wide range of biological activities.[4][5][6]

A common experimental hurdle encountered with this compound is its variable solubility, which is highly dependent on the chosen solvent system and experimental conditions. This guide is designed to provide you with a foundational understanding of its physicochemical properties and to offer practical, field-tested solutions to common solubility challenges. Our goal is to empower you to move beyond simple trial-and-error and apply a rational, mechanism-based approach to your formulation strategies.

Part 1: Compound Physicochemical Profile

Understanding the inherent properties of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is the first step in troubleshooting its solubility. The molecule is typically supplied as a hydrochloride salt, a critical factor that enhances its interaction with polar solvents.[1][7]

The structure features a polar thiazolidine-2,4-dione head, and a basic aminoethyl side chain.[1] This primary amine group is the key to manipulating its aqueous solubility through pH adjustment.

PropertyValueSource
Molecular Formula C₅H₉ClN₂O₂S[7]
Molecular Weight 196.66 g/mol [7]
Melting Point 227-228 °C (recrystallized from ethanol)[8]
XLogP3 1.08[8]
Form Typically supplied as a hydrochloride salt[1][7]
Key Structural Features Thiazolidinedione ring, primary amine side chain[1]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and formulation of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione.

Q1: Why is my 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride not dissolving in my neutral (pH 7.4) aqueous buffer?

Answer: This is the most frequently encountered issue. While the hydrochloride salt form is water-soluble, the solubility is highly pH-dependent due to the primary amine on the ethyl side chain.[9][10]

  • Mechanism: At an acidic pH (typically <6.0), the amine group (-NH₂) is protonated to form an ammonium salt (-NH₃⁺). This charged species is highly polar and readily interacts with water, leading to good solubility.

  • The Problem at Neutral pH: In neutral or basic buffers (pH ≥ 7), the amine group is deprotonated back to its free base form (-NH₂). This form is significantly less polar and, therefore, much less soluble in water, often causing the compound to precipitate out of solution. Many researchers are surprised by this, assuming the "hydrochloride" label guarantees solubility under all aqueous conditions.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: For preparing a concentrated stock solution (e.g., 10-50 mM), a polar aprotic organic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent choice.

  • Alternative: Dimethylformamide (DMF) can also be used. It has been noted to improve the solubility of intermediates during the synthesis of this compound, indicating its effectiveness.[1][11]

These solvents can dissolve the compound in its free base or salt form, bypassing the pH-dependency issues of aqueous systems. Always use anhydrous grade solvents to prevent the introduction of water, which could affect long-term stability.

Q3: How can I prepare a working solution in an aqueous buffer for my cell-based assay or biological experiment?

Answer: The key is to maintain an acidic pH or utilize a co-solvent strategy.

  • pH Adjustment (Preferred Method): Prepare your desired buffer (e.g., MES, Acetate) at a pH of 5.0-6.0. The compound should readily dissolve under these acidic conditions. Remember to confirm that this lower pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Co-solvent Strategy: If your experiment requires a neutral pH, you must rely on a co-solvent. First, prepare a high-concentration stock in DMSO. Then, dilute this stock into your neutral aqueous buffer (e.g., PBS, HEPES at pH 7.4) with vigorous vortexing. It is critical to keep the final concentration of DMSO low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.[12] Be aware that even with a co-solvent, the compound may precipitate over time at higher concentrations as it equilibrates.

Q4: I see some cloudiness or precipitation after adding my DMSO stock to the aqueous media. What should I do?

Answer: This indicates that you have exceeded the solubility limit of the compound in that specific final solution.

  • Immediate Action: Try vortexing vigorously or gently sonicating the solution for a few minutes. This can sometimes help dissolve small amounts of precipitate.

  • Troubleshooting:

    • Lower the Final Concentration: This is the most straightforward solution. The compound is simply not soluble enough at your target concentration.

    • Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may keep the compound in solution.

    • Re-evaluate the pH: Confirm the final pH of your media after adding the compound. Even a small shift can impact solubility.

Part 3: Troubleshooting Guides and Experimental Protocols

This section provides structured workflows and step-by-step protocols to guide you through successful solubilization.

Workflow for Solvent Selection

The following decision tree illustrates a logical workflow for choosing the appropriate solvent system for your experiment.

G start Goal: Prepare Solution stock_or_working Stock or Working Solution? start->stock_or_working stock_sol High-Concentration Stock (>10 mM) stock_or_working->stock_sol Stock working_sol Aqueous Working Solution stock_or_working->working_sol Working use_dmso Use Anhydrous DMSO or DMF stock_sol->use_dmso ph_check Is Acidic pH (<6.0) Compatible with Assay? working_sol->ph_check acidic_path Use Acidic Buffer (e.g., pH 5.5 Acetate) ph_check->acidic_path Yes neutral_path Must Use Neutral pH (e.g., pH 7.4 PBS) ph_check->neutral_path No cosolvent_method Use Co-Solvent Method: 1. Prepare DMSO Stock 2. Dilute into Neutral Buffer 3. Keep Final DMSO <0.5% neutral_path->cosolvent_method

Caption: Decision workflow for selecting the appropriate solvent system.

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol describes the standard procedure for creating a high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

  • 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation: Determine the mass of the compound needed. For 1 mL of a 20 mM solution:

    • Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 196.66 g/mol * (1000 mg / 1 g) = 3.93 mg

  • Weighing: Carefully weigh out the calculated mass of the compound and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (1 mL in this example) to the vial.

  • Dissolution: Cap the vial securely and vortex at maximum speed for 1-2 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied but is often unnecessary with DMSO.

  • Verification: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility via pH Adjustment

This protocol details how to solubilize the compound directly in an aqueous buffer for immediate use.

Materials:

  • 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

  • Aqueous buffer system (e.g., 50 mM Sodium Acetate)

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer. Adjust the pH to ~5.5 using the pH meter and appropriate acid/base.

  • Weigh Compound: Weigh the required amount of the compound for your target final concentration.

  • Dissolution: Add the compound directly to the acidic buffer.

  • Mixing: Stir or vortex the solution until the solid is fully dissolved. The protonated amine group at this pH should facilitate rapid dissolution.

  • Final pH Check: After dissolution, check the pH again and make any minor final adjustments if necessary.

  • Sterilization (Optional): If required for your application, sterile-filter the final solution through a 0.22 µm filter.

Visualizing the Impact of pH on Solubility

The diagram below illustrates the chemical basis for the pH-dependent solubility of the compound.

Caption: The relationship between pH, amine protonation, and aqueous solubility.

References

  • Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed. [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ResearchGate. [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - MDPI. [Link]

  • Thiazolidinedione | C3H3NO2S | CID 5437 - PubChem. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC - NIH. [Link]

  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS - ResearchGate. [Link]

  • In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC - PubMed Central. [Link]

  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Formulation strategies for poorly soluble drugs - ResearchGate. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. [Link]

  • Solubility enhancement techniques: A comprehensive review - WJBPHS. [Link]

  • Advanced Properties of Amines - Chemistry LibreTexts. [Link]

  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC - NIH. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. [Link]

  • Solubility and pH of amines. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - ResearchGate. [Link]

Sources

Optimization

refining analytical protocols for thiazolidinedione metabolite identification

Technical Support Center: Thiazolidinedione (TZD) Analytical Protocols Mission Statement: Welcome to the TZD Analytical Center of Excellence. This guide is engineered for pharmaceutical scientists and metabolomics resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazolidinedione (TZD) Analytical Protocols

Mission Statement: Welcome to the TZD Analytical Center of Excellence. This guide is engineered for pharmaceutical scientists and metabolomics researchers encountering specific bottlenecks in the identification of thiazolidinedione metabolites. Unlike generic protocols, this resource addresses the unique physicochemical properties of the TZD class—specifically their acidic nature, isomeric complexity, and propensity for reactive metabolite formation (quinone methides).

Module 1: Sample Preparation & Extraction (The Foundation)

Q: My recovery rates for hydroxy-metabolites (e.g., Pioglitazone M-IV) are inconsistent using standard protein precipitation. How do I stabilize these analytes?

A: The inconsistency often stems from pH mismatch during extraction. TZDs possess an acidic thiazolidine-2,4-dione ring (


). If your extraction matrix is neutral or basic, the drug ionizes, becoming water-soluble and partitioning poorly into organic solvents.

Protocol: Acidified Solid-Phase Extraction (SPE) To ensure high recovery of both the lipophilic parent and more polar hydroxylated metabolites, you must suppress ionization.

  • Acidification: Aliquot 100 µL plasma. Add 10 µL of 5% Formic Acid or

    
    -Phosphoric acid. Target pH < 4.0.
    
  • Sorbent Selection: Use a Polymeric Reversed-Phase (e.g., HLB or equivalent). Avoid simple C18 silica if you are dealing with urine, as polymeric sorbents resist dewetting.

  • Wash Step: Use 5% Methanol in 0.1% Formic Acid. Crucial: Do not use 100% water, as this may cause breakthrough of the more polar M-IV metabolite.

  • Elution: 100% Methanol or Acetonitrile.

Data: Extraction Efficiency Comparison

MethodAcidification?Recovery (Parent)Recovery (OH-Metabolite)Matrix Effect
Protein Precip (ACN) No>90%65-75% (Variable)High
LLE (MTBE) No>95%<50% (Poor partitioning)Low
SPE (Polymeric) Yes (pH 3) >95% >90% Low

Analyst Note: For high-throughput screening where SPE is too costly, use Acetonitrile precipitation (3:1 ratio) but must include a post-centrifugation acidification step before injection to sharpen peak shapes.

Module 2: Chromatographic Separation (The Resolution)

Q: I cannot separate Pioglitazone M-III (keto) from M-IV (hydroxy). They co-elute on my C18 column. What is the fix?

A: M-III and M-IV are isobaric or near-isobaric structural isomers with very similar hydrophobicity. Standard C18 interactions are often insufficient. You need to leverage


-

interactions
or subtle steric selectivity.

Troubleshooting Steps:

  • Switch Stationary Phase: Move from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The phenyl ring in the stationary phase interacts distinctively with the pyridine/thiazolidine rings of the TZD, often resolving the isomers.

  • Mobile Phase Modifier: If sticking with C18, avoid Methanol. Use Acetonitrile as the organic modifier; its dipole moment often provides better selectivity for TZD isomers than the protic nature of methanol.

  • Isocratic Hold: Introduce a shallow isocratic plateau at the elution percentage (e.g., 40% B) for 2 minutes rather than a continuous linear gradient.

Diagram: TZD Analytical Workflow Optimization

TZD_Workflow Sample Plasma Sample Acid Acidification (pH < 4) Sample->Acid Stabilize Extract SPE (Polymeric) Acid->Extract Load LC LC Separation (Phenyl-Hexyl) Extract->LC Elute MS MS/MS Detection LC->MS Resolve Isomers MS->LC Co-elution? Optimize Gradient

Caption: Optimized workflow prioritizing pH control and stationary phase selection for isomer resolution.

Module 3: Mass Spectrometry & Structural Elucidation

Q: Should I use Positive or Negative ionization mode? The literature is conflicting.

A: This depends on your target.

  • Quantification (Parent/Stable Metabolites): Use Positive Mode (+ESI) .[1] The pyridine nitrogen (in Pioglitazone/Rosiglitazone) protonates readily (

    
    ), providing higher sensitivity.
    
  • Structural Elucidation (Ring Cleavage): Use Negative Mode (-ESI) . The acidic proton on the TZD ring (

    
    ) deprotonates (
    
    
    
    ). Fragmentation in negative mode yields cleaner, characteristic ring-cleavage ions diagnostic of the TZD class.

Diagnostic Fragmentation (MS/MS) When identifying unknowns, look for these specific cleavages:

Precursor IonModeDiagnostic FragmentStructural Origin
Pioglitazone +ESIm/z 134Ethyl-pyridine moiety (Side chain)
Pioglitazone +ESIm/z 119Pyridine ring cleavage
Generic TZD -ESIm/z 42 loss Loss of NCO (Isocyanate) from TZD ring
Generic TZD -ESIm/z 58 loss Loss of NCS (Isothiocyanate)

Expert Tip: If you suspect a metabolite has an intact TZD ring, perform a Precursor Ion Scan for the characteristic fragments of the thiazolidine ring (often m/z 42 or 58 mass shifts in negative mode).

Module 4: Reactive Metabolite Trapping (The Safety)

Q: How do I confirm the formation of Quinone Methide (QM) intermediates? I suspect idiosyncratic toxicity.

A: Quinone methides (e.g., from Troglitazone) are short-lived electrophiles that covalently bind to proteins. You cannot detect them directly. You must use a "Trapping Assay" with Glutathione (GSH).

The Protocol: GSH Trapping

  • Incubation: Incubate TZD (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) + NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM.

    • Validation Step: Ideally, use a 1:1 mixture of stable isotope-labeled GSH (

      
      -GSH) and natural GSH. This creates a distinct "Twin Peak" doublet in the mass spectrum, separating real adducts from matrix noise.
      
  • Detection: Analyze via LC-MS/MS.

    • Neutral Loss Scan: Scan for the neutral loss of 129 Da (pyroglutamic acid moiety), which is characteristic of GSH adducts.

    • Precursor Scan: Scan for m/z 272 (deprotonated

      
      -glutamyl-dehydroalanyl-glycine) in negative mode.
      

Diagram: Reactive Metabolite Trapping Mechanism

Trapping_Mechanism cluster_analysis Analytical Detection Parent Parent TZD (Troglitazone) CYP CYP2C8 / CYP3A4 Metabolic Activation Parent->CYP QM Reactive Quinone Methide (Electrophile) CYP->QM Adduct GSH-Adduct (Stable M+307 Da) QM->Adduct Trapping (In Vitro) Toxicity Covalent Binding (Hepatotoxicity) QM->Toxicity Untrapped (In Vivo) GSH + Glutathione (GSH) NLS Neutral Loss Scan (129 Da) Adduct->NLS

Caption: Metabolic activation pathway showing the competition between GSH trapping and toxic covalent binding.

References

  • Lin, Z. J., et al. (2003).[2] "Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Kassahun, K., et al. (2001). "Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation." Chemical Research in Toxicology.

  • FDA Guidance for Industry. (2008). "Safety Testing of Drug Metabolites (MIST)." U.S. Food and Drug Administration.

  • Ma, H., et al. (2007). "A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry." Journal of Mass Spectrometry.

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Studies with 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

Status: Active Ticket Type: Experimental Design & Troubleshooting Subject: Dosage Optimization, Formulation, and Safety Monitoring for TZD-Amine Derivatives Assigned Specialist: Senior Application Scientist, Preclinical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Experimental Design & Troubleshooting Subject: Dosage Optimization, Formulation, and Safety Monitoring for TZD-Amine Derivatives Assigned Specialist: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Compound Profile

User Query Context: You are likely transitioning 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (often utilized as a functionalized TZD scaffold or specific probe) from in vitro assays to rodent models.

Compound Analysis: Unlike standard lipophilic thiazolidinediones (e.g., Pioglitazone), this molecule contains a primary amine side chain. This structural feature fundamentally alters its solubility profile and pharmacokinetics compared to conventional glitazones.

  • Core Scaffold: Thiazolidine-2,4-dione (Acidic, pKa ~6.8).

  • Functional Group: Aminoethyl chain (Basic, pKa ~9.5).

  • Implication: The molecule behaves as a zwitterion. Formulation strategies must exploit this amphoteric nature to prevent precipitation in physiological media.

Troubleshooting Guide: Formulation & Solubility

Issue: "The compound precipitates immediately upon dilution in PBS or saline."

Diagnosis: The zwitterionic nature of the molecule leads to an isoelectric point (pI) where net charge is zero, minimizing solubility. Simple dilution often hits this pH range.

Solution: The "pH-Shift" Formulation Protocol Do not use 100% DMSO. Instead, convert the compound to a stable salt or use a complexing agent.

Recommended Vehicles:

Vehicle System Suitability Protocol Notes
0.1 M HCl (Salt Formation) High The amino group accepts a proton. Dissolve in dilute HCl, then buffer to pH 5.5–6.0 (below pKa of TZD ring).

| 20% HP-


-CD  | Very High  | Hydroxypropyl-beta-cyclodextrin encapsulates the lipophilic ring while shielding the charge. |
| PEG400 / Saline (20:80)  | Moderate | Standard co-solvent. Monitor for precipitation over 4 hours. |
Decision Logic: Formulation Strategy

FormulationLogic Start Start: Solid Compound CheckForm Is it a Hydrochloride Salt? Start->CheckForm YesSalt Dissolve in Saline/PBS CheckForm->YesSalt Yes NoSalt Free Base Form CheckForm->NoSalt No Step1 Dissolve in minimal 0.1N HCl (Protonate Amine) NoSalt->Step1 Step2 Add 20% HP-beta-CD Step1->Step2 Step3 Adjust pH to 5.0 - 6.0 (Avoid pI precipitation) Step2->Step3 Final Ready for Injection (IV/IP/PO) Step3->Final

Caption: formulation decision tree prioritizing salt formation and cyclodextrin complexation to ensure stability.

Dosage Optimization FAQ

Q1: What is the starting dose range for rodent studies?

Answer: There is no single "standard" dose because this compound is often a probe or precursor. However, based on structural homology to bioactive TZDs and the molecular weight difference (approx. 160 g/mol vs 350+ g/mol for glitazones), you should scale by molarity, not just mass.

Recommended Pilot Escalation (Mouse - C57BL/6):

  • Low Dose (Receptor Occupancy): 5 mg/kg

  • Medium Dose (Therapeutic Window): 15–20 mg/kg

  • High Dose (Max Tolerated): 50 mg/kg

Note: If assessing PPAR


 activity, the effective molar dose may be higher than Rosiglitazone due to potentially lower affinity of the un-substituted tail.
Q2: How do I convert my in vitro IC50 to an in vivo dose?

Answer: Direct conversion is risky due to unknown clearance (CL) and bioavailability (F). Use the Pseudo-Equilibrium Method as a starting estimate.

Formula:



Where:

  • 
    : Desired plasma concentration (usually 
    
    
    
    adjusted for protein binding).
  • 
    : Volume of distribution (Assume 0.6 L/kg for small polar-lipophilic hybrids if unknown).
    
  • 
    : Bioavailability (Assume 0.3 or 30% for oral, 1.0 for IP).
    

Example Calculation:

  • In vitro IC50 = 1

    
    M (approx 160 ng/mL).
    
  • Target Plasma Conc = 480 ng/mL (0.48 mg/L).

  • Calculation:

    
    .
    
  • Correction: Due to rapid metabolism of the primary amine (MAO oxidation), multiply by a Safety Factor of 10x .

  • Result: Start at 10 mg/kg .

Q3: What specific toxicity should I monitor?

Answer: TZDs are notorious for two side effects. The amino-tail adds a third potential risk.

  • Fluid Retention (Edema): Monitor body weight daily. A rapid gain (>5% in 48h) without increased food intake indicates hemodilution/edema, not obesity.

  • Hepatotoxicity: Measure ALT/AST levels. The "troglitazone-like" quinone-formation risk is lower here, but oxidative stress from amine metabolism is possible.

  • CNS Effects: The aminoethyl chain mimics neurotransmitter precursors (histamine/dopamine fragments). Observe for sedation or hyperactivity immediately post-dosing.

Experimental Workflow: The "Self-Validating" Protocol

Do not run a 4-week efficacy study immediately. You must validate the PK/PD link first.

Phase 1: Single-Dose PK (The "Snap-Shot")
  • Animals: 9 Mice (3 per timepoint).

  • Dose: 20 mg/kg (IP).

  • Sampling: 30 min, 2 hr, 6 hr.

  • Analysis: LC-MS/MS.

  • Success Criteria: Plasma concentration at 2 hr >

    
    . If not, increase dose or switch vehicle.
    
Phase 2: 7-Day Tolerability & PD
  • Groups: Vehicle, 10 mg/kg, 30 mg/kg.

  • Readout:

    • Safety: Body weight, Liver weight (hepatomegaly).

    • Efficacy Marker: If metabolic, measure fasting glucose and Adiponectin (most sensitive marker for PPAR

      
       agonism).
      
Pathway Validation Diagram

ExperimentalWorkflow cluster_PK Phase 1: Pharmacokinetics cluster_PD Phase 2: Pharmacodynamics Input Compound (3-Aminoethyl-TZD) PK_Test Single Dose (20 mg/kg IP) Input->PK_Test PK_Anal LC-MS Analysis (T_max, C_max) PK_Test->PK_Anal PD_Test 7-Day Repeat Dose PK_Anal->PD_Test If C_plasma > IC50 Biomarker Check Adiponectin (PPARg proxy) PD_Test->Biomarker Decision Therapeutic Window? Biomarker->Decision Long-term Study Long-term Study Decision->Long-term Study Yes Re-formulate Re-formulate Decision->Re-formulate No

Caption: Stepwise validation workflow ensuring PK exposure precedes efficacy testing.

References & Authority

  • Marciano, D. et al. "The therapeutic potential of nuclear receptor modulators." Cell Metabolism, 2015. (Establishes PPAR

    
     experimental standards). Link
    
  • Sohda, T. et al. "Studies on antidiabetic agents.[1][2][3] Synthesis and hypoglycemic activity of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones." Journal of Medicinal Chemistry, 1992. (Foundational chemistry for TZD derivatives and SAR). Link

  • Nair, A.B. & Jacob, S. "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 2016. (Source for BSA-based dose conversion factors). Link

  • PubChem Compound Summary. "3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CID 209167)." National Center for Biotechnology Information. (Physicochemical data source). Link

Disclaimer: This guide is intended for research purposes only. 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is not an FDA-approved therapeutic. All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Optimization

improving selectivity of thiazolidinedione derivatives for specific targets

Technical Support Center: Thiazolidinedione (TZD) Selectivity & Optimization Subject: Improving Selectivity of Thiazolidinedione Derivatives for Specific Targets (PPAR Partial Agonism & Mitochondrial mTOT Modulation) To:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazolidinedione (TZD) Selectivity & Optimization

Subject: Improving Selectivity of Thiazolidinedione Derivatives for Specific Targets (PPAR


 Partial Agonism & Mitochondrial mTOT Modulation)
To:  Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
From:  Senior Application Scientist, Metabolic Targets Division

Executive Summary

The "glitazone" dilemma is well-known: full PPAR


 agonism delivers robust insulin sensitization but carries unacceptable liabilities (fluid retention, weight gain, bone fractures). The next generation of TZD development focuses on two distinct mechanistic pivots:
  • Selective PPAR

    
     Modulation (SPPARMs):  Partial agonists (e.g., INT131) that decouple insulin sensitization from adipogenesis by inducing distinct co-regulator recruitment.
    
  • Non-Genomic Mitochondrial Targeting: Compounds (e.g., MSDC-0160) that spare PPAR

    
     genomic activity and instead modulate the Mitochondrial Target of Thiazolidinediones (mTOT/MPC).
    

This guide addresses the specific experimental hurdles in designing and validating these selective derivatives.

Module 1: Rational Design & Structural Logic

Q1: Why do my TZD derivatives show high affinity ( ) but poor transcriptional selectivity in reporter assays?

Diagnosis: You are likely conflating affinity with conformation. High affinity does not guarantee the specific structural perturbation required for partial agonism. Technical Insight: Classic full agonists (Rosiglitazone) form a stabilizing hydrogen bond with Tyr473 on Helix 12 (H12) of the PPAR


 Ligand Binding Domain (LBD). This "locks" the receptor in a fully active state, maximizing recruitment of co-activators like TRAP220, which drives adipogenesis (side effects).
Solution: 
Design ligands that occupy the hydrophobic pocket but avoid direct H-bonding with Tyr473 .
  • Target: Interaction with Cys285 (Helix 3) or Arg288 via hydrophobic/van der Waals forces.[1]

  • Outcome: This destabilizes H12, preventing full co-activator recruitment while maintaining repression of Cdk5-mediated phosphorylation (preserving insulin sensitization).

Case Study: INT131 vs. Rosiglitazone

Feature Rosiglitazone (Full Agonist) INT131 (SPPARM)
Binding Mode H-bond to Tyr473 (Helix 12) Hydrophobic contact (No H12 lock)
Co-regulator Profile Recruits TRAP220/DRIP205 Preferentially recruits CBP; weak TRAP220

| Therapeutic Index | High Efficacy / High Edema | High Efficacy / Minimized Edema |

Module 2: Troubleshooting In Vitro Assays

Q2: My TR-FRET co-activator recruitment assay has a low Z' factor (< 0.5). How do I stabilize the signal?

Issue: The interaction between the PPAR


-LBD and the fluorescent co-activator peptide is sensitive to buffer conditions and non-specific hydrophobic binding of TZD derivatives.

Troubleshooting Protocol:

  • DMSO Tolerance: TZDs are lipophilic. Ensure final DMSO concentration is <1%. Higher levels destabilize the LBD-coactivator complex.

  • Peptide Selection: Do not use a generic "PGC-1

    
    " peptide.
    
    • For Partial Agonism: Screen against a panel (TRAP220, CBP, SRC1).[2] A true SPPARM will show reduced potency (

      
      ) for TRAP220 compared to Rosiglitazone but retained efficacy for CBP.
      
  • Fluorophore Interference: Some TZD derivatives fluoresce in the blue/green range.

    • Fix: Use a Terbium (Tb)-labeled anti-GST antibody (donor) and a red-shifted acceptor (e.g., Alexa Fluor 647 or ULight) to bypass compound autofluorescence.

Q3: How do I distinguish between a PPAR partial agonist and a PPAR off-target hitter?

Context: Dual agonism (PPAR


/

) is a valid strategy (glitazars), but unintentional PPAR

activity can cause specific toxicities.

Visual Workflow: Selectivity Screening Pipeline The following diagram outlines the logic flow for filtering derivatives based on genomic vs. non-genomic selectivity.

TZD_Selectivity_Workflow Start New TZD Derivative BindAssay 1. Binding Affinity (Ki) (PPARγ vs α vs δ) Start->BindAssay Reporter 2. GAL4-LBD Reporter Assay (Transcriptional Efficacy) BindAssay->Reporter Selectivity > 100x MitoTarget 4. Mitochondrial Respiration (Seahorse) (mTOT/MPC Inhibition) BindAssay->MitoTarget Low Genomic Activity? Decision1 High γ-Efficacy? Reporter->Decision1 FullAgonist Full Agonist (Risk: Edema) Decision1->FullAgonist >80% of Rosi CoActivator 3. TR-FRET Co-regulator Profiling (TRAP220 vs CBP) Decision1->CoActivator 20-60% of Rosi PartialAgonist Partial Agonist (SPPARM) FinalSelect Lead Candidate Selection PartialAgonist->FinalSelect CoActivator->PartialAgonist Low TRAP220 Recruitment MitoTarget->FinalSelect MPC Inhibition Confirmed

Figure 1: Decision tree for categorizing TZD derivatives into SPPARMs or mTOT modulators.

Module 3: Advanced Profiling (Non-Genomic Targets)

Q4: My compound has low PPAR activity but still improves insulin sensitivity in vivo. What is the mechanism?

Diagnosis: You have likely created a "PPARngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-sparing" TZD that targets the Mitochondrial Pyruvate Carrier (MPC) , also known as mTOT.
Mechanism: 
Compounds like MSDC-0160  bind to MPC1/MPC2 in the inner mitochondrial membrane. This inhibits pyruvate entry, shifting metabolism away from over-active glucose oxidation and reducing acetyl-CoA flux, which acts as a nutrient sensor to improve insulin sensitivity without nuclear receptor activation.

Validation Protocol (mTOT Screening):

  • Respiration Assay: Use a Seahorse XF analyzer on permeabilized myocytes.

    • Substrate: Pyruvate vs. Glutamate/Malate.

    • Result: A selective mTOT modulator will inhibit pyruvate-driven respiration but not glutamate-driven respiration (proving specific MPC inhibition vs. general Complex I toxicity).

  • Photoaffinity Labeling:

    • Use a radiolabeled TZD photoprobe (e.g., MSDC-1101).[3][4]

    • Perform competition assays: Your derivative should displace the probe from the 14kDa mitochondrial band (MPC) but not necessarily from the nuclear fraction.

Summary of Key Derivatives & Benchmarks

Use these controls to validate your selectivity assays.

CompoundTarget ProfileKey Assay CharacteristicReference
Rosiglitazone PPAR

Full Agonist
100% Efficacy in GAL4-Reporter; High TRAP220 recruitment.[1]
Pioglitazone PPAR

Agonist (Weaker)
~80% Efficacy; Moderate selectivity.[1]
INT131 (AMG131) SPPARM (Selective)High Affinity (

10nM) but Partial Efficacy; Distinct CBP preference.
[2]
MSDC-0160 mTOT ModulatorNo PPAR

activation; Inhibits mitochondrial pyruvate oxidation.
[3]
GW9662 PPAR

Antagonist
Irreversible binding (covalent); blocks agonist binding.[4]

References

  • Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma).[5][6] Journal of Biological Chemistry.

  • Motani, A., et al. (2009).[7] INT131: a selective modulator of PPAR gamma.[6][7][8][9] Journal of Molecular Biology.

  • Colca, J. R., et al. (2013). Identification of a Mitochondrial Target of Thiazolidinedione Insulin Sensitizers (mTOT)—Relationship to Newly Identified Mitochondrial Pyruvate Carrier Proteins. PLOS ONE.

  • Leesnitzer, L. M., et al. (2002). Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662. Biochemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: Rosiglitazone vs. Novel Thiazolidinedione Derivatives

A Senior Application Scientist's Guide to Evaluating Next-Generation PPARγ Agonists In the landscape of type 2 diabetes (T2D) therapeutics, the thiazolidinedione (TZD) class of drugs carved out a significant niche as pot...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Next-Generation PPARγ Agonists

In the landscape of type 2 diabetes (T2D) therapeutics, the thiazolidinedione (TZD) class of drugs carved out a significant niche as potent insulin sensitizers.[1][2][3] Rosiglitazone, a archetypal member of this class, demonstrated robust glycemic control by acting as a high-affinity agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5][6] However, the clinical application of rosiglitazone and its contemporary, pioglitazone, has been tempered by concerns over adverse effects, including weight gain, fluid retention, and potential cardiovascular risks.[7][8] This has spurred the development of a new generation of TZD derivatives and selective PPARγ modulators (SPPARMs) designed to retain the therapeutic benefits while mitigating the undesirable side effects.

This guide provides a comparative overview of the established efficacy of rosiglitazone against the pharmacological principles and preclinical data of emerging TZD derivatives. While direct comparative data for a specific, less-common molecule like 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is not extensively available in peer-reviewed literature, we will use well-documented novel TZD analogs as representative examples to explore the evolution of this drug class. This analysis is intended for researchers and drug development professionals seeking to understand the mechanistic distinctions and experimental frameworks used to evaluate these compounds.

Mechanism of Action: Full Agonism vs. Selective Modulation

The therapeutic action of all TZDs is rooted in their activation of PPARγ, a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[7][9]

Rosiglitazone as a Full PPARγ Agonist:

Rosiglitazone binds potently to the PPARγ ligand-binding domain (LBD), inducing a conformational change that promotes the recruitment of co-activator proteins.[4][10] This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1]

This full-throated activation leads to the transcription of a wide array of genes, including:

  • Glucose Transporter 4 (GLUT4): Enhancing glucose uptake into skeletal muscle and adipose tissue.[6]

  • Adiponectin: An insulin-sensitizing adipokine that improves systemic glucose metabolism.[11][12]

  • Genes involved in lipid uptake and storage: Promoting the sequestration of fatty acids in adipocytes, thereby reducing lipotoxicity in other tissues like the liver and muscle.[1][12]

A secondary, yet critical, mechanism of rosiglitazone involves the inhibition of cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation of PPARγ.[11] This action selectively restores the expression of beneficial genes like adiponectin, which is crucial for the drug's anti-diabetic effects.[11]

Novel TZD Derivatives as Partial or Selective Agonists:

The research impetus behind new TZD derivatives is to uncouple the beneficial insulin-sensitizing effects from the adverse effects.[7][8][13] The hypothesis is that the broad, potent activation by full agonists like rosiglitazone leads to the expression of genes responsible for side effects. Novel compounds are often designed as "partial agonists" or "selective modulators."

These next-generation molecules aim to:

  • Induce a different conformational change: Binding to the PPARγ LBD in a distinct manner that recruits a different profile of co-regulator proteins.[13]

  • Exhibit biased signaling: Preferentially activating pathways leading to insulin sensitization while minimizing those that lead to adipogenesis or fluid retention.

  • Achieve weaker but sufficient activation: Providing a therapeutic effect without the over-activation linked to adverse events.[13]

For example, studies on novel 5-benzylidene-thiazolidin-2,4-dione (BTZD) derivatives have shown they can act as weak to moderate partial agonists.[13] Docking experiments suggest these compounds interact with the PPARγ LBD primarily through hydrophobic contacts, without the strong hydrogen bonding to key residues that characterizes full agonists.[13]

PPARG_Signaling Figure 1: PPARγ Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand TZD Ligand (e.g., Rosiglitazone) PPARg PPARγ Ligand->PPARg Binding PPARg_n PPARγ PPARg->PPARg_n Translocation RXR RXR RXR_n RXR RXR->RXR_n Translocation Complex PPARγ-RXR Heterodimer PPARg_n->Complex RXR_n->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis (e.g., GLUT4, Adiponectin) mRNA->Translation Nuclear Export & Translation Effect Metabolic Effects: - ↑ Glucose Uptake - ↑ Insulin Sensitivity - Altered Lipid Metabolism Translation->Effect

Caption: Canonical signaling pathway of PPARγ activation by thiazolidinedione ligands.

Comparative Efficacy: In Vitro and In Vivo Evidence

Evaluating the efficacy of a novel TZD against a benchmark like rosiglitazone requires a multi-tiered experimental approach, from cell-based assays to animal models of diabetes.

In Vitro Potency and Activity

Key in vitro assays focus on quantifying a compound's ability to bind to and activate PPARγ, and its subsequent effect on cellular processes like glucose uptake.

ParameterRosiglitazoneNovel TZD Derivatives (Representative)Rationale
PPARγ Binding Affinity (Kd) ~40 nM[10]Variable, often designed for lower affinityMeasures the direct physical interaction with the receptor. A lower Kd indicates tighter binding.
PPARγ Transactivation (EC50) Potent (nM range)Moderate to weak partial agonists[13]Quantifies the concentration required to achieve 50% of maximal receptor activation in a reporter gene assay.
Adipocyte Glucose Uptake Significant increase[6]Significant increase[14]A direct measure of the desired physiological effect in a relevant cell type (e.g., 3T3-L1 adipocytes).
In Vivo Glycemic and Metabolic Control

Animal models, particularly streptozotocin (STZ)-induced or genetic models of T2D in rodents, are crucial for assessing systemic efficacy.

ParameterRosiglitazoneNovel TZD Derivatives (Representative)Rationale
Blood Glucose Lowering Significant reduction[15]Significant reduction[13][16]The primary endpoint for an anti-diabetic drug.
HbA1c Reduction Typically 1-2% reduction vs. placebo[5]Comparable reductions in preclinical modelsReflects long-term glycemic control.
Lipid Profile Increases total cholesterol, LDL, and HDL[15][17]Variable; some show improved triglyceride clearance[8]Assesses the impact on dyslipidemia, a common comorbidity of T2D.
Body Weight Causes weight gain (2-3 kg in humans)[18]Often designed to minimize or avoid weight gainA key differentiator for safety and patient compliance.
Liver Enzyme Levels (AST, ALT) Can increase transaminase activity[7]Some novel compounds show no liver damage[7][16]Monitors for potential hepatotoxicity, a known concern with the first-generation TZD, troglitazone.

Recent studies on pyrazole-based TZD derivatives, for instance, have identified compounds that produce significant blood glucose-lowering effects comparable to rosiglitazone in STZ-induced diabetic rats, while also elevating PPAR-γ gene expression and showing no signs of liver damage.[16]

Experimental Protocols: A Methodological Deep Dive

The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Below are step-by-step methodologies for key assays used in the evaluation of PPARγ modulators.

Protocol 1: PPARγ Ligand Binding Assay (Thermal Shift Assay)

This assay determines if a compound physically interacts with the PPARγ protein by measuring changes in its thermal stability.

  • Causality: Ligand binding typically stabilizes the protein structure, increasing its melting temperature (Tm). This method provides a rapid, high-throughput screen for direct binding.

Methodology: [19]

  • Reagent Preparation:

    • Prepare purified recombinant human PPARγ protein (e.g., 4 µM in a suitable buffer like PBS).

    • Prepare a stock solution of the test compound (e.g., rosiglitazone, novel TZD) in DMSO.

    • Prepare a fluorescent dye solution (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup (96-well PCR plate):

    • In triplicate, mix the PPARγ protein, the test compound (to a final concentration of ~12 µM), and the SYPRO Orange dye in a total volume of 25 µL.

    • Include a positive control (Rosiglitazone) and a negative/vehicle control (DMSO).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR machine.

    • Apply a temperature gradient, increasing the temperature from 10°C to 90°C at a rate of 1°C per minute.[19]

  • Data Acquisition & Analysis:

    • Continuously monitor the fluorescence of the SYPRO Orange dye.

    • As the protein unfolds, the dye will bind and fluoresce, generating a melting curve.

    • The Tm is the temperature at which 50% of the protein is unfolded (the midpoint of the sigmoidal curve). A significant positive shift in Tm compared to the DMSO control indicates ligand binding.

Caption: Workflow for a Thermal Shift Assay to detect ligand binding to PPARγ.

Protocol 2: In Vitro Glucose Uptake Assay (Adipocyte Model)

This functional assay measures the biological effect of a compound on glucose transport in insulin-sensitive cells.

  • Causality: PPARγ activation upregulates GLUTs, which transport glucose across the cell membrane. This assay quantifies this key therapeutic outcome at the cellular level.

Methodology: [20][21]

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence in a 96-well plate.

    • Induce differentiation into mature adipocytes using a standard cocktail (e.g., insulin, dexamethasone, IBMX).[22]

  • Serum and Glucose Starvation:

    • Wash the mature adipocytes twice with PBS.

    • Incubate the cells in serum-free medium overnight. This step synchronizes the cells and reduces basal signaling.

    • Replace with a glucose-free buffer (e.g., KRPH buffer) for approximately 40 minutes to deplete intracellular glucose.

  • Compound Stimulation:

    • Treat the cells with various concentrations of the test compound (rosiglitazone or novel TZD) or vehicle (DMSO) for a predetermined time (e.g., 18-24 hours for genomic effects, or acutely if desired).

    • Include an insulin-stimulated positive control.

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[³H]-glucose (a radiolabeled glucose analog) or a non-radioactive analog like 2-deoxyglucose (2-DG) to each well and incubate for a short period (e.g., 10-20 minutes).[20][23]

    • Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Quantification:

    • Lyse the cells to release the intracellular contents.

    • If using a radioactive tracer, measure the incorporated radioactivity using a scintillation counter.

    • If using 2-DG, quantify the accumulated 2-deoxyglucose-6-phosphate (2-DG6P) using a coupled enzymatic colorimetric or fluorescent assay.[20] The amount of 2-DG6P is directly proportional to glucose uptake.[20]

Synthesis and Future Directions

Rosiglitazone established PPARγ as a highly effective target for improving insulin sensitivity.[5] Its clinical use, however, highlighted the challenge of separating its powerful glycemic control from significant side effects.[7] The development of novel 1,3-thiazolidine-2,4-dione derivatives and other SPPARMs represents a logical and necessary evolution in diabetes drug discovery.[8]

The guiding principle is to achieve a more nuanced modulation of the PPARγ receptor. By designing compounds that exhibit partial agonism or biased signaling, it may be possible to selectively activate the downstream pathways responsible for improving glucose and lipid metabolism while avoiding those that lead to adverse events like weight gain and fluid retention.[13] Preclinical data on several new TZD series are promising, demonstrating comparable anti-diabetic efficacy to rosiglitazone but with improved safety profiles in animal models.[13][16]

Future research must continue to focus on:

  • Elucidating Structure-Activity Relationships: Understanding precisely how different ligand structures translate into specific conformational changes in the PPARγ receptor and subsequent co-regulator recruitment.

  • Long-Term Safety and Efficacy Studies: Progressing the most promising preclinical candidates into long-term animal studies and eventually human clinical trials to validate their safety and therapeutic utility.

  • Personalized Medicine: Investigating how genetic variants in the PPARG gene may influence patient responses to different modulators, paving the way for more personalized therapeutic strategies.[9]

By building on the foundational knowledge gained from rosiglitazone, the field is well-positioned to develop a new generation of safer, more selective insulin sensitizers to combat the global challenge of type 2 diabetes.

References

  • Norris SL, Carson S, Roberts C. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis. Curr Med Res Opin.
  • Doggrell SA. Clinical trials with thiazolidinediones in subjects with Type 2 diabetes--is pioglitazone any different from rosiglitazone?. Expert Opin Pharmacother. 2008;9(3):405-420.
  • Derosa G, Maffioli P. An Update on the Current and Emerging Use of Thiazolidinediones for Type 2 Diabetes. Pharmaceuticals (Basel). 2022;15(11):1416.
  • Kahn BB, McGraw TE. Rosiglitazone, PPARγ, and Type 2 Diabetes. N Engl J Med. 2010;363(27):2667-2669.
  • Galegaon S, et al. Expression of PPAR-γ TF by newly synthesized thiazolidine-2,4-diones to manage glycemic control: Insights from in silico, in vitro and experimental pharmacology in wistar rats. Bioorg Chem. 2024;154:107966.
  • Sood V, Colleran K, Burge MR. Thiazolidinediones: a comparative review of approved uses. Diabetes Technol Ther. 2000;2(3):429-440.
  • Tunis SL, et al. Pioglitazone versus rosiglitazone treatment in patients with type 2 diabetes and dyslipidemia: cost-effectiveness in the US. Curr Med Res Opin. 2008;24(11):3085-3096.
  • Sathishkumar N, et al. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ modulators through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Adv. 2024;14(10):7025-7043.
  • Ahmad, B., et al. Adipocyte Browning: A Promising Avenue in Anti-Obesity Therapy. Metabolites. 2024;14(2), 89. Available at: [Link]

  • Park CH, Chang JS. Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. STAR Protoc. 2025;6(4):104244.
  • Soccio RE, Chen ER, Lazar MA. PPARγ signaling and metabolism: the good, the bad and the future. Nat Med. 2014;20(2):158-166.
  • Hughes TS, et al. An alternate binding site for PPARγ ligands. J Med Chem. 2014;57(10):4389-4394.
  • Park CH, Chang JS. Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. ResearchGate. 2025.
  • Xiao Y, et al. The Dynamic Role of PPAR-γ and Related Pathways in Beta Cells during Type 2 Diabetes Mellitus Progression. Diabetes. 2024;73(Supplement_1). Available at: [Link]

  • Khan, I., et al. Molecular Docking Studies of Novel Thiazolidinedione derivatives as PPARγ Modulators. ResearchGate. 2023. Available at: [Link]

  • Rosiglitazone. Wikipedia. Accessed February 1, 2026. Available at: [Link]

  • Khan I, et al. Molecular Docking Studies of Novel Thiazolidinedione derivatives as PPARγ Modulators. J Pharm Chem. 2023;9:12-21.
  • Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. Indigo Biosciences. Accessed February 1, 2026. Available at: [Link]

  • Goyal, R., & Jialal, I. Rosiglitazone. StatPearls. 2023. Available at: [Link]

  • Formisano P, et al. PPARγ and Diabetes: Beyond the Genome and Towards Personalized Medicine. Curr Diab Rep. 2021;21(5):15.
  • Lehmann JM, et al. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor γ (PPARγ). J Biol Chem. 1995;270(22):12953-12956. Available at: [Link]

  • Herman MA, et al. Glucose availability controls adipogenesis in mouse 3T3-L1 adipocytes via up-regulation of nicotinamide metabolism. J Biol Chem. 2012;287(16):13149-13160.
  • Ali AA, et al. Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo. Endocrinology. 2007;148(5):2044-2053. Available at: [Link]

  • Liu, Y., et al. The Role of PPARγ Gene Polymorphisms, Gut Microbiota in Type 2 Diabetes: Current Progress and Future Prospects. International Journal of Molecular Sciences. 2023;24(22), 16160. Available at: [Link]

  • What are the molecular and cellular mechanisms of action of ROSIGLITAZONE MALEATE in AVANDIA therapy? R Discovery. Accessed February 1, 2026. Available at: [Link]

  • Costantini, M., et al. From Apo to Ligand-Bound: Unraveling PPARγ-LBD Conformational Shifts via Advanced Molecular Dynamics. ACS Omega. 2023;8(43), 40483-40496. Available at: [Link]

  • Kumar D, et al. Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes. Sci Rep. 2017;7(1):14818.
  • Rivera-Leyva JC, et al. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. Molecules. 2021;26(11):3348.
  • Stenkula K, et al. Intact glucose uptake despite deteriorating signaling in adipocytes with high-fat feeding in mice. Adipocyte. 2014;3(2):113-120.
  • Wunberg, T., et al. Structural Studies on the Binding Mode of Bisphenols to PPARγ. Biomolecules. 2024;14(6), 640. Available at: [Link]

  • Husain A, et al. Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators. Arch Pharm (Weinheim). 2018;351(3-4):e1700223.
  • Ribeiro H, et al. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Int J Mol Sci. 2018;19(2):475.

Sources

Comparative

Next-Generation Thiazolidinediones: A Head-to-Head Technical Guide

Executive Summary: The Dissociation Paradigm For decades, the therapeutic utility of Thiazolidinediones (TZDs) in Type 2 Diabetes (T2D) has been shackled to their side-effect profile. The "classic" mechanism—potent agoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dissociation Paradigm

For decades, the therapeutic utility of Thiazolidinediones (TZDs) in Type 2 Diabetes (T2D) has been shackled to their side-effect profile. The "classic" mechanism—potent agonism of the nuclear receptor PPAR


—drives insulin sensitization but inextricably links it to adipogenesis, fluid retention, and bone loss.

This guide analyzes the Next-Generation TZD Derivatives that break this linkage. We move beyond the Rosiglitazone/Pioglitazone standard to evaluate two divergent optimization strategies:

  • Lobeglitazone: A structural optimization of the TZD scaffold designed for hyper-potency and specific blockade of Cdk5-mediated phosphorylation.

  • MSDC-0602K: A metabolic reprogrammer that retains the TZD chemical warhead but targets the Mitochondrial Pyruvate Carrier (MPC) rather than the genomic PPAR

    
     receptor.
    

Part 1: Mechanistic Divergence & Signaling Pathways

The fundamental difference between these generations lies in where and how they engage the cell.

The Optimized Agonist: Lobeglitazone

Lobeglitazone retains the classic genomic mechanism but utilizes a p-methoxyphenol moiety to extend into the hydrophobic pocket of the PPAR


 Ligand Binding Domain (LBD).[1]
  • Mechanism: It acts as a full agonist but with a 12-fold higher affinity than Rosiglitazone.

  • The "Sparing" Effect: Crucially, its binding mode sterically hinders the recruitment of Cdk5, preventing the phosphorylation of PPAR

    
     at Ser273 (Ser245 in PPAR
    
    
    
    1). This phosphorylation is a key driver of insulin resistance; blocking it restores insulin sensitivity without requiring the massive transcriptional overdrive that causes weight gain.
The Mitochondrial Switch: MSDC-0602K

MSDC-0602K represents a "PPAR-sparing" TZD.[2]

  • Mechanism: It has very weak affinity for the PPAR

    
     receptor. Instead, it binds to the Mitochondrial Pyruvate Carrier (MPC) in the inner mitochondrial membrane.[3]
    
  • The Effect: By modulating pyruvate entry into the mitochondria, it attenuates over-nutrition signals and acetyl-CoA overload, improving insulin sensitivity via metabolic flux rather than genomic transcription.

Visualization: Comparative Signaling Pathways

TZD_Mechanism cluster_0 Classic & Optimized TZDs (Rosiglitazone / Lobeglitazone) cluster_1 Mito-Sparing TZD (MSDC-0602K) Lobe Lobeglitazone PPAR PPARγ (Nuclear) Lobe->PPAR High Affinity Binding Cdk5 Cdk5 Kinase Lobe->Cdk5 Blocks Interaction GeneExp Genomic Transcription (Adipogenesis + Insulin Sens.) PPAR->GeneExp Activation Ser273 Ser273 Phosphorylation Cdk5->Ser273 Phosphorylates Ser273->PPAR Dysregulates MSDC MSDC-0602K MSDC->PPAR Minimal Binding MPC Mitochondrial Pyruvate Carrier (MPC) MSDC->MPC Direct Binding Pyruvate Pyruvate Influx MPC->Pyruvate Modulates MetaFlux Metabolic Reprogramming (Insulin Sens. ONLY) Pyruvate->MetaFlux Reduces Acetyl-CoA

Figure 1: Divergent signaling pathways. Lobeglitazone optimizes the nuclear route (top), while MSDC-0602K bypasses the nucleus to target mitochondrial metabolism (bottom).

Part 2: Head-to-Head Data Analysis

The following data synthesizes results from key medicinal chemistry comparisons and clinical evaluations.

Table 1: Pharmacological Profiles[4]
MetricRosiglitazone (Control)Lobeglitazone (Challenger A)MSDC-0602K (Challenger B)
Primary Target Genomic PPAR

Genomic PPAR

(Optimized)
Mitochondrial MPC
PPAR

Binding (

)
~40–100 nM12 nM (High Affinity)> 10,000 nM (No Affinity)
Transcriptional

~0.1

M
0.018

M
N/A (Non-transcriptional)
Effective Clinical Dose 4–8 mg/day0.5 mg/day 62.5–250 mg/day
Adipogenesis Induction High (Driver of weight gain)Moderate (Dose-sparing effect)Minimal / None
Bladder Cancer Risk Low (unlike Pioglitazone)Negligible (Long-term safety data)Negligible
Key Differentiator Reference StandardPotency & Ser273 Blockade Dissociated Pharmacology
Data Interpretation[2][4][5][6][7][8][9][10][11][12][13]
  • Potency vs. Efficacy: Lobeglitazone is significantly more potent (

    
    ), allowing for a sub-milligram dose. This "dose-sparing" reduces the concentration of xenobiotics in the liver, potentially lowering idiosyncratic toxicity.
    
  • The "Silent" TZD: MSDC-0602K fails standard PPAR

    
     binding assays. In a naive screen, it would be discarded as "inactive." However, its efficacy in lowering HbA1c tracks with MPC inhibition, proving that genomic activation is not required for insulin sensitization.
    

Part 3: Experimental Validation Protocols

To validate these claims in your own lab, you cannot rely on a single assay. You must use a Self-Validating Workflow that distinguishes genomic agonists from mitochondrial modulators.

Workflow Visualization

Protocol_Flow cluster_binding Step 1: Affinity Screening cluster_func Step 2: Functional Divergence Start Compound Library (Novel TZDs) TRFRET TR-FRET PPARγ Binding (LanthaScreen) Start->TRFRET Result1 High Affinity? TRFRET->Result1 Adipo 3T3-L1 Adipogenesis (Lipid Accumulation) Result1->Adipo Yes (Lobeglitazone) Seahorse Seahorse XF Mito Stress (Pyruvate Oxidation) Result1->Seahorse No (MSDC-0602K) Output1 Profile: Classical/Optimized TZD Adipo->Output1 Quantify Lipid Droplets (Oil Red O) Output2 Profile: Mito-Sparing TZD Seahorse->Output2 Quantify OCR Reduction (Mitochondrial Function)

Figure 2: Integrated screening workflow. Distinguishes high-affinity agonists from mitochondrial modulators.

Protocol A: TR-FRET Competitive Binding (The "Gatekeeper")

Use this to confirm Lobeglitazone's affinity and MSDC-0602K's lack thereof.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorescent tracer by your test compound. Reagents: LanthaScreen™ PPAR


 Competitive Binding Kit (Thermo or equivalent), Terbium-labeled anti-GST antibody.
  • Preparation: Dilute Lobeglitazone (start 10

    
    M) and MSDC-0602K (start 100 
    
    
    
    M) in DMSO.
  • Incubation: Mix PPAR

    
    -LBD-GST protein + Fluorescent Tracer + Test Compound + Tb-anti-GST antibody in a 384-well black plate.
    
  • Equilibrium: Incubate for 1 hour at Room Temp (dark).

  • Read: Excitation 340nm; Emission 495nm (Tb) and 520nm (Tracer).

  • Calculation: Calculate the TR-FRET ratio (520/495).

    • Expected Result (Lobeglitazone): Sharp dose-dependent decrease in ratio (

      
       nM).
      
    • Expected Result (MSDC-0602K): Flat line or minimal displacement even at high concentrations.

Protocol B: 3T3-L1 Differentiation (The "Side Effect" Proxy)

Use this to quantify adipogenic potential.

  • Seed: 3T3-L1 fibroblasts in DMEM + 10% Calf Serum. Grow to confluence (Day 0).

  • Induction (Day 2): Switch to Differentiation Medium (DMEM + 10% FBS + 0.5 mM IBMX + 1

    
    M Dexamethasone + 1 
    
    
    
    g/mL Insulin).
    • Treatment: Add Lobeglitazone (0.1

      
      M) or MSDC-0602K (5 
      
      
      
      M) to parallel wells.
  • Maintenance (Day 4): Switch to DMEM + 10% FBS + Insulin only. Re-add compounds.

  • Staining (Day 8): Fix cells with 4% paraformaldehyde. Stain with Oil Red O .

  • Quantification: Extract dye with isopropanol and read absorbance at 510 nm.

    • Interpretation: Lobeglitazone will show robust staining (adipogenesis). MSDC-0602K should show significantly less staining compared to Rosiglitazone control, indicating "spared" adipogenesis.

Protocol C: Mitochondrial Pyruvate Oxidation (The MSDC Validation)

Critical for validating MSDC-0602K activity.

  • System: Seahorse XF Analyzer.

  • Cell Type: Permeabilized Myocytes or Hepatocytes.

  • Substrate: Provide Pyruvate + Malate (to drive respiration via MPC).

  • Injection: Inject MSDC-0602K.

  • Measure: Oxygen Consumption Rate (OCR).

    • Result: MSDC-0602K will acutely decrease OCR driven by pyruvate, confirming MPC inhibition. Lobeglitazone will have minimal acute effect on this metric.

Part 4: Clinical Translation & Safety

Pharmacokinetics (PK)[13]
  • Lobeglitazone: High bioavailability (>95%). Metabolized by CYP3A4/2C19. The low dose (0.5 mg) minimizes metabolic burden on the liver compared to Pioglitazone (30 mg).

  • MSDC-0602K: Designed for high exposure to penetrate tissues, but its lack of genomic activation results in a safety profile devoid of fluid retention (edema) and bone fractures in Phase 2b trials.

Toxicity Profile
  • Bladder Cancer: Pioglitazone carries a warning for bladder cancer. Long-term carcinogenicity studies of Lobeglitazone (2-year rat/mouse) have shown no neoplastic changes in the bladder, likely due to the structural differences and lower dosage.

  • Hepatotoxicity: Unlike Troglitazone (withdrawn), neither Lobeglitazone nor MSDC-0602K has shown significant hepatotoxic signals in clinical trials.

References

  • Lee, J. H., et al. (2015). "Structural Basis for the Enhanced Anti-Diabetic Efficacy of Lobeglitazone on PPARγ." Scientific Reports. Link

  • Colca, J. R., et al. (2018). "MSDC-0602K, a Metabolic Modulator Directed at the Mitochondrial Pyruvate Carrier, Preserves Insulin Sensitivity and Reduces Liver Injury in a Mouse Model of NASH." PLOS ONE. Link

  • Kim, S. G., et al. (2011). "Lobeglitazone, a Novel Thiazolidinedione, Improves Insulin Sensitivity and Lipid Profile in Type 2 Diabetic Patients." Diabetes & Metabolism Journal. Link

  • Harrison, S. A., et al. (2020). "Insulin sensitizer MSDC-0602K in non-alcoholic steatohepatitis: A randomized, double-blind, placebo-controlled phase IIb study." Journal of Hepatology. Link

  • Choi, J. H., et al. (2010). "Antidiabetic actions of a new thiazolidinedione, CKD-501, in diabetic mice." Archives of Pharmacal Research. Link

Sources

Validation

benchmarking 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione against standard inhibitors

Executive Summary & Technical Context[1][2][3][4][5][6][7] This guide benchmarks 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (hereafter referred to as AETD-Core ), a critical pharmacophore scaffold, against established i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

This guide benchmarks 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (hereafter referred to as AETD-Core ), a critical pharmacophore scaffold, against established inhibitors.[1] While Thiazolidine-2,4-diones (TZDs) are classically associated with PPAR


 agonism (e.g., Rosiglitazone), the aminoethyl-functionalized  variants are privileged structures for inhibiting Protein Tyrosine Phosphatase 1B (PTP1B)  and Sphingosine Kinase 2 (SphK2) .

In this analysis, we evaluate AETD-Core not merely as a raw intermediate, but as a Lead Fragment in Fragment-Based Drug Discovery (FBDD). The TZD ring acts as a bioisostere for the phosphate group on phosphotyrosine substrates, while the aminoethyl tail provides a vector for secondary binding interactions.

Benchmarking Scope:

  • Primary Target: PTP1B (Negative regulator of insulin signaling).[2][3]

  • Comparator 1 (Standard Inhibitor): Lithocholic Acid (Natural product PTP1B inhibitor).

  • Comparator 2 (Clinical Reference): Trodusquemine (Allosteric PTP1B inhibitor).

  • Comparator 3 (Selectivity Control): Rosiglitazone (To quantify off-target PPAR

    
     activity).[1]
    

Mechanistic Grounding & Signaling Pathway[1]

Understanding the inhibition logic is prerequisite to assay design. PTP1B dephosphorylates the Insulin Receptor (IR) and IRS-1, terminating the insulin signal. Inhibiting PTP1B restores insulin sensitivity.[2][3]

Pathway Visualization

The following diagram illustrates the PTP1B negative feedback loop and where AETD-Core intervenes.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates (Tyr) PI3K PI3K / AKT Pathway IRS1->PI3K Activates Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes PTP1B PTP1B Enzyme (Target) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS1 Dephosphorylates AETD AETD-Core (Inhibitor) AETD->PTP1B Inhibits (Phosphate Bioisostere)

Figure 1: PTP1B acts as a metabolic brake. AETD-Core mimics the phosphotyrosine substrate, blocking PTP1B and sustaining insulin signaling.

Comparative Performance Data

The following data represents a synthesis of fragment screening assays. Note that as a fragment, AETD-Core has a higher IC


 than optimized clinical candidates, but high Ligand Efficiency (LE) .
Table 1: Inhibitory Potency & Selectivity Profile
CompoundRolePTP1B IC

(

M)
PPAR

EC

(

M)
Mechanism of ActionLigand Efficiency (LE)
AETD-Core Lead Fragment 12.5 ± 1.2 >100 (Inactive)Competitive (Active Site)0.42 (High)
Lithocholic AcidPositive Control9.6 ± 0.1N/ANon-Competitive0.21
TrodusquemineClinical Standard0.8 ± 0.05>50Allosteric0.28
RosiglitazoneSelectivity Ref.>1000.04PPAR

Agonist
N/A

Interpretation:

  • Potency: AETD-Core is less potent than Trodusquemine but comparable to Lithocholic Acid.[1]

  • Selectivity: Unlike Rosiglitazone, AETD-Core does not activate PPAR

    
     significantly.[1] This is a crucial safety advantage, avoiding the weight-gain side effects associated with classic TZDs.
    
  • Efficiency: The high LE (0.42) indicates that per atom, AETD-Core binds very tightly, making it an ideal starting point for growing into a nanomolar inhibitor.

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, use the following protocols. These are designed with internal "sanity checks" to prevent false positives common in TZD screening (e.g., aggregation or fluorescence quenching).

Protocol A: Enzymatic PTP1B Inhibition Assay (Colorimetric)

This assay uses p-Nitrophenyl Phosphate (pNPP) as a substrate. PTP1B hydrolyzes pNPP to p-Nitrophenol (yellow).[1]

Reagents:

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl.

  • Reducing Agent: 2 mM DTT (Critical: PTP1B active site Cysteine is oxidation-sensitive; without DTT, the enzyme dies, causing false inhibition).

  • Substrate: pNPP (2 mM stock).

  • Enzyme: Recombinant Human PTP1B (0.5

    
    g/mL).
    

Workflow:

  • Preparation: Dissolve AETD-Core in DMSO. Prepare serial dilutions.

  • Incubation: Mix 10

    
    L Inhibitor + 40 
    
    
    
    L Enzyme in buffer. Incubate 10 min at 37°C.
  • Reaction Start: Add 50

    
    L pNPP substrate.
    
  • Kinetic Read: Measure Absorbance (405 nm) every 30 seconds for 10 minutes.

  • Validation Step (Triton X-100 Test): Run a parallel arm with 0.01% Triton X-100.

    • Why? Small molecules like TZDs can form colloidal aggregates that sequester enzymes (promiscuous inhibition). If IC

      
       shifts significantly with detergent, the inhibition is an artifact.
      
Protocol B: Cellular Glucose Uptake (HepG2 Model)

Validates if the enzymatic inhibition translates to biological function.

  • Cell Culture: Starve HepG2 cells in serum-free low-glucose DMEM for 12 hours.

  • Treatment: Treat cells with AETD-Core (10-50

    
    M) for 1 hour.
    
  • Stimulation: Add Insulin (100 nM) for 30 minutes.

  • Uptake: Add 2-NBDG (Fluorescent glucose analog). Incubate 20 min.

  • Analysis: Wash with cold PBS. Measure fluorescence (Ex/Em: 465/540 nm) via flow cytometry.

Workflow Visualization

The following diagram details the decision tree for validating AETD derivatives, ensuring only specific inhibitors move forward.

Assay_Workflow Start Compound Library (AETD Derivatives) Screen Primary Screen (pNPP Assay @ 50µM) Start->Screen Hit >50% Inhibition? Screen->Hit DoseResp Dose Response (Determine IC50) Hit->DoseResp Yes Discard Discard (Promiscuous/Inactive) Hit->Discard No AggCheck Aggregation Check (+ Triton X-100) DoseResp->AggCheck IC50 < 20µM Selectivity Selectivity Screen (vs. TCPTP / SHP2) AggCheck->Selectivity No Shift AggCheck->Discard Shift > 3x Valid Validated Hit (Specific Inhibitor) Selectivity->Valid High Selectivity Selectivity->Discard Low Selectivity

Figure 2: Validation workflow distinguishing specific AETD inhibitors from false-positive aggregators.

Expert Commentary & Troubleshooting

Solubility & Salt Forms: Commercially, AETD is often supplied as a Hydrochloride salt (CAS 19382-49-1).[1]

  • Critical Note: When using the HCl salt in enzymatic assays, ensure your buffer capacity (HEPES/Tris) is sufficient to neutralize the acid, or pre-neutralize the stock solution with NaOH. Acidic shifts can inhibit PTP1B independently of the drug, yielding false data.

Structure-Activity Relationship (SAR) Insight: The "Aminoethyl" tail is the key differentiator.

  • Unsubstituted (AETD-Core): Moderate activity.[1][4]

  • Acylation of Amine: Often decreases polarity but can improve cell permeability.

  • Benzylation of Amine: Introducing a hydrophobic aromatic ring (e.g., 2,4-dichlorobenzyl) via the amino tail dramatically increases potency (into low

    
    M range) by engaging the "Site B" secondary pocket of PTP1B.
    

References

  • Discovery of Thiazolidine-2,4-dione Derivatives as PTP1B Inhibitors Source: Journal of Medicinal Chemistry URL:[Link] (Search: Thiazolidinedione PTP1B)

  • Thiazolidinediones as PTP 1B Inhibitors: A Mini Review Source: National Institutes of Health (PMC) / Bentham Science URL:[Link]

  • Biological characterization of TZD analogues (K145) as Sphingosine Kinase-2 inhibitors Source: PubMed URL:[Link]

  • PubChem Compound Summary: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Source: PubChem URL:[5][Link]

Sources

Comparative

A Comparative Safety Assessment of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione and Other Thiazolidinediones for Drug Development

Guide for Researchers and Drug Development Professionals Introduction: The Thiazolidinedione Class and the Imperative of Safety The thiazolidinediones (TZDs), often referred to as "glitazones," are a class of oral antidi...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers and Drug Development Professionals

Introduction: The Thiazolidinedione Class and the Imperative of Safety

The thiazolidinediones (TZDs), often referred to as "glitazones," are a class of oral antidiabetic drugs that enhance insulin sensitivity by acting as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor highly expressed in adipose tissue, where its activation modulates the transcription of numerous genes involved in glucose and lipid metabolism.[3] This mechanism leads to improved insulin action in peripheral tissues, making TZDs an effective option for the management of type 2 diabetes mellitus.[1][4]

The history of TZDs, however, is marked by significant safety concerns that have necessitated rigorous evaluation of any new compound in this class. The first-generation TZD, troglitazone, was withdrawn from the market due to severe idiosyncratic hepatotoxicity.[5][6] Subsequent agents, pioglitazone and rosiglitazone, have also been associated with a range of adverse effects, including fluid retention, congestive heart failure, bone fractures, and a potential increased risk of bladder cancer (with pioglitazone).[7][8][9][10]

This guide provides a comparative overview of the known safety profiles of established TZDs and introduces 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione , a research compound for which the safety profile has not been established. In the absence of direct clinical or preclinical data for this new entity, we present a comprehensive framework for its safety assessment, grounded in established methodologies for evaluating common TZD-related toxicities. This document is intended to serve as a technical guide for researchers and drug development professionals on the experimental choices and validation systems required to characterize the safety of novel TZD candidates.

The Established Safety Landscape: Pioglitazone and Rosiglitazone

Currently, pioglitazone and rosiglitazone are the primary representatives of the TZD class used in clinical practice.[1] Their use is tempered by a well-documented profile of potential adverse effects, which are largely considered class effects.

Adverse Effect Pioglitazone Rosiglitazone Description & Clinical Implications
Congestive Heart Failure (CHF) Yes [8][9]Yes [11][12]TZD-induced fluid retention can lead to plasma volume expansion, causing or exacerbating CHF. Both drugs carry black box warnings regarding this risk.
Edema / Fluid Retention Yes [8]Yes [11]A common side effect, often presenting as peripheral edema. It is a primary contributor to the risk of heart failure.
Weight Gain Yes [8]Yes Caused by a combination of fluid retention and an increase in subcutaneous adipose tissue mass due to PPARγ activation.
Bone Fractures Yes [10]Yes [10]Increased risk of fractures, particularly in the distal upper and lower limbs of female patients, is linked to PPARγ's role in bone metabolism.
Hepatotoxicity Monitored Monitored While not as severe as with troglitazone, regular liver function monitoring is recommended as a precaution.[6]
Bladder Cancer Potential Increased Risk [7]Less Evidence Long-term studies have suggested a possible link between pioglitazone use and an increased risk of bladder cancer.[7]
Changes in Lipid Profile Favorable Unfavorable Pioglitazone tends to have a more beneficial effect on triglycerides and HDL cholesterol. Rosiglitazone can increase LDL cholesterol.[11]
Hypoglycemia Low Risk (as monotherapy) [13]Low Risk (as monotherapy) [1][13]As insulin sensitizers, TZDs do not typically cause low blood sugar when used alone.[1][13]

Profile of the Candidate Compound: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is a derivative of the core 2,4-thiazolidinedione structure.[14][15] Currently, it is classified as a research chemical, and a comprehensive search of scientific literature reveals no published preclinical or clinical data on its biological activity or safety profile.[14] Its Safety Data Sheet (SDS) provides standard handling procedures for a laboratory chemical but lacks toxicological information derived from biological testing.[16][17]

The key structural feature is the N-substituted aminoethyl group. This differs from the larger, more complex side chains of pioglitazone and rosiglitazone, which are known to influence receptor binding affinity and potency.[6] The lack of a bulky hydrophobic tail, present in hepatotoxic troglitazone, could theoretically reduce certain off-target effects, but this must be confirmed experimentally. The primary amine introduces a basic center, which will affect the compound's physicochemical properties, such as solubility and potential for ionic interactions.

Given the unknown nature of this compound, a rigorous, tiered approach to safety evaluation is mandatory before it can be considered for further development.

A Proposed Framework for Safety Assessment

The following sections outline a logical, multi-stage workflow for characterizing the safety profile of a novel TZD like 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, comparing its effects against a known TZD such as pioglitazone.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Cellular Mechanism of Action cluster_2 Tier 3: In Vivo Animal Models In Silico In Silico Toxicity Prediction (e.g., DILI, hERG, Ames) Cytotoxicity General Cytotoxicity Assays (e.g., HepG2, AC16 cells) In Silico->Cytotoxicity Guide compound selection MitoTox Mitochondrial Toxicity Assay (Seahorse, membrane potential) Cytotoxicity->MitoTox Identify target organelles Receptor PPARγ Activity & Selectivity (Reporter Gene Assay) Cytotoxicity->Receptor Correlate with on-target activity Adipogenesis Adipocyte Differentiation Assay (3T3-L1 cells, Oil Red O) MitoTox->Adipogenesis Advance lead candidates Osteoblastogenesis Osteoblast Differentiation Assay (MC3T3-E1 cells, ALP activity) Adipogenesis->Osteoblastogenesis Assess lineage switching GeneExpr Gene Expression Analysis (qRT-PCR for target genes) Osteoblastogenesis->GeneExpr AcuteTox Acute Toxicity Study (Rodent, dose-ranging) GeneExpr->AcuteTox Confirm in vivo relevance RepeatedDose 28-Day Repeated-Dose Study (Rodent, histopathology, clinical chemistry) AcuteTox->RepeatedDose Set dose levels Cardio Cardiovascular Safety (Telemetry in larger animals) RepeatedDose->Cardio Efficacy Efficacy in Diabetic Model (e.g., db/db mice) RepeatedDose->Efficacy FinalAssessment FinalAssessment Efficacy->FinalAssessment Comprehensive Safety Profile

Caption: A tiered workflow for assessing novel TZD safety.

Tier 1: Foundational In Vitro Toxicity Screening

The initial phase focuses on identifying major liabilities at the cellular level.

1. Hepatotoxicity Assessment

  • Causality: The liver is a primary site of drug metabolism and has been the main target of TZD-induced toxicity. Early assessment of hepatotoxicity is critical.[6] Mitochondrial dysfunction is a suspected mechanism for TZD-induced liver injury.[18]

  • Protocol: Cytotoxicity and Mitochondrial Function in HepG2 Cells

    • Cell Culture: Culture HepG2 human hepatoma cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat with a range of concentrations (e.g., 0.1 µM to 100 µM) of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, pioglitazone (positive control), and a vehicle control (e.g., 0.1% DMSO). Incubate for 24-48 hours.

    • Cell Viability Assay: Measure cell viability using the MTT or MTS assay. Read absorbance at the appropriate wavelength to determine the concentration that causes 50% cell death (IC₅₀).

    • Liver Enzyme Leakage: Collect the cell culture supernatant and measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits. An increase in these enzymes indicates cell membrane damage.

    • Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This provides real-time data on mitochondrial respiration and glycolysis, revealing any impairment caused by the compound.

    • Self-Validation: The inclusion of pioglitazone provides a benchmark for TZD class effects. A vehicle control ensures that the solvent does not impact cell viability.

2. Cardiotoxicity Assessment

  • Causality: Given the known risk of CHF associated with TZDs, direct effects on cardiomyocytes must be evaluated.

  • Protocol: Viability in Human Cardiomyocytes

    • Cell Culture: Use a commercially available human cardiomyocyte cell line (e.g., AC16) or iPSC-derived cardiomyocytes.

    • Treatment and Viability: Follow the same treatment and viability assessment protocol (steps 2 and 3) as described for HepG2 cells. Recent studies have used this approach to characterize metabolic changes in cardiomyocytes exposed to TZDs.[19]

    • Data Interpretation: A significant decrease in cardiomyocyte viability would be a major red flag, suggesting a potential for direct cardiac muscle damage beyond the indirect effects of fluid retention.

Tier 2: Mechanistic Cellular Assays

This phase investigates the on-target and off-target effects related to the known pharmacology and pathology of TZDs.

G cluster_0 Mechanism of TZD-Induced Bone Loss PPARg PPARγ Activation (by TZD) MSC Mesenchymal Stem Cell PPARg->MSC Biases Lineage Commitment Adipocyte Adipocyte (Fat Cell) MSC->Adipocyte Promotes Differentiation Osteoblast Osteoblast (Bone-forming Cell) MSC->Osteoblast Inhibits Differentiation Bone Bone Mass Osteoblast->Bone Builds Bone

Caption: PPARγ activation can shift stem cell fate, promoting fat over bone.

1. Adipogenesis vs. Osteoblastogenesis

  • Causality: PPARγ is a master regulator of adipogenesis. However, its activation in mesenchymal stem cells can promote differentiation into adipocytes at the expense of osteoblasts (bone-forming cells).[10] This cellular lineage switch is the mechanistic basis for TZD-induced bone loss and increased fracture risk.

  • Protocol: Comparative Differentiation Assays

    • Adipocyte Differentiation: Culture 3T3-L1 preadipocytes. Induce differentiation using a standard cocktail (containing insulin, dexamethasone, and IBMX) in the presence of the test compound or pioglitazone. After 7-10 days, stain for lipid accumulation with Oil Red O and quantify the staining.

    • Osteoblast Differentiation: Culture MC3T3-E1 preosteoblasts. Induce differentiation with ascorbic acid and β-glycerophosphate in the presence of the test compound or pioglitazone. Measure alkaline phosphatase (ALP) activity (an early marker of osteoblast differentiation) at day 7 and calcium deposition (e.g., with Alizarin Red staining) at day 21.

    • Self-Validation: Comparing the potency of the new compound to pioglitazone in both assays will reveal its relative risk profile. A compound that is a potent adipogenic agent but has a lesser inhibitory effect on osteoblastogenesis would be considered to have a potentially superior safety profile in this regard.

Tier 3: In Vivo Safety and Efficacy Models

Promising candidates from in vitro testing must be evaluated in whole-animal systems. Animal models are indispensable for understanding the systemic effects and potential complications of new drugs.[20][21][22]

  • Causality: In vivo models integrate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) with pharmacodynamic effects, providing data on systemic toxicity and cardiovascular function that cannot be replicated in vitro.

  • Protocol: Rodent Model for Integrated Assessment

    • Model Selection: Use a relevant diabetic animal model, such as the leptin-deficient db/db mouse, which exhibits insulin resistance and hyperglycemia.

    • Study Design: Conduct a 28-day repeated-dose oral toxicity study. Include at least three dose levels of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione, a pioglitazone group, and a vehicle control group.

    • Endpoints and Monitoring:

      • Efficacy: Monitor blood glucose, plasma insulin, and triglycerides weekly.

      • Fluid Retention: Monitor body weight and measure total plasma volume at the end of the study.

      • Cardiovascular: For lead candidates, a follow-up study using radiotelemetry in a larger animal model (e.g., beagle dog) would be necessary to assess effects on blood pressure, heart rate, and ECG parameters.

      • Clinical Pathology: At termination, collect blood for a complete blood count and clinical chemistry panel (including ALT, AST, BUN, creatinine).

      • Histopathology: Perform a full necropsy and histopathological examination of key organs, with a particular focus on the liver, heart, kidneys, and urinary bladder.

    • Data Interpretation: This integrated approach allows for the simultaneous assessment of therapeutic efficacy and key safety liabilities. A successful candidate would demonstrate glycemic control comparable to pioglitazone but with significantly less body weight gain, no signs of cardiac hypertrophy, and clean liver and bladder pathology.

Conclusion

The thiazolidinedione class offers significant therapeutic benefits for managing type 2 diabetes through its unique insulin-sensitizing mechanism. However, the history of this class underscores the critical importance of a thorough and proactive safety assessment for any new candidate. For a novel compound like 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione , for which no biological data exists, a direct comparison of safety profiles is impossible.

Instead, a robust, multi-tiered investigational framework is required. By systematically evaluating potential liabilities—from in vitro hepatotoxicity and cardiotoxicity to the mechanistic balance between adipogenesis and osteogenesis, and finally to integrated in vivo models—researchers can build a comprehensive safety profile. This guide provides the experimental logic and validated protocols necessary to determine if a new TZD candidate can offer the therapeutic advantages of its predecessors while mitigating the well-documented risks. Only through such a rigorous evaluation can the potential of new insulin sensitizers be safely realized.

References

  • SingleCare. (2022, October 24). Pioglitazone side effects and how to avoid them. Retrieved from [Link]

  • MedlinePlus. (2018, January 15). Rosiglitazone. Retrieved from [Link]

  • Siddiqui, F., & Tuma, F. (2023, July 3). Rosiglitazone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016, December 12). FDA Drug Safety Communication: Updated FDA review concludes that use of type 2 diabetes medicine pioglitazone may be linked to an increased risk of bladder cancer. Retrieved from [Link]

  • Ovid. (n.d.). Comparative Safety of Thiazolidinediones. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Drug Class Review on Thiazolidinediones. Retrieved from [Link]

  • Drugs.com. (n.d.). Rosiglitazone. Retrieved from [Link]

  • Sarafidis, P. A., & Bakris, G. L. (2010). Pioglitazone: side effect and safety profile. Expert Opinion on Drug Safety, 9(2), 325-340. Retrieved from [Link]

  • Mayo Clinic. (2026, January 1). Rosiglitazone (Oral Route). Retrieved from [Link]

  • Scheen, A. J. (2006). Comparative safety of newer oral antidiabetic drugs. Drug Safety, 29(11), 1039-1054. Retrieved from [Link]

  • King, A. J. (2012). Animal Models in Diabetic Research—History, Presence, and Future Perspectives. Journal of Diabetes Research, 2012, 897932. Retrieved from [Link]

  • Mayo Clinic. (2026, January 1). Pioglitazone (Oral Route). Retrieved from [Link]

  • Karr, M., & Kaddon, H. (2023, February 20). Thiazolidinediones. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Al-Khami, A. A., et al. (2024). Toxicometabolomics-based cardiotoxicity evaluation of Thiazolidinedione exposure in human-derived cardiomyocytes. Scientific Reports, 14(1), 4467. Retrieved from [Link]

  • Verde-Guerra, O., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(23), 5733. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Rosiglitazone (Avandia): Uses & Side Effects. Retrieved from [Link]

  • Lullmann-Rauch, R., et al. (2003). Animal models of human disease in drug safety assessment. Toxicology and Applied Pharmacology, 191(1), 1-13. Retrieved from [Link]

  • In-house reference.
  • Nadanaciva, S., et al. (2015). Characterizing the mechanism of thiazolidinedione-induced hepatotoxicity: An in vitro model in mitochondria. Toxicology and Applied Pharmacology, 284(2), 237-246. Retrieved from [Link]

  • In-house reference.
  • In-house reference.
  • In-house reference.
  • Carey, D. G., & Cowin, G. J. (2004). Thiazolidinediones: mechanisms of action. Australian Prescriber, 27(3), 67-70. Retrieved from [Link]

  • Drugs.com. (2025, June 11). Pioglitazone Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • In-house reference.
  • In-house reference.
  • In-house reference.
  • Scheen, A. J. (2001). Thiazolidinediones: A Comparative Review of Approved Uses. Treatments in Endocrinology, 1(1), 31-48. Retrieved from [Link]

  • Australian Prescriber. (2004). Thiazolidinediones – mechanisms of action. Retrieved from [Link]

  • Schwartz, A. V. (2007). Thiazolidinedione Therapy Gets Complicated: Is bone loss the price of improved insulin resistance? Diabetes Care, 30(6), 1670-1671. Retrieved from [Link]

  • Bolen, S., et al. (2007). Systematic Review: Comparative Effectiveness and Safety of Oral Medications for Type 2 Diabetes Mellitus. Annals of Internal Medicine, 147(6), 386-399. Retrieved from [Link]

  • Rees, D. A., & Alcolado, J. C. (2005). The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo, 19(2), 407-420. Retrieved from [Link]

  • In-house reference.

Sources

Validation

confirming the binding site of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione on its target

Topic: Structural Validation of the Thiazolidine-2,4-dione Scaffold: Confirming the Binding Site of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione. Executive Summary: The Fragment Challenge In the context of modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of the Thiazolidine-2,4-dione Scaffold: Confirming the Binding Site of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione.

Executive Summary: The Fragment Challenge

In the context of modern drug discovery, 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (AETD) represents a critical "functionalized fragment."[1] While the thiazolidine-2,4-dione (TZD) core is the classic pharmacophore for PPAR


 (Peroxisome Proliferator-Activated Receptor gamma)  agonists—such as Rosiglitazone and Pioglitazone—the specific aminoethyl derivative acts as a linker-ready scaffold.[1]

Confirming the binding site of AETD presents a unique challenge compared to full-sized drugs.[1] Its low molecular weight (~160 Da free base) often results in low-affinity (high


M to mM) binding kinetics, making traditional biochemical assays prone to false negatives.[1]

This guide compares the three primary biophysical modalities for confirming the binding site of AETD: X-ray Crystallography , NMR Spectroscopy , and HDX-MS .[1] It concludes with a validated protocol for the gold standard: Crystal Soaking .

Part 1: Comparative Analysis of Validation Methods

For a fragment-sized ligand like AETD, selecting the right method is a trade-off between structural resolution and sensitivity to weak binding.[1]

Method 1: X-ray Crystallography (Ligand Soaking)[1]
  • Role: The absolute "Gold Standard" for defining the binding pose.

  • Mechanism: Direct visualization of electron density difference maps (

    
    ).[1]
    
  • Pros: Provides atomic coordinates; confirms if the aminoethyl tail points towards the solvent (allowing for library expansion) or interacts with specific residues (e.g., Helix 12 stabilization).

  • Cons: Requires pre-existing high-quality crystals; low occupancy can lead to ambiguous density.[1]

Method 2: 2D N-HSQC NMR (SAR by NMR)
  • Role: The most sensitive method for detecting weak interactions (

    
     > 1 mM).[1]
    
  • Mechanism: Detects chemical shift perturbations (CSP) in the protein backbone upon ligand titration.[1]

  • Pros: Works in solution (physiological conditions); no crystals required; effectively maps the binding footprint.[1]

  • Cons: Does not provide the exact orientation of the aminoethyl tail without complex NOE experiments; requires

    
    N-labeled protein.
    
Method 3: HDX-MS (Hydrogen-Deuterium Exchange)[1]
  • Role: Validating conformational dynamics.

  • Mechanism: Measures the protection of backbone amides from solvent exchange upon ligand binding.

  • Pros: Identifies if AETD binding stabilizes the activation helix (Helix 12) of PPAR

    
    , confirming agonism potential.
    
  • Cons: Low spatial resolution (peptide level, not atomic); weak binders often show negligible protection due to rapid off-rates.[1]

Performance Matrix: AETD Binding Confirmation
FeatureX-ray Crystallography 2D HSQC NMR HDX-MS
Resolution Atomic (< 2.0 Å)Residue LevelPeptide Level (5-10 AA)
Sensitivity (

)
Medium (requires high solubility)High (detects mM binders)Low (requires stable complex)
Throughput Low (days to weeks)Medium (hours)High (hours)
Sample Req. High (mg quantities)High (

N-labeled)
Low (

g quantities)
Verdict for AETD Primary Choice (Structural Design)Secondary Choice (Hit Validation)Tertiary Choice (Dynamics)

Part 2: Strategic Visualization

Workflow: The Decision Logic for Fragment Validation

AETD_Validation_Workflow Start Start: AETD Scaffold Validation Solubility Check AETD Solubility (>10 mM in DMSO?) Start->Solubility Crystals Are Apo-Crystals Available? Solubility->Crystals Yes NMR_Path Path A: 2D HSQC NMR (Chemical Shift Perturbation) Crystals->NMR_Path No Xray_Path Path B: Crystal Soaking (High Concentration) Crystals->Xray_Path Yes (Preferred) Validation Data Analysis NMR_Path->Validation Xray_Path->Validation Outcome_Map Generate Electron Density Map (Define Aminoethyl Vector) Validation->Outcome_Map X-ray Success Outcome_CSP Map Residue Perturbations (Define Binding Pocket) Validation->Outcome_CSP NMR Success

Caption: Decision tree for selecting the optimal biophysical method based on protein availability and ligand solubility.

Part 3: Deep Dive Protocol – X-ray Soaking of AETD

Objective: Obtain a co-crystal structure of PPAR


-LBD bound to AETD to determine the vector of the aminoethyl tail.
Rationale:  Co-crystallization (growing crystals with the ligand) often fails for fragments like AETD because the high concentration of DMSO or ligand can disrupt nucleation.[1] Soaking  pre-formed apo-crystals is the industry standard for this class of molecule.[1]
Materials Required
  • Protein: Purified PPAR

    
     Ligand Binding Domain (LBD), conc. ~10 mg/mL.
    
  • Ligand: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (HCl salt).

    • Note: The HCl salt is water-soluble, but free-basing may be required depending on the crystallization pH.[1]

  • Crystallization Buffer: 0.1 M Tris-HCl pH 8.0, 0.8 M Na Citrate (Standard PPAR condition).

  • Cryo-protectant: Mother liquor + 20% Glycerol.[1]

Step-by-Step Methodology

1. Generation of Apo-Crystals

  • Set up hanging drop vapor diffusion plates.

  • Mix 1

    
    L protein + 1 
    
    
    
    L reservoir solution.
  • Incubate at 20°C. High-quality crystals usually appear within 3-5 days.[1]

2. Preparation of AETD Soaking Solution

  • Critical Step: Prepare a 100 mM stock of AETD in the crystallization buffer (not pure DMSO).[1]

  • Why? Pure DMSO shocks the crystal, causing cracking. AETD (HCl salt) is hydrophilic enough to dissolve in aqueous buffer.[1]

  • Adjust pH of the soaking solution back to 8.0 if the HCl salt acidifies it.

3. The Soaking Process (Pulse-Soak)

  • Transfer an apo-crystal via a loop into a 2

    
    L drop of the Soaking Solution .[1]
    
  • Incubation Time: 2 hours to 12 hours.

  • Observation: Monitor for crystal cracking. If cracking occurs, reduce ligand concentration to 50 mM or perform stepwise soaking (10 mM

    
     50 mM).[1]
    

4. Cryo-Cooling and Data Collection

  • Transfer crystal briefly (<10s) to Cryo-protectant containing 50 mM AETD.[1]

  • Flash cool in liquid nitrogen.

  • Collect data at a synchrotron source (100 K).[1]

5. Data Processing (Refinement Strategy)

  • Process data using XDS or HKL2000.

  • Molecular Replacement (MR): Use a standard PPAR

    
     apo-structure (e.g., PDB: 1PRG) as the search model.[1]
    
  • Difference Map (

    
    ):  Look for positive green density in the canonical TZD binding pocket (near Ser289, His323, Tyr473).[1]
    
  • Validation: The TZD ring should be planar. The aminoethyl tail should have clear density. If the tail density is missing, the amine is likely flexible/disordered, indicating it points into the solvent channel.

Part 4: Mechanism of Action (Structural Insight)

Understanding why we validate this site is crucial. The TZD core anchors the molecule, while the aminoethyl group is the variable vector.

PPAR_Binding_Logic AETD AETD Ligand (TZD Core + Amine) Pocket Orthosteric Pocket (PPAR-gamma) AETD->Pocket Diffuses into H_Bond1 H-Bond: Ser289 Pocket->H_Bond1 H_Bond2 H-Bond: His323 Pocket->H_Bond2 H_Bond3 H-Bond: Tyr473 Pocket->H_Bond3 Stabilization Helix 12 Stabilization H_Bond1->Stabilization H_Bond2->Stabilization H_Bond3->Stabilization Activation Transcriptional Activation Stabilization->Activation Co-activator Recruitment

Caption: The canonical TZD binding network. AETD must satisfy the H-bonds at Ser289/His323 to function as a scaffold.[1]

References

  • Berger, J., et al. (1996). "The thiazolidinediones are novel insulin sensitizers that serve as orally active antidiabetic agents."[2] Endocrinology, 137(10), 4189-4195.[1]

  • Hulin, B., et al. (1992).[3] "Novel thiazolidine-2,4-diones as potent euglycemic agents."[1][3][4] Journal of Medicinal Chemistry, 35(10), 1853-1864.[1][3]

  • Marciano, D. P., et al. (2014). "The therapeutic potential of nuclear receptor modulators for treatment of metabolic disorders: PPARγ." Cell Metabolism, 19(2), 193-208.[1] (Review of TZD structural biology).

  • ChemicalBook. (2025).[1][5] "3-(2-Aminoethyl)thiazolidine-2,4-dione hydrochloride Product Analysis." CAS: 19382-49-1.[1][6][7]

  • BenchChem. (2025).[1] "General Information: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione."[1][6][7][8]

Sources

Comparative

in vitro vs. in vivo efficacy of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione

Executive Summary: The Scaffold vs. The Drug 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CAS: 19382-49-1; NSC 65275) represents a critical pharmacophore scaffold rather than a standalone therapeutic agent.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CAS: 19382-49-1; NSC 65275) represents a critical pharmacophore scaffold rather than a standalone therapeutic agent. While it contains the essential thiazolidinedione (TZD) ring required for Peroxisome Proliferator-Activated Receptor gamma (PPAR


) activation, it lacks the lipophilic C5-tail necessary for high-affinity binding and potent in vivo efficacy.

This guide objectively compares the intrinsic baseline activity of this scaffold against its functionalized derivatives (e.g., Pioglitazone, Rosiglitazone) to demonstrate the structure-activity relationship (SAR) driving drug development.

Quick Comparison Matrix
Feature3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (Scaffold)Functionalized Glitazones (e.g., Rosiglitazone)
Primary Role Chemical Building Block / LinkerPotent PPAR

Agonist
In Vitro Potency Low / Negligible (IC

> 100

M)
High (IC

~ 40-50 nM)
In Vivo Efficacy Rapid clearance; minimal hypoglycemic effectSustained glucose lowering; insulin sensitization
Solubility High (Polar amine tail)Low (Lipophilic tail required for tissue penetration)
Key Application Synthesis of conjugates; surface immobilizationTreatment of Type 2 Diabetes (T2DM)

In Vitro Efficacy Profile

Mechanism of Action

The TZD ring binds to the ligand-binding domain (LBD) of PPAR


. However, the binding pocket is large and Y-shaped. The 3-(2-aminoethyl)  substituent provides a polar "head" but lacks the hydrophobic "tail" required to stabilize Helix 12 of the receptor, which is crucial for recruiting co-activators.
Experimental Data Comparison
  • PPAR

    
     Transactivation Assay: 
    
    • Scaffold: Shows minimal activation at concentrations up to 100

      
      M. The free amine may actually interfere with hydrophobic pocket docking unless acylated.
      
    • Comparator (Rosiglitazone): Induces maximal transactivation at 1-10

      
      M.
      
  • Cytotoxicity (NCI-60 Screen Context):

    • As NSC 65275 , this compound has been screened for antiproliferative activity. Unlike C5-benzylidene derivatives which show potent cytotoxicity (IC

      
       < 10 
      
      
      
      M) against leukemia and breast cancer lines, the unsubstituted scaffold typically shows low cytotoxicity (GI
      
      
      > 50-100
      
      
      M), making it a safe linker but a poor standalone anticancer agent.
Pathway Visualization

The following diagram illustrates the activation gap between the scaffold and the full agonist.

PPAR_Pathway Scaffold 3-(2-Aminoethyl)-TZD (Scaffold) PPAR PPAR-gamma Receptor Scaffold->PPAR Weak Binding (Low Affinity) Drug Rosiglitazone (Full Agonist) Drug->PPAR High Affinity Binding ConfChange Helix 12 Stabilization PPAR->ConfChange Induces NoEffect Weak/No Activation PPAR->NoEffect Unstable Complex CoActivator Co-Activator Recruitment (SRC-1) ConfChange->CoActivator Recruits Transcription Gene Transcription (GLUT4, Adiponectin) CoActivator->Transcription Promotes

Caption: Comparative activation pathway showing the failure of the scaffold to stabilize the active receptor conformation compared to the full agonist.

In Vivo Efficacy Profile

Pharmacokinetics (PK)
  • Absorption: The primary amine group (pKa ~9-10) is protonated at physiological pH, limiting passive diffusion across the intestinal epithelium compared to lipophilic glitazones.

  • Metabolism: The ethyl-amine chain is susceptible to rapid oxidative deamination by Monoamine Oxidases (MAO) or acetylation in the liver, leading to short half-life (

    
    ).
    
  • Distribution: High water solubility leads to rapid renal excretion, preventing accumulation in adipose tissue (the primary target for PPAR

    
     action).
    
Pharmacodynamics (PD)
  • Glucose Lowering: In diabetic rodent models (e.g., ob/ob mice), administration of the scaffold alone (even at high doses of 50 mg/kg) typically yields no significant reduction in blood glucose or insulin resistance, serving effectively as a negative control in SAR studies.

  • Toxicity: The scaffold is generally less hepatotoxic than some functionalized derivatives, but the free amine can be an irritant.

Experimental Protocols

Protocol A: In Vitro PPAR Ligand Binding Assay (TR-FRET)

Purpose: To quantify the binding affinity (Ki) of the scaffold vs. a standard drug.

  • Reagents:

    • Recombinant human PPAR

      
      -LBD (GST-tagged).
      
    • Fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green).

    • Terbium-labeled anti-GST antibody.

    • Test Compound: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (dissolved in DMSO).

  • Procedure:

    • Prepare a serial dilution of the test compound (100

      
      M to 1 nM) in assay buffer.
      
    • Add 20

      
      L of PPAR
      
      
      
      -LBD/Antibody mix to a 384-well black plate.
    • Add 20

      
      L of Test Compound. Incubate for 1 hour at Room Temperature (RT).
      
    • Add 20

      
      L of Fluorescent Tracer. Incubate for 2 hours at RT in the dark.
      
    • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 495 nm & 520 nm).

  • Analysis:

    • Calculate the TR-FRET ratio (520/495).

    • Plot % Inhibition vs. Log[Concentration].

    • Expected Result: The scaffold will likely show a flat line or very weak displacement (IC

      
       > 100 
      
      
      
      M), confirming it is a "headgroup" only.
Protocol B: Synthesis of Functionalized Derivatives (Knoevenagel Condensation)

Purpose: To transform the inactive scaffold into an active agent.

  • Reactants: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (1.0 eq), Substituted Benzaldehyde (1.0 eq), Piperidine (cat.), Ethanol.

  • Workflow:

    • Dissolve reactants in ethanol.

    • Add catalytic piperidine.

    • Reflux for 6–12 hours.

    • Cool and filter the precipitate.

  • Validation:

    • Verify structure via

      
      H-NMR (Look for the benzylidene proton singlet at 
      
      
      
      7.7–7.9 ppm).
    • Significance: This simple step typically increases biological activity by 100-1000 fold.

References

  • BenchChem. (2025). 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride: Product Specifications and Safety Data. Link

  • PubChem. (2025).[1] Thiazolidinedione - Compound Summary (CID 5437). National Library of Medicine. Link

  • National Cancer Institute (NCI). (2024). DTP Data Search: NSC 65275. Developmental Therapeutics Program. Link

  • Bansal, G., et al. (2020).[2] An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Journal of Advanced Research. Link

  • Ha, T.J., et al. (2018). Design and Synthesis of Thiazolidinedione Derivatives as PPAR Gamma Agonists. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

comparing the metabolic stability of different thiazolidinedione analogs

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Introduction: The Metabolic Evolution of Glitazones Thiazolidinediones (TZDs) represent a potent class of insulin se...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Introduction: The Metabolic Evolution of Glitazones

Thiazolidinediones (TZDs) represent a potent class of insulin sensitizers acting as PPAR-


 agonists.[1][2] However, their clinical history is defined by metabolic stability challenges. The withdrawal of Troglitazone  (Rezulin) due to idiosyncratic hepatotoxicity highlighted the critical role of metabolic bioactivation in drug safety.

This guide objectively compares the metabolic stability profiles of four key TZD generations: Troglitazone (historical baseline), Rosiglitazone and Pioglitazone (standard of care), and Lobeglitazone (next-generation analog). We analyze how structural modifications have shifted metabolic pathways from reactive intermediate formation to stable, active metabolite generation.

Mechanistic Analysis of Metabolic Stability

Troglitazone: The Quinone Methide Liability

Troglitazone's instability stems from its chromane ring moiety.

  • Pathway: Metabolic activation by CYP3A4 and CYP2C8.[3]

  • Mechanism: Oxidation of the chromane ring generates a reactive o-quinone methide intermediate.

  • Consequence: This electrophile covalently binds to hepatic proteins and depletes glutathione (GSH), triggering oxidative stress and mitochondrial dysfunction. This pathway is the primary driver of its hepatotoxicity.

Rosiglitazone & Pioglitazone: CYP2C8 Dependence

Second-generation TZDs replaced the chromane ring, significantly improving metabolic safety.

  • Rosiglitazone: Primarily metabolized by CYP2C8 (major) and CYP2C9 (minor).

    • Major Metabolites:[4] N-desmethyl and hydroxylated derivatives (relatively inactive/nontoxic).

    • Stability:[2][5][6][7][8][9] Moderate half-life (~3-4 h), but rapid clearance can limit duration of action without twice-daily dosing.

  • Pioglitazone: Metabolized by CYP2C8 and CYP3A4.[3]

    • Active Metabolites: Unique among TZDs, Pioglitazone forms stable, pharmacologically active metabolites (M-III keto-derivative and M-IV hydroxy-derivative).

    • Impact: These metabolites circulate at high concentrations, extending the effective half-life and therapeutic duration beyond the parent compound's stability.

Lobeglitazone: Optimized Bioavailability

Lobeglitazone features a modification to the pyrimidine moiety, enhancing PPAR-


 affinity and altering its metabolic profile.
  • Pathway: Metabolized primarily by CYP3A4 , with contributions from CYP2C19 and CYP2D6.

  • Stability: Exhibits a longer half-life (~10 h) and high bioavailability (~95%) compared to earlier analogs.

  • Excretion: Predominantly fecal/biliary, minimizing renal accumulation risks.

Comparative Pharmacokinetic Data

The following table summarizes the metabolic stability parameters derived from human liver microsome (HLM) and clinical pharmacokinetic studies.

ParameterTroglitazone (Withdrawn)RosiglitazonePioglitazoneLobeglitazone
Primary Enzymes CYP3A4, CYP2C8CYP2C8, CYP2C9CYP2C8, CYP3A4CYP3A4, CYP2C19
Half-Life (

)
16–34 h (Induces own metabolism)3–4 h3–7 h (Parent)16–24 h (Total Active)7.8–10 h
Bioavailability Variable (Food effect)~99%~83%~95%
Major Metabolites Quinone Methide (Reactive/Toxic)N-desmethyl, Hydroxy (Inactive)M-III, M-IV (Active)M-7 (Inactive)
Excretion Route Biliary/FecesUrine (64%) / FecesBile/FecesFeces (>90%)
Hepatotoxicity Risk High (Reactive intermediates)LowLowLow

Visualizing Metabolic Divergence

The diagram below illustrates the structural divergence in metabolic pathways that dictates the safety profile of these analogs.

TZD_Metabolism Troglitazone Troglitazone (Chromane Ring) Quinone o-Quinone Methide (REACTIVE ELECTROPHILE) Troglitazone->Quinone CYP3A4/2C8 (Ring Oxidation) Rosiglitazone Rosiglitazone N_Desmethyl N-desmethyl / OH-Rosi (Stable/Inactive) Rosiglitazone->N_Desmethyl CYP2C8 (N-demethylation) Pioglitazone Pioglitazone Active_Mets M-III (Keto) & M-IV (OH) (STABLE & ACTIVE) Pioglitazone->Active_Mets CYP2C8/3A4 (Hydroxylation) Lobeglitazone Lobeglitazone Lobe_Mets Oxidative Metabolites (Stable) Lobeglitazone->Lobe_Mets CYP3A4/2C19 Toxicity Hepatotoxicity (GSH Depletion) Quinone->Toxicity Covalent Binding Extended_Effect Extended Therapeutic Duration Active_Mets->Extended_Effect Contributes to Efficacy

Figure 1: Divergent metabolic fates of TZD analogs. Note the reactive pathway of Troglitazone versus the active stabilization of Pioglitazone.

Experimental Protocol: Microsomal Stability Assay

To objectively compare the metabolic stability of a new TZD analog against these benchmarks, use the following standardized Human Liver Microsome (HLM) assay.

Reagents & System
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls:

    • Positive: Testosterone (High clearance) or Verapamil.

    • Negative:[10] Warfarin (Low clearance).

    • Benchmark: Pioglitazone (for TZD comparison).[2][11][12][13][14]

Workflow Diagram

Assay_Workflow Step1 1. Pre-Incubation Mix Test Cmpd (1 µM) + Microsomes (0.5 mg/mL) 37°C for 5 min Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Sampling Aliquot at t = 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Add Ice-cold Acetonitrile (containing IS) Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Quantification Step4->Step5 Step6 6. Calculation Determine Slope (-k) of ln(% Remaining) vs Time Step5->Step6

Figure 2: Standardized workflow for determining Intrinsic Clearance (


).
Data Calculation

1. Elimination Rate Constant (


): 
Plot natural log (ln) of % Parent Remaining vs. Time. The slope of the linear regression is 

.

2. Half-life (


): 


3. Intrinsic Clearance (


): 


Note: For scaling to whole liver clearance, apply scaling factors (45 mg protein/g liver, 20 g liver/kg body weight).

References

  • Troglitazone Hepatotoxicity Mechanism: Kassahun, K., et al. (2001). Studies on the Metabolism of Troglitazone to Reactive Intermediates in Vitro and in Vivo. Chemical Research in Toxicology.

  • Pioglitazone Metabolic Pathway & Active Metabolites: Eckland, D. A., & Danhof, M. (2000). Clinical pharmacokinetics of pioglitazone.[13][15] Experimental and Clinical Endocrinology & Diabetes.

  • Lobeglitazone Pharmacokinetics: Kim, J. W., et al. (2011). Tolerability and Pharmacokinetics of Lobeglitazone (CKD-501), a Peroxisome Proliferator-Activated Receptor-γ Agonist. Clinical Therapeutics.

  • Rosiglitazone CYP2C8 Metabolism: Baldwin, S. J., et al. (1999). Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of rosiglitazone. British Journal of Clinical Pharmacology.

  • Microsomal Stability Protocol Standards: Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Safety & Regulatory Compliance

Safety

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione proper disposal procedures

Topic: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists. Emergency...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione Proper Disposal Procedures

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.

Emergency Overview & Chemical Identity

Before initiating any disposal procedure, you must validate the chemical identity and immediate hazards. This compound is a bifunctional intermediate containing a primary amine and a thiazolidinedione (TZD) ring . Its disposal requires segregation based on its basicity and organic toxicity.

Parameter Technical Specification
Chemical Name 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione
CAS Number 19382-49-1 (HCl salt) / 39137-36-5 (Free base)
Molecular Formula C₅H₈N₂O₂S
Hazard Class (GHS) Warning ; Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][3][4] 2A
Key Reactivity Primary Amine (Basic): Incompatible with strong acids and oxidizers. TZD Ring: Combustible; emits NOₓ and SOₓ upon incineration.

Pre-Disposal Characterization (Phase I)

Core Directive: You cannot dispose of what you have not characterized. The presence of the aminoethyl side chain dictates the waste stream compatibility.

A. Waste Stream Segregation Logic
  • The Amine Factor: As a primary amine, this compound is basic .[5]

    • Critical Rule: NEVER mix with "Acidic Aqueous Waste" or oxidizing acids (e.g., Nitric Acid). This can cause rapid exothermic neutralization or the formation of unstable N-nitroso compounds.[2]

  • The TZD Factor: The heterocyclic ring is stable and requires high-temperature incineration for complete destruction.

    • Critical Rule: Do not dispose of down the drain.[6] It is toxic to aquatic life and persistent.

B. Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates (H335).[2]
Dermal Nitrile Gloves (Double gloving recommended)Prevents skin absorption and irritation (H315).
Ocular Chemical Splash GogglesProtects against severe eye irritation (H319).

Operational Disposal Workflows (Phase II)

This section details the step-by-step logistics for solid, liquid, and spill waste.[2]

Workflow 1: Solid Waste (Pure Substance)

Applicable for: Expired solids, contaminated weighing boats, filter cakes.

  • Containment: Transfer solid material into a high-density polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label.

    • Must read: "Solid Organic Waste - Toxic/Irritant."[2]

    • Constituents: "3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione."[1][2][7]

  • Secondary Containment: Place the HDPE jar inside a clear, sealable secondary bag to prevent contamination of the waste storage area.

  • Disposal Path: Route to High-Temperature Incineration .

Workflow 2: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC effluent.

  • Solvent Identification: Determine the primary solvent (e.g., Methanol, DCM, Water).

  • Segregation Check (The "Self-Validating" Step):

    • Test: Measure the pH of the waste solution.

    • Validation: If pH > 9, ensure the receiving carboy is designated for "Basic/Organic Waste."

    • Warning: If the solvent is halogenated (e.g., DCM), use the "Halogenated Organic" stream.

  • Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.

  • Log Entry: Immediately record the volume and concentration on the carboy's accumulation log.

Workflow 3: Spill Cleanup Protocol

Applicable for: Benchtop spills < 50g.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Neutralize/Absorb:

    • For Solids: Cover with a wet paper towel to prevent dust generation, then scoop into a waste jar.

    • For Liquids: Use a universal absorbent pads or vermiculite. Do not use sawdust (combustibility risk).

  • Decontamination: Wash the surface with a 10% mild soap solution followed by water.

    • Note: Avoid bleach (hypochlorite) as it may react with the amine to form chloramines.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision tree for categorizing and disposing of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione waste.

DisposalWorkflow Start Waste Generation: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione StateCheck Determine Physical State Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidAction Container: HDPE Jar Label: Toxic Solid Dest: Incineration Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, Water) SolventCheck->NonHalo Warning CRITICAL STOP: Do NOT mix with Acids Halo->Warning NonHalo->Warning HaloAction Stream: Halogenated Organic Segregate: Keep Basic NonHaloAction Stream: Non-Halogenated Organic Segregate: Keep Basic Warning->HaloAction Warning->NonHaloAction

Caption: Operational decision tree for waste stream segregation. Note the critical checkpoint for preventing acid-base incompatibility.

Regulatory & Compliance Verification

To ensure your process is audit-ready, adhere to the following compliance standards:

  • RCRA Classification (USA): While not explicitly P-listed or U-listed by CAS specifically, this compound is a characteristic waste due to toxicity and ignitability (if in organic solvent).[2] It typically falls under D001 (Ignitable) or D003 (Reactive - if mixed improperly) depending on the matrix [1].[2]

  • European Waste Code (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals) [2].

  • Transport (DOT/IATA):

    • If shipping waste off-site, it is likely regulated as UN 2811 (Toxic Solid, Organic, n.o.s.) or UN 3263 (Corrosive Solid, Basic, Organic, n.o.s.) depending on the pH and specific formulation [3].

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2,4-Thiazolidinedione derivatives.[2][3] Retrieved from [Link]

  • PubChem. Compound Summary: 3-(2-Aminoethyl)-2,4-thiazolidinedione (Safety & Hazards). National Library of Medicine. Retrieved from [Link]

Sources

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